molecular formula C9H10N2O3S B1464010 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide CAS No. 885273-77-8

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No.: B1464010
CAS No.: 885273-77-8
M. Wt: 226.25 g/mol
InChI Key: LTDOQWRNSHGTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOQWRNSHGTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712392
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-77-8
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Novel Scaffold in Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] This technical guide focuses on a specific derivative, this compound, a molecule of significant interest for its potential therapeutic applications. We will delve into its chemical properties, synthesis, and explore its primary mechanism of action as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in authoritative scientific literature.

Introduction: The Tetrahydroisoquinoline-Sulfonamide Scaffold

The tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a wide array of pharmacologically active compounds, including antitumor antibiotics and clinically used drugs.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

The addition of a sulfonamide moiety (-SO₂NH₂) further enhances the therapeutic potential of the THIQ core. Sulfonamides are a cornerstone of medicinal chemistry, known for a broad spectrum of biological activities including antibacterial, antiviral, antidiabetic, and anticancer properties.[2] This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its target enzyme or receptor. The combination of the THIQ scaffold with a sulfonamide group, as seen in this compound, creates a molecule with significant potential for targeted therapies.

Physicochemical Properties

This compound is an organic compound typically appearing as a white to off-white crystalline powder.[3] Its structure features a bicyclic isoquinoline core with a carbonyl group at the 1-position and a sulfonamide group at the 7-position. The polarity of the carbonyl and sulfonamide groups influences the molecule's solubility and its ability to form intermolecular interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.[3]

PropertyValueSource
CAS Number 885273-77-8[4]
Molecular Formula C₉H₁₀N₂O₃S[4]
Molecular Weight 226.25 g/mol [4]
Synonyms 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide[4]

Synthesis and Chemical Reactivity

The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core can be achieved through various methods. One notable approach is the reaction of homophthalic anhydrides with imines, which allows for the closure of the isoquinoline ring and the introduction of desired substituents in a single step.[5] Another expedient method involves a one-pot tandem Michael amination–lactamization sequence starting from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[6]

Representative Synthetic Workflow

Below is a conceptual workflow for the synthesis of related 1-oxo-tetrahydroisoquinoline structures, adapted from established methodologies. This serves as an illustrative guide to the general synthetic strategy.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Castagnoli-Cushman Reaction cluster_2 Step 3: Functional Group Interconversion (Example) A Aldehyde/Ketone C Imine Intermediate A->C B Primary Amine B->C E 1-Oxo-THIQ Carboxylic Acid C->E D Homophthalic Anhydride D->E F Amidation/Sulfonylation E->F G Final Product Core F->G

Caption: Conceptual workflow for the synthesis of 1-oxo-THIQ derivatives.

Experimental Protocol: General Method for Synthesis of 1-Oxo-THIQ Derivatives

This protocol is a representative example based on the synthesis of analogous structures and may require optimization for the specific target compound.[5]

  • Imine Synthesis: To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding primary amine (1.0 eq). The mixture is refluxed with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

  • Ring Formation: Dissolve the crude imine (1.0 eq) in dried toluene. Add homophthalic anhydride (1.0 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 45-60 minutes, or until the reaction mixture becomes transparent.

  • Isolation: Cool the reaction mixture to room temperature. The product, a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative, will often crystallize from the solution and can be collected by filtration.

  • Further Modification: The resulting carboxylic acid can be converted to the desired sulfonamide through standard functional group interconversion techniques.

Biological Activity and Mechanism of Action: A Focus on PARP Inhibition

The primary therapeutic interest in the 1-oxo-tetrahydroisoquinoline scaffold lies in its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8]

Role of PARP in DNA Repair

PARP1 and PARP2 are critical enzymes in the cellular response to DNA damage, particularly single-strand breaks (SSBs).[7] Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process that recruits other DNA repair factors to the site of damage. This signaling is essential for the base excision repair (BER) pathway.[9]

Mechanism of PARP Inhibitors: Synthetic Lethality

In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[9]

Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as novel PARP inhibitors, demonstrating druglike properties and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics when compared to approved drugs like Olaparib.[7][8] The 1-oxo-tetrahydroisoquinoline core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, competitively binding to the catalytic domain of PARP.

G cluster_0 DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication leads to BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibitor 1-Oxo-THIQ-7-Sulfonamide (PARP Inhibitor) PARP_Inhibitor->PARP inhibits BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Proficient HR-Proficient Cell (e.g., Normal Cell) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis HR_Repair->HR_Deficient pathway is defective Survival Cell Survival HR_Repair->Survival

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Other Potential Biological Activities

Beyond PARP inhibition, the broader class of tetrahydroisoquinoline sulfonamide derivatives has been investigated for other activities. Studies have reported antioxidant, anti-inflammatory (inhibition of albumin denaturation), and antibacterial properties for various analogs, suggesting that this compound may possess a wider pharmacological profile.[10]

Preclinical Data and Therapeutic Potential

While specific preclinical data for this compound is not extensively published in the reviewed literature, data from closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs provide strong evidence for the potential of this scaffold.

Compound ClassTargetKey FindingsReference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP1/2Identification of lead compounds with potent inhibition.[7][8]
""ADME PropertiesDemonstrated advantages over Olaparib in molecular weight, hydrophilicity, and plasma stability.[8]
Tetrahydroisoquinoline sulfonamidesGeneral Biological ActivityShowed significant in-vitro antioxidant, antitryptic, and antibacterial activity.[10]

The primary therapeutic application for this class of compounds is in oncology, specifically for the treatment of cancers with homologous recombination deficiencies, such as certain types of ovarian, breast, prostate, and pancreatic cancers. The favorable ADME characteristics reported for new analogs suggest the potential for developing oral therapeutics with improved safety and efficacy profiles.[8]

Future Directions and Conclusion

This compound represents a promising molecular scaffold in the field of drug discovery. The convergence of the established tetrahydroisoquinoline core and the versatile sulfonamide functional group provides a rich platform for chemical modification and optimization.

The most compelling evidence points towards its development as a PARP inhibitor. Future research should focus on:

  • Definitive Synthesis: Elucidation and optimization of a scalable synthetic route for the specific compound.

  • In-vitro Profiling: Comprehensive screening against the PARP enzyme family to determine potency and selectivity.

  • Cell-based Assays: Evaluation of its efficacy in HR-deficient cancer cell lines to confirm the synthetic lethality mechanism.

  • Pharmacokinetic Studies: In-vivo studies to determine the ADME profile and establish a potential therapeutic window.

References

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Scaffold of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. By dissecting its core chemical structure and leveraging established synthetic methodologies for its constituent moieties, this document offers a predictive yet scientifically grounded exploration of its synthesis, characterization, and potential biological significance.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound, with CAS Number 885273-77-8, represents a thoughtful amalgamation of two pharmacologically significant scaffolds: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the sulfonamide functional group.[1][2][3] The THIQ nucleus is a prevalent feature in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[4][5][6] This has rendered the THIQ scaffold a "privileged structure" in the parlance of medicinal chemistry.[6][7]

Simultaneously, the sulfonamide group (-SO₂NH₂) is a cornerstone of modern therapeutics, most famously recognized for its role in the first generation of antibacterial "sulfa" drugs.[8][9][10] Beyond their antimicrobial prowess, sulfonamides are integral to drugs targeting a diverse range of conditions, including viral infections, diabetes, and cancer, often by inhibiting specific enzymes like carbonic anhydrase.[9][11] The strategic fusion of these two moieties in this compound suggests a molecule with a rich and largely untapped potential for novel therapeutic applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound lies in a thorough analysis of its structure.

Chemical Structure:

The molecule consists of a bicyclic 1-oxo-1,2,3,4-tetrahydroisoquinoline core, where a lactam (cyclic amide) is integrated into the heterocyclic ring. A sulfonamide group is substituted at the 7-position of the aromatic ring.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 885273-77-8[1][2][12]
Molecular Formula C₉H₁₀N₂O₃S[1]
Molecular Weight 226.25 g/mol [1]
IUPAC Name This compound[1]

Structural Visualization:

Caption: Chemical structure of this compound.

Proposed Synthetic Strategies

Proposed Synthetic Workflow:

G start Starting Material: 4-aminomethyl-benzoic acid step1 Chlorosulfonation start->step1 step2 Amidation step1->step2 step3 N-Acylation step2->step3 step4 Intramolecular Cyclization (e.g., Bischler-Napieralski type) step3->step4 product Product: This compound step4->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Chlorosulfonation of a Phenylacetic Acid Derivative

The synthesis would likely commence with a commercially available or readily synthesized phenylacetic acid derivative. A key transformation is the introduction of the sulfonyl chloride group onto the aromatic ring.

  • Rationale: Chlorosulfonation is a standard and effective method for introducing a sulfonyl chloride group onto an aromatic ring, which is the precursor to the sulfonamide.

  • Procedure:

    • To a cooled (0 °C) and stirred solution of the appropriate phenylacetic acid derivative, add chlorosulfonic acid dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Formation of the Sulfonamide

The newly formed sulfonyl chloride is then reacted with an ammonia source to generate the sulfonamide.

  • Rationale: The sulfonyl chloride is highly reactive towards nucleophiles like ammonia, leading to the formation of the stable sulfonamide bond.

  • Procedure:

    • Dissolve the sulfonyl chloride from the previous step in a suitable solvent (e.g., dichloromethane).

    • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C.

    • Stir the reaction mixture for a specified time until completion.

    • The product is isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Intramolecular Cyclization to form the 1-Oxo-THIQ Core

The final key step involves the formation of the lactam ring. This can be achieved through an intramolecular cyclization. While the classic Bischler-Napieralski reaction typically yields 3,4-dihydroisoquinolines, modifications or alternative cyclization strategies can lead to the desired 1-oxo-THIQ structure.[4] One plausible approach is an intramolecular Friedel-Crafts type acylation.

  • Rationale: Intramolecular cyclization is a powerful strategy for constructing cyclic systems. The choice of a Friedel-Crafts type reaction is logical for forming a new carbon-carbon bond on the aromatic ring.

  • Procedure:

    • The N-acylated phenylethylamine derivative is treated with a Lewis acid catalyst (e.g., polyphosphoric acid or a milder alternative).

    • The reaction is heated to promote cyclization.

    • After completion, the reaction is quenched, and the product is isolated and purified.

It is important to note that the development of an optimized and efficient synthesis would require empirical investigation and refinement of reaction conditions, solvents, and catalysts.

Predicted Spectroscopic Characterization

In the absence of published experimental data, the expected spectroscopic signatures of this compound can be predicted based on its structural features and data from analogous compounds.[13]

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons in the 7-8 ppm region, showing characteristic splitting patterns based on substitution. - Two methylene groups of the tetrahydroisoquinoline ring appearing as triplets or more complex multiplets in the 2.5-4.0 ppm range. - A broad singlet for the NH of the lactam and a singlet for the NH₂ of the sulfonamide.
¹³C NMR - A carbonyl carbon (C=O) of the lactam in the 160-170 ppm region. - Aromatic carbons in the 120-150 ppm range. - Two aliphatic carbons (CH₂) of the tetrahydroisoquinoline ring in the 25-50 ppm range.
IR (cm⁻¹) - N-H stretching vibrations for the sulfonamide and lactam in the 3200-3400 cm⁻¹ region. - A strong C=O stretching vibration for the lactam around 1650-1680 cm⁻¹. - S=O stretching vibrations for the sulfonamide in the 1350-1300 and 1170-1150 cm⁻¹ regions.
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the molecular weight of 226.25. - Characteristic fragmentation patterns involving the loss of SO₂NH₂ and cleavage of the tetrahydroisoquinoline ring.

Postulated Biological Activities and Therapeutic Potential

The true value of a novel chemical entity lies in its potential biological activity. Based on the well-documented pharmacology of its constituent scaffolds, we can postulate several promising avenues for investigation.

Potential Therapeutic Areas:

  • Anticancer Activity: The THIQ scaffold is present in several natural products with antitumor properties.[6] The sulfonamide group is also a key feature in many anticancer drugs. Therefore, this compound is a prime candidate for screening against various cancer cell lines.

  • Antibacterial and Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents makes this a logical area of investigation.[10][11] The THIQ moiety could potentially modulate the antibacterial spectrum or potency.

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. This compound could be evaluated for its inhibitory activity against a panel of clinically relevant enzymes.

  • Neurological Applications: Certain THIQ derivatives have shown activity in models of neurodegenerative diseases.[5] Further investigation could explore the potential of this compound in neurological disorders.

Conclusion and Future Directions

This compound stands as a molecule of considerable synthetic and medicinal interest. While specific experimental data remains to be published, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The convergence of the privileged THIQ and sulfonamide scaffolds within a single, relatively simple structure presents a compelling case for its inclusion in drug discovery screening libraries. Future research should focus on the development and optimization of a reliable synthetic route, followed by a comprehensive spectroscopic characterization and a broad-based biological screening campaign to unlock the therapeutic potential of this promising compound.

References

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, potential pharmacological applications, and the scientific rationale behind its utility as a scaffold in modern drug discovery.

Core Compound Identity and Significance

This compound is an organic compound featuring a bicyclic lactam core fused with a sulfonamide-substituted benzene ring.[1] Its unique structure combines two pharmacologically important moieties: the tetrahydroisoquinoline (THIQ) scaffold and the sulfonamide group.

The THIQ nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities including antitumor, antiviral, and neuroprotective properties.[2][3] The sulfonamide group is a classic pharmacophore, most famously known for its antibacterial properties, but also integral to drugs targeting carbonic anhydrases, proteases, and kinases.[4] The combination of these two groups in a single molecule makes it a compelling starting point for the development of novel therapeutics.[1]

Key Identifier:

  • CAS Number: 885273-77-8[5][6]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological absorption.[1] this compound is typically a white to off-white crystalline powder.[1] Its solubility profile—slightly soluble in water but showing good solubility in organic solvents like dichloromethane and DMF—is an important consideration for reaction conditions and preliminary drug formulation studies.[1]

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃S[5]
Molecular Weight 226.25 g/mol [5]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water; Soluble in DCM, DMF[1]

Synthesis and Chemical Reactivity

The synthesis of this scaffold is a key step for its application in drug discovery. A common and logical approach involves the preparation of a sulfonyl chloride intermediate, which is then reacted with an amine source to form the target sulfonamide.

A plausible synthetic route begins with the chlorosulfonation of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core. This reactive intermediate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 952424-09-8), serves as a versatile precursor.[7][8] The subsequent amination reaction, typically with ammonia or an ammonia equivalent, yields the final sulfonamide product.

Synthesis_Workflow A 1-Oxo-1,2,3,4- tetrahydroisoquinoline C 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) E 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonamide C->E Amination D Ammonia (NH3) or equivalent

Caption: General synthetic workflow for the target compound.

Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages for producing THIQ sulfonamide derivatives, providing a rapid, efficient, and environmentally friendly alternative to conventional methods.[9][10]

Pharmacological Context and Potential Applications

The structure of this compound suggests several avenues for pharmacological investigation, primarily stemming from the established mechanisms of its constituent parts.

The Sulfonamide Moiety: A Classic Pharmacophore

Sulfonamide drugs traditionally function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid in bacteria, an essential precursor for DNA and RNA.[11] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4][11]

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis PABA PABA (Substrate) DHPS Dihydropteroate Synthetase (Enzyme) PABA->DHPS binds to Folic_Acid Folic Acid -> DNA/RNA Synthesis DHPS->Folic_Acid synthesizes Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action for sulfonamide antibacterial agents.

The THIQ Scaffold: A Privileged Structure

The tetrahydroisoquinoline core is recognized for its broad biological versatility.[2][3] Its rigid, three-dimensional structure allows it to interact with a variety of biological targets. Derivatives have shown promise as:

  • Antiviral Agents: Including activity against HIV and Hepatitis C.[2]

  • Antitumor Agents: The THIQ framework is present in several natural and synthetic anticancer compounds.[2]

  • Neurological Agents: Modulating receptors and enzymes in the central nervous system.[12]

Given that the precursor, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is utilized in the synthesis of protease and kinase inhibitors, it is highly probable that the sulfonamide derivative serves as a key intermediate or lead compound in the development of targeted therapies for cancer and inflammatory diseases.[7]

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of a Sulfonamide from a Sulfonyl Chloride (General Procedure)

This protocol describes the final amination step in the synthesis.

  • Dissolution: Dissolve the starting material, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (1 equivalent), in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

  • Amine Addition: Slowly add a solution of ammonia in a suitable solvent (or bubble ammonia gas through the solution). Alternatively, an amine source like ammonium hydroxide can be used, with careful control of reaction conditions. A base such as triethylamine (2.5 equivalents) is often added to neutralize the HCl byproduct.[7][9]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.[9]

Protocol 2: Microwave-Assisted Synthesis of a THIQ-Sulfonamide Derivative (Adapted)

This protocol illustrates a modern, efficient approach.

  • Vessel Preparation: In a dedicated Teflon microwave vessel, combine the starting amine (e.g., a substituted phenylethylamine, 1 equivalent), a sulfonating agent, and a suitable catalyst in a microwave-compatible solvent like toluene.[9]

  • Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified temperature (e.g., 100°C) and power (e.g., up to 1200 watts) for a defined period (e.g., 60 minutes).[9]

  • Cooling and Filtration: After the reaction, allow the vessel to cool to room temperature. Filter the mixture to remove the catalyst.[9]

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water, and extract the product into an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product for further purification.[9]

Summary and Future Outlook

This compound (CAS 885273-77-8) is a strategically designed molecule that holds considerable potential for drug discovery and development. Its synthesis from readily available precursors and the combined pharmacological promise of the tetrahydroisoquinoline and sulfonamide scaffolds make it an attractive building block for creating new chemical entities. Future research will likely focus on derivatizing this core to explore its efficacy against a range of therapeutic targets, from infectious diseases to oncology and beyond.

References

physical and chemical properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The information compiled herein is based on publicly available data and predictive models. Experimental verification is recommended for all properties.

Introduction: The Structural Significance of a Versatile Scaffold

This compound is a heterocyclic organic compound built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor and anticonvulsant properties.[1][2] The addition of a lactam (the "1-Oxo" feature) and a sulfonamide group at the 7-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate and a potential drug lead compound in its own right.[3] This guide provides a comprehensive analysis of its core physical and chemical characteristics, essential for its application in synthesis, biological screening, and formulation development.

Molecular Identity and Structural Elucidation

A precise understanding of the molecule's structure is the foundation for interpreting all other chemical and physical data.

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers
PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₃S[4]
Molecular Weight 226.25 g/mol [4]
CAS Number 885273-77-8[4]
IUPAC Name This compoundN/A
Canonical SMILES C1C(C2=CC(=CC=C2N1)S(=O)(=O)N)=O[5]
InChIKey AAKHUSHVJIHFLT-UHFFFAOYSA-N[5]
Synonyms 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide[3]

Physical Properties: From Benchtop to Biological System

The physical properties of a compound govern its behavior in both experimental and physiological environments. They are critical for decisions related to solvent choice, purification methods, and formulation strategies.

Table 2: Summary of Physical Properties
PropertyValueRemarksSource(s)
Appearance White to off-white crystalline powder.This morphology is suitable for many solid dosage forms.[3]
Solubility Slightly soluble in water. Good solubility in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).The sulfonamide group imparts some hydrophilicity, while the bicyclic core retains significant organic character. This balance is key for bioavailability.[3]
Predicted LogP -1.3This value suggests the compound is predominantly hydrophilic.N/A
Predicted pKa (Acidic) 9.98Refers to the N-H proton of the sulfonamide group.N/A
Predicted pKa (Basic) -3.1Refers to the lactam carbonyl oxygen.N/A

Note: Predicted values for LogP and pKa are computationally generated and require experimental confirmation via methods such as the shake-flask method for LogP and potentiometric titration for pKa.

Chemical Reactivity and Stability Profile

The molecule's reactivity is dictated by the interplay of its three primary functional regions: the lactam, the sulfonamide, and the aromatic ring.

  • Lactam (Cyclic Amide): The 1-oxo group is part of a stable five-membered lactam ring. While resistant to weak acids and bases, it can undergo hydrolysis under harsh conditions (e.g., concentrated HCl or NaOH at high temperatures), which would result in ring-opening to form an amino acid derivative.

  • Sulfonamide Group: This functional group is a cornerstone of many pharmaceuticals. The nitrogen atom's protons are weakly acidic, allowing the compound to form salts with strong bases. The S-N bond is robust, but can be cleaved under specific reductive conditions.

  • Aromatic Ring: The benzene portion of the isoquinoline core is electron-rich and can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing alkyl and sulfonamide groups.

  • Stability and Storage: The compound is stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a dry, cool place, protected from light.[4]

Synthesis and Purification Strategy

As a key intermediate, efficient synthesis and purification are paramount. The general approach involves building the isoquinoline core followed by functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted β-phenylethylamine B N-Acylation A->B C Bischler-Napieralski Reaction (Cyclization) B->C D Reduction & Oxidation C->D E Chlorosulfonylation D->E Forms Sulfonyl Chloride F Amination E->F G Purified Final Product F->G Forms Sulfonamide

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Purification via Recrystallization

This protocol describes a self-validating system for obtaining high-purity crystalline material. The final purity should be confirmed by analytical techniques like HPLC and melting point analysis.

  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

    • Procedure: Test small aliquots of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) to find a suitable system. Ethanol/water mixtures are often effective.

  • Dissolution:

    • Procedure: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until all the solid dissolves. Add solvent dropwise until a clear solution is achieved.

  • Hot Filtration (if necessary):

    • Rationale: To remove any insoluble impurities (e.g., dust, catalysts).

    • Procedure: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Rationale: Slow cooling allows for the formation of a pure, well-defined crystal lattice, excluding impurities from the structure.

    • Procedure: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying:

    • Procedure: Dry the purified crystals under vacuum, either in a vacuum oven or a desiccator, until a constant weight is achieved.

Spectroscopic and Analytical Profile

Analytical data is crucial for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:

  • ¹H NMR (Proton NMR): The spectrum would show distinct signals for the aromatic protons (typically 7-8 ppm), the two aliphatic -CH₂- groups of the tetrahydroisoquinoline ring (typically 2.5-3.5 ppm), and exchangeable N-H protons for the lactam and sulfonamide groups.

  • ¹³C NMR (Carbon NMR): The spectrum would display nine unique carbon signals, including a characteristic signal for the carbonyl carbon (C=O) in the 160-170 ppm range.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 227.05.

  • High-Performance Liquid Chromatography (HPLC): A pure sample should yield a single, sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). Commercial suppliers often guarantee purity of >98% by this method.[4]

References

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Scaffold of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental molecular characteristics, potential synthetic pathways, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Molecular Profile

This compound is a unique organic molecule that integrates two key pharmacophores: the isoquinoline core and a sulfonamide group.[1] This combination imparts a distinct set of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents.

The isoquinoline ring system is a structural isomer of quinoline and is a common motif in a wide array of natural and synthetic bioactive compounds, including well-known alkaloids like morphine and codeine.[2] Its rigid bicyclic structure provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets. The tetrahydroisoquinoline core, in particular, offers greater conformational flexibility compared to the fully aromatic isoquinoline, which can be advantageous for optimizing binding to protein targets.

The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor.[3] This functional group is a key feature in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[3] Its presence in the target molecule suggests a potential for a broad range of biological activities.[3][4]

Key Physicochemical Properties

A precise understanding of the molecular properties of this compound is fundamental for its application in drug design and development. These properties dictate its solubility, membrane permeability, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃S[5][6]
Molecular Weight 226.25 g/mol [5][6]
CAS Number 885273-77-8[5][6]
Appearance Typically a white to off-white crystalline powder.[1]N/A
Solubility Slightly soluble in water, with better solubility in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[1]N/A

The unique chemical architecture of this compound, featuring a carbonyl group at the 1-position and a sulfonamide at the 7-position, creates a molecule with distinct polarity and potential for various intermolecular interactions.[1] The carbonyl group can act as a hydrogen bond acceptor, while the sulfonamide group provides both hydrogen bond donor and acceptor capabilities.[1]

Synthetic Strategies and Methodologies

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles and methodologies reported for analogous compounds. A logical retrosynthetic analysis points towards a multi-step synthesis starting from readily available precursors.

Proposed Retrosynthetic Pathway

G A This compound B 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride A->B Ammonolysis C Ammonia D 1-Oxo-1,2,3,4-tetrahydroisoquinoline B->D Chlorosulfonation E Chlorosulfonic acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Plausible Synthesis Workflow

The following protocol is a generalized workflow based on the synthesis of similar isoquinoline sulfonamide derivatives.[7][8]

Step 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline

This starting material can be synthesized through various methods, including the Pictet-Spengler reaction or Bischler-Napieralski cyclization followed by reduction and oxidation.

Step 2: Chlorosulfonation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline

  • In a fume hood, cool a flask containing 1-Oxo-1,2,3,4-tetrahydroisoquinoline to 0°C.

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5°C. The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The resulting precipitate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.[9]

Step 3: Ammonolysis of the Sulfonyl Chloride

  • Dissolve the dried 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonia.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Synthesis Workflow A 1-Oxo-1,2,3,4- tetrahydroisoquinoline B Chlorosulfonation (Chlorosulfonic acid) A->B C 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonyl chloride B->C D Ammonolysis (Ammonia) C->D E 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonamide D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G

Caption: Proposed experimental workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a compelling scaffold for the development of novel therapeutic agents targeting a variety of diseases. The isoquinoline core and the sulfonamide group have independently been associated with a broad spectrum of pharmacological activities.

Potential Therapeutic Areas
  • Antibacterial Agents: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antibacterial agents.[3] The isoquinoline moiety has also been incorporated into compounds with demonstrated antibacterial properties.[4][10] The combination of these two pharmacophores could lead to the development of novel antibiotics with unique mechanisms of action, potentially overcoming existing resistance.

  • Central Nervous System (CNS) Disorders: Isoquinoline derivatives have been extensively investigated for their effects on the CNS.[11] They have shown potential as antipsychotic, antidepressant, and anxiolytic agents by targeting various receptors, including serotonin and dopamine receptors.[11] The sulfonamide group can be modified to modulate the physicochemical properties of the molecule, such as its ability to cross the blood-brain barrier.

  • Anticancer Agents: The tetrahydroisoquinoline scaffold is present in several natural and synthetic compounds with anticancer activity.[2][12] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrase, which is overexpressed in some tumors.[3]

  • Antiviral Activity: Certain isoquinoline derivatives have demonstrated promising antiviral activity, including against HIV and hepatitis C virus.[13] The development of novel this compound derivatives could lead to new antiviral therapies.[13]

Structure-Activity Relationship (SAR) Considerations

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific biological targets.

G cluster_0 SAR Modification Points A N-substitution (Amide) Core 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold A->Core B Sulfonamide N-substitution B->Core C Aromatic Ring Substitution C->Core

Caption: Key positions for chemical modification on the scaffold.

Systematic modifications at these positions can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For instance, substitution on the sulfonamide nitrogen can significantly impact the compound's acidity and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its unique combination of the isoquinoline core and the sulfonamide functional group provides a solid foundation for the design of molecules with a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical entity.

References

potential therapeutic targets of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification and Validation of Therapeutic Targets for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Executive Summary

This compound represents a novel chemical entity with potential therapeutic applications yet to be fully elucidated. Its hybrid structure, incorporating a lactam within a tetrahydroisoquinoline framework and a sulfonamide moiety, suggests a compelling polypharmacological profile. The sulfonamide group is a well-established pharmacophore known for targeting enzymes like carbonic anhydrases, while the tetrahydroisoquinoline core is prevalent in a multitude of bioactive compounds, including kinase inhibitors and GPCR ligands.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We eschew a speculative listing of putative targets and instead present a robust, multi-pronged experimental strategy. This document is designed for researchers, scientists, and drug development professionals, offering a logical workflow from broad, unbiased screening to focused, mechanism-of-action studies. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Strategic Framework for Target Identification

Given the novelty of this compound, a hierarchical approach to target discovery is paramount. Our proposed strategy is built on two complementary pillars: unbiased screening to discover novel interactions and hypothesis-driven screening to test for activity against known target classes associated with its chemical moieties.

Unbiased (Phenotypic and Affinity-Based) Screening

The initial phase aims to cast a wide net to identify the compound's cellular effects and direct molecular interactions without preconceived notions of its target.

  • Phenotypic Screening: This approach involves testing the compound across a diverse panel of cell lines (e.g., NCI-60) to identify patterns of activity, such as selective cytotoxicity. A unique "fingerprint" of activity can provide clues about the compound's mechanism of action by correlating it with databases of compounds with known targets.

  • Affinity-Capture Mass Spectrometry: A powerful method to directly identify binding partners. The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Hypothesis-Driven (Target-Based) Screening

This parallel approach leverages the known pharmacology of the compound's core structures to investigate its activity against high-probability target families.

  • Carbonic Anhydrase (CA) Profiling: The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits various isoforms of carbonic anhydrase. Screening against a panel of human CA isoforms (I, II, IV, IX, XII) is a logical starting point.

  • Kinase Profiling: The tetrahydroisoquinoline scaffold is a "privileged" structure in kinase inhibitor design. Comprehensive screening against a large panel of human kinases (e.g., the 468-member KinomeScan) is essential to identify potential anti-cancer or anti-inflammatory activities.

  • GPCR and Ion Channel Profiling: While perhaps a lower probability, the rigid structure of the core could facilitate interactions with membrane proteins. Broad profiling panels for GPCRs and ion channels can uncover unexpected activities.

The overall workflow for this dual-pronged strategy is visualized below.

Target_Identification_Workflow cluster_unbiased Unbiased Screening cluster_hypothesis Hypothesis-Driven Screening phenotypic Phenotypic Screening (e.g., NCI-60 Panel) hits Primary Hits (Proteins, Pathways, Cell Lines) phenotypic->hits affinity_capture Affinity-Capture Mass Spectrometry affinity_capture->hits ca_screen Carbonic Anhydrase Isoform Panel ca_screen->hits kinase_screen Kinase Panel (e.g., KinomeScan) kinase_screen->hits gpcr_screen GPCR & Ion Channel Panel gpcr_screen->hits compound This compound compound->phenotypic Test Activity compound->affinity_capture Bait Molecule compound->ca_screen Test Inhibition compound->kinase_screen Test Inhibition compound->gpcr_screen Test Activity validation Target Validation & MOA Studies hits->validation

Caption: Dual-pronged workflow for target identification.

Part 2: Detailed Methodologies for Primary Target Validation

Once primary hits are identified from the screening phase, rigorous validation is required to confirm they are bona fide therapeutic targets. Below are detailed protocols for validating two high-probability target classes: Carbonic Anhydrases and Protein Kinases.

Validation of Carbonic Anhydrase IX (CA IX) as a Target

CA IX is a tumor-associated isoform, making it an attractive anti-cancer target. If the initial screen shows potent inhibition of CA IX, the following steps will confirm this interaction.

Experimental Protocol: Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition kinetics.

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer, pH 7.5, containing 0.1 M Na₂SO₄ (to maintain ionic strength).

    • Prepare a stock solution of purified, recombinant human CA IX enzyme.

    • Prepare a stock solution of the indicator, p-nitrophenol, in the buffer.

    • Prepare a range of concentrations of this compound.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through water.

  • Assay Execution:

    • Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the reaction.

    • Syringe 1: Load with the enzyme, indicator, and varying concentrations of the inhibitor compound, pre-incubated for 15 minutes.

    • Syringe 2: Load with the CO₂-saturated buffer.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ by CA IX produces protons (H⁺), causing a pH drop.

    • Monitor the color change of the pH indicator (decrease in absorbance at 400 nm) over time.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.

Table 1: Hypothetical Inhibition Data for CA Isoforms

Carbonic Anhydrase IsoformKi (nM)Selectivity vs. CA II
CA IX (Tumor-associated) 25.3 >40-fold
CA XII (Tumor-associated)89.1>11-fold
CA I (Cytosolic, Off-target)2,150-
CA II (Cytosolic, Off-target)1,0201 (Reference)
Validation of a Protein Kinase Target (e.g., EGFR)

If the KinomeScan identifies a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), as a high-affinity target, subsequent validation must confirm direct inhibition and cellular effects.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures inhibitor binding to the kinase.

  • Principle: The assay involves a europium (Eu)-labeled antibody that recognizes a tag on the kinase and a fluorescent "tracer" that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. A compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Prepare solutions of the tagged kinase (e.g., GST-EGFR), the Eu-anti-GST antibody, and the Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

    • Prepare a serial dilution of this compound.

  • Assay Execution (384-well plate format):

    • Add the test compound to the wells.

    • Add the kinase/antibody mixture to the wells.

    • Add the tracer to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Plot the ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Target Engagement: Western Blot Analysis of Phospho-EGFR

To confirm the compound inhibits the kinase within a cellular context, we must assess the phosphorylation of its downstream substrates.

  • Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431).

  • Treatment: Treat cells with varying concentrations of the compound for 2-4 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR autophosphorylation.

  • Lysis & Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.

  • Probing: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).

  • Analysis: A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, confirms cellular target engagement.

The logical flow from biochemical validation to cellular engagement is depicted below.

Kinase_Validation_Workflow start Kinase Hit from Primary Screen biochem Biochemical Assay (e.g., TR-FRET Binding) start->biochem Validate Binding ic50 Determine IC₅₀ Value biochem->ic50 Quantify Potency cellular Cellular Assay (e.g., Western Blot for p-EGFR) ic50->cellular Confirm Cellular Activity phenotype Confirm Phenotypic Effect (e.g., Apoptosis, Cell Cycle Arrest) cellular->phenotype Link to Cellular Outcome

Caption: Workflow for validating a protein kinase hit.

Part 3: Mechanistic Insights and Downstream Pathway Analysis

Confirming direct target binding is only the first step. Understanding the downstream consequences of target modulation is crucial for predicting therapeutic effects and potential liabilities.

Signaling Pathway Analysis for a Kinase Target

If this compound is confirmed as an EGFR inhibitor, its effect on canonical downstream pathways like RAS/MAPK and PI3K/AKT must be investigated.

Methodology: Phospho-Proteome Profiling

  • Experiment: Treat EGFR-dependent cells with the compound or a vehicle control, followed by EGF stimulation.

  • Analysis: Use a phospho-specific antibody array or mass spectrometry-based proteomics to quantify changes in the phosphorylation status of key signaling nodes (e.g., p-AKT, p-ERK, p-S6K).

  • Interpretation: A potent inhibitor should decrease phosphorylation of proteins downstream of EGFR, confirming its mechanism of action.

The diagram below illustrates the expected impact of an EGFR inhibitor on these key signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of EGFR blocks PI3K/AKT and RAS/MAPK pathways.

Conclusion

The therapeutic potential of this compound lies in the successful identification and validation of its molecular targets. The systematic, dual-pronged strategy outlined in this guide—combining unbiased discovery with hypothesis-driven investigation—provides a rigorous and efficient path forward. By adhering to the detailed validation protocols for high-probability target classes such as carbonic anhydrases and protein kinases, researchers can confidently establish the compound's mechanism of action. Subsequent analysis of downstream signaling pathways will be critical for translating these molecular interactions into a compelling therapeutic hypothesis, paving the way for preclinical and clinical development.

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a sulfonamide group at the 7-position introduces a key functional handle that can modulate pharmacological properties, including potency and selectivity for various biological targets. This technical guide provides a comprehensive review of the available literature on 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, with a particular focus on its synthesis, potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor, and the underlying structure-activity relationships that govern its biological activity. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a common motif in a vast array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[1] This heterocyclic system provides a rigid three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets, including enzymes and receptors. The incorporation of a lactam functionality to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline core further refines the electronic and conformational properties of the scaffold, often enhancing binding affinity and metabolic stability.

The addition of a sulfonamide group, a well-established pharmacophore in its own right, at the 7-position of the 1-oxo-tetrahydroisoquinoline ring system, creates a molecule with significant therapeutic potential. Sulfonamides are known to participate in key hydrogen bonding interactions within protein active sites and can influence physicochemical properties such as solubility and cell permeability. This guide will delve into the specifics of the 7-sulfonamide derivative, exploring its synthesis and potential as a targeted therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step sequence, culminating in the formation of the sulfonamide functionality. A logical and experimentally supported pathway involves the preparation of a key intermediate, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, followed by its reaction with an ammonia source.

Synthesis of the Key Precursor: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

A validated method for the synthesis of the sulfonyl chloride precursor involves the direct sulfonation of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core using chlorosulfonic acid.[2] The reaction is typically performed at reduced temperatures to control reactivity and minimize side product formation.

Experimental Protocol: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid (typically 3-5 equivalents) to 0°C in an ice bath.

  • Substrate Addition: Slowly add 1-oxo-1,2,3,4-tetrahydroisoquinoline to the cooled chlorosulfonic acid with vigorous stirring. The addition should be portion-wise to maintain the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

  • Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Low Temperature Control: The initial cooling and slow addition are critical to control the exothermic nature of the reaction and to prevent potential charring and degradation of the starting material.

  • Aqueous Quench: Quenching the reaction with ice water serves to both hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble sulfonyl chloride product.

Formation of this compound

The final step in the synthesis is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a standard nucleophilic substitution reaction where ammonia or an ammonia equivalent displaces the chloride ion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Ammonia Source: To the stirred solution, add an excess of an ammonia source. This can be in the form of aqueous ammonium hydroxide or by bubbling ammonia gas through the solution. The use of a tertiary amine base like triethylamine can also be employed to scavenge the HCl byproduct.[3]

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water to remove any water-soluble salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validating System:

The purity and identity of the final compound should be rigorously confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the molecule and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonamide (S=O stretches) and the lactam carbonyl (C=O stretch).

Biological Activity and Mechanism of Action: A Focus on PARP Inhibition

While direct biological data for this compound is not extensively reported in the public domain, the structural similarity of the 1-oxo-isoquinoline core to known inhibitors of Poly(ADP-ribose) polymerase (PARP) strongly suggests its potential activity against this important class of enzymes.[5][6] PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response, primarily involved in the repair of single-strand breaks.[7]

The Role of PARP in DNA Repair and Cancer

PARP1 detects single-strand DNA breaks and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the cells are heavily reliant on PARP-mediated repair pathways to maintain genomic integrity. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. The HR-deficient cells are unable to efficiently repair these double-strand breaks, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy in oncology.[7]

Signaling Pathway of PARP-mediated DNA Repair and Inhibition

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate PARP_Inhibitor 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-sulfonamide (Hypothesized) PARP_Inhibitor->PARP1 inhibits

Caption: Hypothesized mechanism of PARP1 inhibition.

Evidence from Structurally Related Compounds

A study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides revealed potent PARP1 and PARP2 inhibitory activity.[5][6] The lead compounds from this series exhibited IC50 values in the nanomolar range. This provides strong evidence that the 1-oxo-isoquinoline scaffold is a viable starting point for the design of potent PARP inhibitors. The carboxamide functionality in these analogs occupies the nicotinamide-binding pocket of the PARP active site, a key interaction for potent inhibition. It is highly probable that the sulfonamide group in this compound could engage in similar critical interactions.

Structure-Activity Relationships (SAR)

The biological activity of 1-oxo-tetrahydroisoquinoline derivatives as PARP inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Based on the available literature for related compounds, several key SAR trends can be extrapolated.[8][9]

Key Structural Features Influencing PARP Inhibition:

  • The Lactam Carbonyl: The carbonyl group of the lactam is crucial for activity, likely forming a key hydrogen bond with a backbone amide in the PARP active site.

  • The Aromatic Ring: The benzene ring of the isoquinoline core provides a hydrophobic surface that interacts with nonpolar residues in the active site.

  • Substituents at the 7-position: The 7-position is a critical vector for introducing functionalities that can interact with the nicotinamide-binding pocket. The sulfonamide group at this position is well-suited to act as a hydrogen bond donor and acceptor, potentially mimicking the interactions of the nicotinamide carboxamide of NAD+.

Table 1: PARP1/2 Inhibitory Activity of Structurally Related 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides [5][6]

Compound IDR Group (at 4-position)PARP1 IC50 (nM)PARP2 IC50 (nM)
Lead Analog 1 4-fluorobenzyl15670.1
Lead Analog 2 [1,4'-bipiperidine]-1'-yl63.129.4
Olaparib (Reference) -2.80.7

Note: This data is for structurally related compounds and not for this compound itself. The purpose is to illustrate the potential of the scaffold.

Logical Relationship of SAR

SAR_Logic Core 1-Oxo-tetrahydroisoquinoline Core Scaffold Lactam Lactam Carbonyl Core->Lactam Aromatic Aromatic Ring Core->Aromatic Substituent 7-Sulfonamide Group Core->Substituent Activity Potent PARP Inhibition Lactam->Activity H-bond with active site Aromatic->Activity Hydrophobic interactions Substituent->Activity H-bond donor/acceptor in nicotinamide pocket

Caption: Key structural features for PARP inhibition.

Pharmacokinetic Profile and Therapeutic Potential

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While specific ADME data for this compound is not available, insights can be drawn from related isoquinolinone-based PARP inhibitors.[5][8]

Considerations for Pharmacokinetic Profile:

  • Solubility: The sulfonamide group can modulate aqueous solubility, which is a key factor for oral absorption.

  • Metabolic Stability: The 1-oxo-tetrahydroisoquinoline core is generally considered to be metabolically robust. However, the overall metabolic profile will depend on the specific substitution pattern. Studies on related compounds have shown that modifications to the scaffold can improve metabolic stability.[5]

  • Permeability: The ability of the compound to cross cell membranes will influence its distribution to the target tissues.

Therapeutic Potential:

Given its hypothesized mechanism of action as a PARP inhibitor, this compound and its derivatives hold significant promise as anticancer agents, particularly for the treatment of tumors with HR deficiencies. Furthermore, the diverse biological activities associated with the tetrahydroisoquinoline scaffold suggest that this compound could be explored for other therapeutic indications, including neurodegenerative diseases and inflammatory disorders.

Future Directions and Conclusion

This compound represents a compelling molecular scaffold for the development of novel therapeutic agents. The strong rationale for its potential as a PARP inhibitor, based on the activity of structurally related compounds, warrants further investigation.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of the title compound.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of PARP enzymes to determine its inhibitory potency and selectivity.

  • Cellular Activity: Assessment of its ability to inhibit PARP activity in cancer cell lines and to induce synthetic lethality in HR-deficient models.

  • Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of optimized analogs in preclinical animal models.

References

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Word of Caution

This document provides an in-depth technical guide on the safe handling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS No. 885273-77-8). It is crucial to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible at the time of writing. Therefore, the following recommendations are synthesized from the compound's chemical structure, data from structurally related molecules, and established principles of laboratory safety. This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory activities should be performed under the direct supervision of a qualified individual and in accordance with all applicable local, state, and federal regulations.

Section 1: Compound Profile and Inferred Hazard Analysis

This compound is a unique organic molecule incorporating a lactam within a tetrahydroisoquinoline framework and a sulfonamide group. This distinct combination of functional groups suggests its potential utility in medicinal chemistry and drug discovery, likely as a scaffold for developing novel therapeutic agents.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 885273-77-8Synblock[2]
Molecular Formula C₉H₁₀N₂O₃SSynblock[2]
Molecular Weight 226.25 g/mol Synblock[2]
Appearance Typically a white to off-white crystalline powder.[1]Inferred from similar compounds
Solubility Slightly soluble in water; soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[1]Inferred from similar compounds

Inferred Hazard Identification

Due to the absence of a specific SDS, a hazard analysis is inferred from the compound's constituent functional groups: the tetrahydroisoquinoline core, the lactam ring, and the sulfonamide group.

  • Tetrahydroisoquinoline Moiety: The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[3] While the oxo and sulfonamide groups will modify its reactivity, a degree of caution regarding skin and eye contact is warranted.

  • Sulfonamide Group: Sulfonamides are a well-known class of compounds with a range of biological activities. A primary concern with sulfonamides is their potential to cause allergic reactions in sensitized individuals. While this is more commonly associated with therapeutic use, the potential for skin sensitization upon laboratory handling should not be dismissed.

  • Lactam Ring: The lactam (a cyclic amide) is a relatively stable functional group. However, under certain conditions (e.g., strong acids or bases), the ring can be hydrolyzed.

Based on this analysis, this compound should be handled as a potentially hazardous substance. The primary concerns are:

  • Potential for skin and eye irritation or corrosion.

  • Possible respiratory tract irritation if inhaled as a dust.

  • Potential for allergic skin reactions in susceptible individuals.

  • Unknown long-term toxicological effects.

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling a compound with an incomplete toxicological profile. The following PPE and handling practices are recommended:

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Minimum PPE Requirements cluster_additional_ppe Task-Specific Additional PPE Eye_Protection Safety Goggles Face_Shield Face Shield Eye_Protection->Face_Shield Add for splash risk Hand_Protection Nitrile Gloves Respiratory_Protection N95/P100 Respirator Hand_Protection->Respiratory_Protection Add for aerosol risk Body_Protection Lab Coat Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

Detailed PPE Recommendations:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or P100) is recommended.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a chemical fume hood to control airborne dust.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Section 3: Handling, Storage, and Disposal Protocols

Standard Operating Procedure for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing: Weigh the compound in the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands thoroughly with soap and water.

Storage Requirements:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents, strong acids, and strong bases.

Waste Disposal:

Dispose of waste containing this compound in accordance with all local, state, and federal regulations. As a general guideline:

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be disposed of as hazardous waste.

Section 4: Emergency Procedures

Emergency Response Workflow

Emergency_Response cluster_response Immediate Actions cluster_assessment Assess Severity cluster_action Response Actions Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_Exposure->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert First_Aid Administer First Aid Alert->First_Aid Minor_Spill Minor Spill First_Aid->Minor_Spill If spill is small and contained Major_Spill Major Spill / Exposure First_Aid->Major_Spill If exposure or large spill Cleanup Cleanup (Trained Personnel) Minor_Spill->Cleanup Medical_Attention Seek Immediate Medical Attention Major_Spill->Medical_Attention Emergency_Services Contact Emergency Services Major_Spill->Emergency_Services

Caption: A workflow for responding to spills or exposures involving this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Spill Response:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department or emergency response team.

Section 5: Conclusion and Future Directions

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research while ensuring the safety of laboratory personnel. This guide provides a framework for its safe handling based on available data and established safety principles. As more information on the toxicological and ecotoxicological properties of this compound becomes available, this guidance should be reviewed and updated. Researchers are strongly encouraged to seek out and contribute to the body of knowledge regarding the safety of this and other novel compounds.

References

A Technical Guide to the Hypothesized Mechanisms of Action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including antitumor and antimicrobial agents.[1][2][3][4] The addition of a sulfonamide moiety at the 7-position introduces a functional group known for its critical role in the activity of various enzyme inhibitors.[5] This guide synthesizes the available biochemical and structural information to propose and evaluate two primary, plausible mechanisms of action for the title compound, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. The hypotheses center on the inhibition of two distinct and therapeutically relevant enzyme families: Matrix Metalloproteinases (MMPs) and Phenylethanolamine N-Methyltransferase (PNMT) . For each hypothesis, we present the scientific rationale, supporting evidence from structurally related molecules, and detailed experimental protocols to enable rigorous scientific validation.

Introduction to the 1-Oxo-tetrahydroisoquinoline-7-sulfonamide Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core and its derivatives are a significant class of heterocyclic compounds.[2][6] They are found in a wide array of natural products, particularly alkaloids, and exhibit a broad spectrum of pharmacological activities.[6][7] The 1-oxo variant of the THIQ scaffold is a key feature in several antineoplastic agents and inhibitors of Poly(ADP-ribose) polymerase (PARP).[1]

The sulfonamide group (–SO₂NH₂) is a cornerstone pharmacophore in drug design. It acts as a potent hydrogen bond donor and acceptor and can mimic the transition state of tetrahedral intermediates in enzymatic reactions, most notably in the inhibition of metalloenzymes and transferases.[5] The combination of the rigid, three-dimensional THIQ scaffold with the versatile sulfonamide functional group at the 7-position creates a molecule with significant potential for specific and potent interactions with biological targets. This document will explore the most probable of these interactions based on established structure-activity relationships (SAR).

Hypothesis A: Inhibition of Matrix Metalloproteinases (MMPs)

Rationale for the Hypothesis

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease. A common strategy for designing MMP inhibitors involves a zinc-binding group (ZBG) to chelate the catalytic Zn²⁺ ion in the enzyme's active site.

The sulfonamide moiety is a well-established, albeit less common, ZBG in MMP inhibitors. More critically, the tetrahydroisoquinoline scaffold, when combined with a sulfonamide and a hydroxamate group, has been shown to produce potent MMP inhibitors.[8] It is plausible that the sulfonamide group of this compound could directly coordinate with the active site zinc ion, while the THIQ core occupies adjacent hydrophobic pockets, leading to competitive inhibition.

Proposed Signaling Pathway and Inhibitory Mechanism

MMPs degrade components of the extracellular matrix (ECM), a process essential for cell migration, invasion, and tissue remodeling. By inhibiting MMPs, the compound would prevent ECM breakdown, thereby blocking downstream pathological processes like tumor cell invasion.

MMP_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Cellular Consequence Compound 1-Oxo-THIQ-7-sulfonamide MMP Active MMP Compound->MMP Inhibition (Binds to Zn²⁺ site) ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Cleavage Invasion Cell Invasion & Metastasis MMP->Invasion Blocked Pathway Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Degraded_ECM->Invasion Promotes

Caption: Proposed mechanism of MMP inhibition by 1-Oxo-THIQ-7-sulfonamide.

Experimental Validation Protocol

Objective: To determine if this compound inhibits MMP activity and to quantify its potency (IC₅₀).

Workflow:

MMP_Assay_Workflow start Start step1 Prepare serial dilutions of 1-Oxo-THIQ-7-sulfonamide (e.g., 100 µM to 1 nM) start->step1 step2 Incubate recombinant human MMP (e.g., MMP-2, MMP-9) with compound or vehicle (DMSO) for 30 min step1->step2 step3 Add fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) step2->step3 step4 Monitor fluorescence increase over time at Ex/Em appropriate for the substrate step3->step4 step5 Calculate initial reaction rates (V₀) step4->step5 step6 Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic curve step5->step6 end Determine IC₅₀ Value step6->end

Caption: Workflow for a generic fluorogenic MMP inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to achieve final concentrations ranging from 100 µM to 1 nM.

  • Enzyme Incubation: In a 96-well microplate, add 5 µL of the diluted compound or vehicle (DMSO control) to wells containing 85 µL of assay buffer and 5 µL of recombinant human MMP enzyme (final concentration e.g., 1-5 nM). Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a fluorogenic MMP substrate (e.g., final concentration 10 µM).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 328 nm/393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Hypothesis B: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Rationale for the Hypothesis

Phenylethanolamine N-methyltransferase is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the conversion of norepinephrine to epinephrine. Inhibitors of PNMT have therapeutic potential for conditions involving sympathetic nervous system hyperactivity. Research has explicitly identified 7-sulfonyl-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of PNMT.[9]

In these molecules, the sulfonamide group is critical for activity. X-ray crystallography and SAR studies suggest the sulfonamide oxygens form favorable interactions within the enzyme active site, and the sulfonamide -NH- group can form a hydrogen bond with the main chain carbonyl oxygen of Asn39.[9] The THIQ core serves as a rigid scaffold that positions the sulfonamide for optimal interaction. The 1-oxo group on the subject compound may further enhance binding through additional polar contacts.

Proposed Signaling Pathway and Inhibitory Mechanism

PNMT converts norepinephrine to epinephrine in adrenergic neurons and the adrenal medulla. By inhibiting PNMT, the compound would decrease the production of epinephrine, leading to a reduction in sympatho-adrenal output.

PNMT_Inhibition_Pathway cluster_0 Adrenergic Neuron / Adrenal Medulla cluster_1 Physiological Effect Compound 1-Oxo-THIQ-7-sulfonamide PNMT PNMT Enzyme Compound->PNMT Inhibition Epi Epinephrine PNMT->Epi Catalyzes Conversion Sympathetic Reduced Sympathetic Nervous System Output PNMT->Sympathetic Blocked Pathway NE Norepinephrine NE->PNMT Substrate Epi->Sympathetic Leads to PNMT_Assay_Workflow start Start step1 Prepare serial dilutions of 1-Oxo-THIQ-7-sulfonamide start->step1 step2 Combine compound, PNMT enzyme, and norepinephrine in assay buffer step1->step2 step3 Initiate reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) step2->step3 step4 Incubate at 37°C for 20 min step3->step4 step5 Stop reaction with borate buffer (pH 10) step4->step5 step6 Extract radiolabeled product ([³H]-epinephrine) using an organic solvent (e.g., Toluene/Isoamyl alcohol) step5->step6 step7 Quantify radioactivity in the organic phase using liquid scintillation counting step6->step7 end Determine IC₅₀ Value step7->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for the design of enzyme inhibitors and receptor modulators. The incorporation of a sulfonamide moiety at the 7-position introduces a key hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition and therapeutic applications. This document provides a comprehensive guide for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target compound is strategically divided into two main stages: the construction of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core, followed by the regioselective introduction of the sulfonamide group at the C-7 position. This approach allows for the efficient assembly of the foundational scaffold and subsequent functionalization, providing a versatile route that can be adapted for the synthesis of various analogs.

Synthetic_Strategy Start Starting Materials Core_Synthesis Stage 1: Synthesis of 1-Oxo-1,2,3,4- tetrahydroisoquinoline Start->Core_Synthesis Core Construction Functionalization Stage 2: Sulfonamide Installation Core_Synthesis->Functionalization Intermediate Target Target Molecule: 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonamide Functionalization->Target Final Product

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline

The initial stage focuses on the preparation of the lactam core. A reliable and scalable method involves the use of homophthalic acid as a key precursor. Homophthalic acid can be synthesized from the oxidation of indene, a readily available starting material.[2][3] The subsequent reaction of homophthalic anhydride (formed in situ or isolated) with a suitable nitrogen source leads to the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline.[4][5]

Protocol 1.1: Preparation of Homophthalic Acid from Indene

This protocol is adapted from the well-established procedure in Organic Syntheses, which is known for its reliability and detailed experimental description.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Potassium Permanganate158.03120 g0.76
Indene (90%)116.1672 g0.56
Sulfuric Acid (conc.)98.08As needed-
Sodium Hydroxide40.00As needed-
Benzene78.11As needed-

Procedure:

  • To a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a solution of 120 g of potassium permanganate in 1.5 liters of water.

  • Warm the mixture to 65°C and add 72 g of 90% technical grade indene dropwise from the dropping funnel. Maintain the temperature at 65 ± 2°C, using a water bath for cooling as the reaction is exothermic.

  • After the addition is complete, continue stirring at 65 ± 2°C for 2 hours.

  • Cool the reaction mixture to 20-25°C with stirring, and then further cool in an ice-salt bath to 0°C for 5 hours to precipitate the crude homophthalic acid.

  • Collect the precipitate by suction filtration and wash sequentially with two 75-mL portions of ice-cold 1% sulfuric acid and one 75-mL portion of ice water.

  • Dissolve the precipitate in 215 mL of 10% sodium hydroxide solution and extract with two 50-mL portions of benzene to remove any unreacted organic impurities.

  • Carefully add the aqueous solution to 160 mL of 33% sulfuric acid with vigorous stirring, and chill the mixture in an ice-salt bath for 2-3 hours to precipitate the purified homophthalic acid.

  • Collect the purified homophthalic acid by suction filtration, wash with three 25-mL portions of ice water, and press as dry as possible.

  • For final drying, transfer the acid to a 500-mL distilling flask with 300 mL of benzene and distill until about 250 mL of the benzene-water azeotrope has been collected.

  • Filter the resulting slurry and allow the crystalline homophthalic acid to air-dry. The expected yield is 67-77 g.

Protocol 1.2: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline from Homophthalic Acid

This protocol utilizes the condensation of homophthalic anhydride (generated in situ from homophthalic acid) with an ammonia source to form the lactam ring.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Homophthalic Acid180.1610.0 g0.055
Acetic Anhydride102.0920 mL-
Ammonium Acetate77.088.5 g0.11

Procedure:

  • In a 100-mL round-bottom flask, suspend 10.0 g of homophthalic acid in 20 mL of acetic anhydride.

  • Heat the mixture to reflux for 1 hour to form homophthalic anhydride. The solid will dissolve.

  • Allow the solution to cool slightly, then add 8.5 g of ammonium acetate in one portion.

  • Heat the mixture to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water with stirring.

  • Collect the resulting precipitate by suction filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 1-oxo-1,2,3,4-tetrahydroisoquinoline.

Stage 2: Introduction of the Sulfonamide Group

This stage involves the electrophilic aromatic substitution on the electron-rich benzene ring of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core to introduce the sulfonyl chloride group, followed by amination to yield the final sulfonamide. The key intermediate is 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.[6]

Functionalization Lactam 1-Oxo-1,2,3,4- tetrahydroisoquinoline Sulfonyl_Chloride 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonyl chloride Lactam->Sulfonyl_Chloride Chlorosulfonation Sulfonamide 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 7-sulfonamide Sulfonyl_Chloride->Sulfonamide Amination

Caption: Functionalization of the lactam core.

Protocol 2.1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl Chloride

This protocol describes the chlorosulfonation of the lactam intermediate. Care must be taken as chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Oxo-1,2,3,4-tetrahydroisoquinoline147.175.0 g0.034
Chlorosulfonic Acid116.5215 mL~0.26

Procedure:

  • In a 100-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool 15 mL of chlorosulfonic acid to 0°C in an ice bath.

  • Slowly add 5.0 g of 1-oxo-1,2,3,4-tetrahydroisoquinoline in small portions to the stirred, cold chlorosulfonic acid. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Collect the solid product by suction filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride under vacuum. This intermediate can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound

This final step involves the reaction of the sulfonyl chloride intermediate with an ammonia source to form the desired sulfonamide.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl Chloride245.685.0 g0.020
Ammonium Hydroxide (28-30%)35.0530 mL-
Dichloromethane84.9350 mL-

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve 5.0 g of crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride in 50 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30 mL of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the lactam, SO₂ of the sulfonamide).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care and use appropriate quenching procedures.

  • Indene and benzene are flammable and toxic. Avoid inhalation and skin contact.

References

Synthesis Protocol for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a key scaffold in medicinal chemistry with significant potential in drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering not only a robust synthetic route but also in-depth explanations of the underlying chemical principles and experimental considerations. We will explore a strategic approach that commences with the commercially available building block, 2-(4-sulfamoylphenyl)acetic acid, to ensure regiochemical control and high overall yield. This document aims to be a self-validating resource, grounded in established chemical literature and best practices.

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] The incorporation of an oxo group at the C1 position to form a lactam, and a sulfonamide moiety, further enhances the pharmacological potential of this heterocyclic system. Notably, derivatives of this scaffold have emerged as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways. The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The sulfonamide group, a well-established pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets, thereby improving binding affinity and selectivity. The strategic placement of the sulfonamide at the C7 position of the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring is a key structural feature in several investigational drug candidates. This guide presents a reliable and reproducible method to access this important molecular framework.

Retrosynthetic Analysis and Strategic Approach

A primary challenge in the synthesis of substituted isoquinolines is achieving the desired regioselectivity. Direct electrophilic aromatic substitution on the pre-formed 1-oxo-1,2,3,4-tetrahydroisoquinoline ring can lead to a mixture of isomers, complicating purification and reducing the overall yield of the target C7-substituted product.

To circumvent this, our synthetic strategy employs a convergent approach starting with a commercially available, pre-functionalized aromatic precursor: 2-(4-sulfamoylphenyl)acetic acid . This ensures the sulfonamide group is correctly positioned from the outset, providing unambiguous regiochemical control.

The overall retrosynthetic pathway is outlined below:

Retrosynthesis target This compound intermediate1 N-(2-Hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide target->intermediate1 Intramolecular Cyclization (e.g., Bischler-Napieralski type) starting_material1 2-(4-Sulfamoylphenyl)acetic acid intermediate1->starting_material1 Amide Coupling starting_material2 Ethanolamine intermediate1->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(4-Sulfamoylphenyl)acetic acid≥98%Commercially Available
Ethanolamine≥99%Commercially Available
Thionyl chloride (SOCl₂)Reagent gradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Polyphosphoric acid (PPA)Laboratory gradeCommercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-
BrineSaturated aqueous solution-
Anhydrous sodium sulfate (Na₂SO₄)--

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Thionyl chloride and polyphosphoric acid are corrosive and should be handled with extreme care.

Synthesis of N-(2-Hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide (Intermediate 1)

This step involves the formation of an amide bond between 2-(4-sulfamoylphenyl)acetic acid and ethanolamine. The carboxylic acid is first activated to its acid chloride to facilitate the reaction.

Amide_Formation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start1 2-(4-Sulfamoylphenyl)acetic acid reagent1 SOCl₂ DCM, reflux start1->reagent1 product1 2-(4-Sulfamoylphenyl)acetyl chloride reagent1->product1 start2 2-(4-Sulfamoylphenyl)acetyl chloride reagent2 Ethanolamine, TEA DCM, 0 °C to rt start2->reagent2 product2 N-(2-Hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide reagent2->product2

Caption: Workflow for the synthesis of the amide intermediate.

Protocol:

  • Acid Chloride Formation: To a stirred solution of 2-(4-sulfamoylphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

  • Amide Coupling: Dissolve the crude 2-(4-sulfamoylphenyl)acetyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • In a separate flask, dissolve ethanolamine (1.2 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (5 mL/g of starting acid) and cool to 0 °C.

  • Add the solution of the acid chloride dropwise to the ethanolamine solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 10% Methanol in DCM).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Synthesis of this compound (Target Molecule)

This final step involves an intramolecular cyclization of the amide intermediate to form the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system. A Bischler-Napieralski-type reaction using a strong dehydrating agent like polyphosphoric acid is a common and effective method for this transformation.[1]

Cyclization start N-(2-Hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide reagent Polyphosphoric Acid (PPA) Heat start->reagent product This compound reagent->product

Caption: Intramolecular cyclization to form the target molecule.

Protocol:

  • To N-(2-hydroxyethyl)-2-(4-sulfamoylphenyl)acetamide (1.0 eq), add polyphosphoric acid (PPA, approximately 10 times the weight of the amide).

  • Heat the mixture with stirring at 100-120 °C for 2-4 hours. The mixture will become a viscous solution.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The product should be more non-polar than the starting material.

  • Upon completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) to afford pure this compound.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons (with splitting patterns indicative of 1,2,4-trisubstitution), the methylene protons of the tetrahydroisoquinoline ring, and the sulfonamide protons.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.
Mass Spec (HRMS) Calculated m/z for C₉H₁₀N₂O₃S should match the observed value.
Melting Point A sharp melting point should be observed for the pure compound.

Discussion and Mechanistic Insights

The key step in this synthesis is the intramolecular cyclization. The Bischler-Napieralski reaction and related cyclizations proceed via an electrophilic aromatic substitution mechanism.[1] The amide is first activated by the strong acid (PPA), which facilitates the formation of a reactive nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular attack by the electron-rich aromatic ring to form the six-membered heterocyclic ring. The presence of the sulfonamide group, an electron-withdrawing group, on the aromatic ring makes the cyclization more challenging than on an unsubstituted or electron-rich ring. Therefore, forcing conditions (high temperature and a strong acid catalyst) are typically required.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By utilizing a pre-functionalized starting material, this method overcomes the common challenge of regioselectivity in the synthesis of substituted isoquinolines. The detailed, step-by-step instructions, coupled with explanations of the underlying chemistry, make this guide a valuable resource for researchers in medicinal chemistry and drug discovery. The successful synthesis of this key scaffold opens avenues for the development of novel therapeutics, particularly in the area of PARP inhibition for cancer treatment.

References

purification of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Introduction

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core. This scaffold is of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate or a potential therapeutic agent itself.[1][2] Its structure, containing both a lactam and a sulfonamide group, may allow it to interact with specific biological targets, making it a candidate for research into treatments for various diseases, including inflammation and tumors.[1]

Achieving high purity of this compound is paramount for reliable downstream applications, whether in biological screening, structural analysis, or as a precursor in multi-step syntheses. Impurities can lead to ambiguous experimental results, side reactions, and misleading structure-activity relationship (SAR) data. This guide provides a comprehensive overview of robust purification methodologies tailored for this compound, grounded in its specific physicochemical properties. We will explore recrystallization, column chromatography, and preparative HPLC, offering detailed protocols and expert insights to navigate potential challenges.

Physicochemical Properties: The Foundation of Purification Strategy

Understanding the inherent properties of this compound is the critical first step in designing an effective purification strategy. The molecule's polarity, solubility, and crystalline nature dictate the most suitable techniques and conditions.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₁₀N₂O₃S[3]Provides the elemental composition.
Molecular Weight 226.25 g/mol [3]Essential for calculating molar quantities and reaction yields.
Appearance White to off-white crystalline powder[1]A crystalline nature suggests that recrystallization is a viable primary purification method.
Solubility Slightly soluble in water; soluble in organic solvents such as dichloromethane and DMF.[1]The dual nature of its solubility, influenced by the polar carbonyl and hydrophilic sulfonamide groups, allows for a range of solvent systems in both recrystallization and chromatography.[1]
Polarity HighThe presence of hydrogen bond donors (sulfonamide N-H, lactam N-H) and acceptors (carbonyl oxygen, sulfonyl oxygens) makes the molecule highly polar. This polarity strongly influences its interaction with chromatographic stationary phases.

The compound's high polarity is the most defining characteristic for its purification. It will adsorb strongly to polar stationary phases like silica gel and will be more soluble in polar solvents. This understanding directly informs our choice of chromatographic conditions and recrystallization solvents.

Methodology 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[4] The goal is to find a solvent that dissolves the compound completely when hot but poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[5]

Causality Behind Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. For a polar sulfonamide like our target compound, polar protic solvents such as alcohols (methanol, ethanol, isopropanol) are excellent starting points.[6][7] Sometimes, a mixture of solvents is required to achieve the ideal solubility profile.

Below is a decision-making workflow for selecting an appropriate solvent system.

G start Start: Screen Solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate) hot_soluble Is the compound soluble in a minimal amount of boiling solvent? start->hot_soluble cold_insoluble Does the compound precipitate upon cooling to room temp and then in an ice bath? hot_soluble->cold_insoluble  Yes find_pair Can you find a miscible pair? 1. Soluble in Solvent A (Good) 2. Insoluble in Solvent B (Poor) hot_soluble->find_pair No single_solvent SUCCESS: Use Single-Solvent Recrystallization cold_insoluble->single_solvent  Yes try_another Try a different solvent cold_insoluble->try_another No (Low Recovery) try_another->hot_soluble solvent_antisolvent SUCCESS: Use Solvent/Anti-Solvent Method find_pair->solvent_antisolvent  Yes other_methods Consider other methods: - Slow Evaporation - Vapor Diffusion find_pair->other_methods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of the hot solvent until the compound is just fully dissolved.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature or in a desiccator to remove residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when no single solvent provides the desired temperature-dependent solubility profile.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., DMF or methanol) in which it is highly soluble at room temperature.[5]

  • Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (e.g., water or diethyl ether) in which the compound is insoluble, dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[5] If crystals do not form, scratching the inside of the flask with a glass rod can create nucleation sites.[8]

  • Crystal Growth & Isolation: Once turbidity appears, set the flask aside undisturbed to allow crystals to form. The subsequent isolation, washing, and drying steps are the same as in the single-solvent method.

Recrystallization Troubleshooting
IssuePossible CauseSolution
Oiling Out Solution is supersaturated or cooled too quickly; presence of impurities depressing the melting point.Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Try seeding with a pure crystal.[8]
No Crystals Form Solution is not saturated; insufficient cooling time.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Ensure the solution is thoroughly cooled in an ice bath.[5][8]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the absolute minimum amount of hot solvent. Pre-warm the filtration apparatus. Ensure the solution is fully cooled before filtering.[5]
Product is Amorphous Compound precipitated too rapidly.Slow down the cooling rate. Consider a different solvent system that promotes slower crystal growth.

Methodology 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[9][10] For a polar compound like this compound, both normal-phase and reversed-phase chromatography are viable options.

Workflow for Column Chromatography Purification

G start Start: Crude Sample tlc 1. TLC Analysis Determine optimal solvent system (Target Rf ~0.2-0.3) start->tlc packing 2. Column Packing Prepare a slurry of stationary phase (e.g., silica gel) in the initial eluent and pack the column. tlc->packing loading 3. Sample Loading Adsorb sample onto silica ('dry loading') or dissolve in minimal strong solvent ('wet loading'). packing->loading elution 4. Elution Run the column with the chosen mobile phase, possibly using a gradient of increasing polarity. loading->elution collection 5. Fraction Collection Collect eluent in a series of tubes. elution->collection analysis 6. Fraction Analysis Analyze fractions by TLC to identify those containing the pure compound. collection->analysis combine 7. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. analysis->combine end End: Purified Compound combine->end

Caption: A standard workflow for purification by flash column chromatography.

Protocol 3: Normal-Phase Flash Chromatography (Silica Gel)

This is a common and effective method for moderately to highly polar compounds.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. For this polar compound, a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, is a good starting point. Adjust the ratio until the target compound has an Rf value of approximately 0.2-0.3.[11]

  • Column Packing:

    • Select a column of appropriate size (typically use 20-50 times the weight of the crude sample in silica gel).[9]

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a strong solvent (like methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[11] This technique often results in better separation than direct liquid injection.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective for separating compounds with different polarities.[8][11]

  • Fraction Collection and Analysis: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

Alternative: Reversed-Phase Chromatography

For very polar compounds, reversed-phase chromatography (using a C18 stationary phase) can be highly effective.[8]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A polar solvent system, typically a mixture of water and acetonitrile or water and methanol, often with a modifier like 0.1% formic acid to improve peak shape.[8] Elution is achieved by decreasing the polarity of the mobile phase (i.e., increasing the percentage of acetonitrile/methanol).

Chromatography Troubleshooting
IssuePossible CauseSolution
Compound Streaking on TLC/Column Compound is interacting too strongly with acidic silica sites.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the silica.[8] Alternatively, use a different stationary phase like neutral alumina.[8]
Poor Separation Incorrect solvent system; column overloading.Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded onto the column (typically 1-5% of the silica mass).[8] Use a gradient elution.[11]
Compound Not Eluting Compound is too polar for the solvent system; irreversible adsorption.Drastically increase the polarity of the mobile phase (e.g., switch to a high percentage of methanol). If decomposition is suspected, test stability on a TLC plate first and consider switching to a less acidic stationary phase or reversed-phase.[8]

Methodology 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the method of choice for achieving the highest purity levels or for purifying challenging mixtures that are difficult to separate by other means.[12] The process involves scaling up an analytical HPLC method to a larger column to isolate milligrams to grams of material.[12]

Workflow for Preparative HPLC Purification

G start Start: Partially Pure Sample analytical 1. Analytical HPLC Develop separation method on a small scale column. Optimize mobile phase (e.g., Water/Acetonitrile +/- 0.1% acid) and gradient. start->analytical scaleup 2. Method Scale-Up Transfer the method to a larger preparative column. Adjust flow rate and gradient time proportionally. analytical->scaleup injection 3. Sample Injection Dissolve sample in a strong solvent (e.g., DMSO, Methanol) and inject a large volume onto the column. scaleup->injection separation 4. Separation & Detection Run the preparative gradient. Monitor eluent with a UV detector. injection->separation collection 5. Fraction Collection Collect fractions corresponding to the target peak based on the detector signal. separation->collection analysis 6. Purity Analysis Analyze collected fractions by analytical HPLC to confirm purity. collection->analysis lyophilize 7. Product Isolation Combine pure fractions and remove solvents, often by lyophilization (freeze-drying). analysis->lyophilize end End: High-Purity Compound lyophilize->end

Caption: General workflow for purification using preparative HPLC.

General Protocol 4: Reversed-Phase Prep-HPLC

Given the compound's polarity, a reversed-phase method is most appropriate.

  • Analytical Method Development: On an analytical C18 HPLC column, develop a separation method using a mobile phase of Water (A) and Acetonitrile (B), both typically containing 0.1% Formic Acid or Trifluoroacetic Acid. Run a scout gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the retention time of the target compound. Optimize the gradient to achieve good resolution between the target peak and impurities.[13][14]

  • Scale-Up: Select a preparative C18 column. Scale the flow rate and injection volume according to the column dimensions. Many modern HPLC systems have software that can automatically calculate the scaled-up method parameters.

  • Sample Preparation: Dissolve the compound in a strong solvent compatible with the mobile phase, such as Methanol, Acetonitrile, or DMSO. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column clogging.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector triggered by the UV detector signal to automatically collect the eluent corresponding to the peak of the target compound.

  • Post-Purification: Analyze the collected fractions using analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents, typically by rotary evaporation followed by lyophilization to obtain a pure, dry powder.

Final Purity Assessment

Regardless of the purification method used, the final purity of this compound must be rigorously assessed. Standard analytical techniques include:

  • HPLC: To determine purity as a percentage of peak area.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvent or structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting range is indicative of high purity for a crystalline solid.

  • Differential Scanning Calorimetry (DSC): Provides quantitative data on melting point and crystallinity.[5]

Conclusion

The is readily achievable through several standard laboratory techniques. For initial purification of crude material from a synthesis, recrystallization offers a simple, cost-effective, and scalable solution, provided a suitable solvent system can be identified. For more complex mixtures or when higher purity is required, flash column chromatography on silica gel or a reversed-phase medium provides excellent separating power. Finally, for obtaining material of the highest possible purity (>99%), preparative HPLC is the definitive method. The choice of technique will ultimately depend on the initial purity of the material, the nature of the impurities, the quantity of compound to be purified, and the specific requirements of the downstream application.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a heterocyclic compound of interest in pharmaceutical research. The isoquinoline and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Therefore, rigorous and unambiguous characterization is paramount to ensure the identity, purity, and quality of the molecule, forming the bedrock of reliable drug discovery and development programs. This guide offers field-proven protocols for chromatography, mass spectrometry, NMR spectroscopy, and other essential techniques, designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

This compound (CAS 885273-77-8) integrates two key pharmacophores: a constrained isoquinoline core and a sulfonamide group.[3][4] This combination makes it a molecule of significant interest for screening and development. The journey from synthesis to a viable drug candidate is underpinned by analytical data. Incomplete or inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, irreproducible biological results, and costly delays in the development pipeline.

This application note details an integrated analytical strategy to provide a holistic profile of the compound, ensuring data integrity and confidence in downstream applications. We will explore the causality behind method selection and provide self-validating protocols to establish a complete Certificate of Analysis (CoA).

Physicochemical Properties Summary

A foundational step in any analytical strategy is to understand the basic properties of the analyte. These values are critical for calculating concentrations, interpreting mass spectrometry data, and confirming elemental composition.

PropertyValueSource
CAS Number 885273-77-8[3][5]
Molecular Formula C₉H₁₀N₂O₃S[5]
Molecular Weight 226.25 g/mol [5]
Synonyms 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amide[3][5]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. No single method can provide all the necessary information. The following workflow illustrates how different analytical techniques are synergistically employed to build a complete profile of the compound, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow Figure 1: Integrated Characterization Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Data Consolidation Sample Synthesized Compound (this compound) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep 1 mg/mL in Diluent NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Sample->NMR Prep for NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Prep for IR EA Elemental Analysis (Empirical Formula Verification) Sample->EA Submit for Analysis HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC Inject LCMS LC-MS Analysis (Molecular Weight Confirmation) Prep->LCMS Inject Report Final Report & Certificate of Analysis HPLC->Report Purity Data LCMS->Report MW Data NMR->Report Structural Data FTIR->Report Functional Group Data EA->Report Compositional Data

Caption: A logical flow from initial screening to comprehensive characterization.

Chromatographic Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules due to its high resolution, sensitivity, and quantitative accuracy. The primary goal is to separate the main compound from any process-related impurities, starting materials, or degradation products.[6]

Protocol 3.1: Reversed-Phase HPLC (RP-HPLC)
  • Rationale for Method Selection: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like our target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time. UV detection is selected based on the presence of the aromatic isoquinoline ring system, which is a strong chromophore.

  • Instrumentation and Parameters:

    Parameter Recommended Setting Rationale
    Instrument Agilent 1260 Infinity II or equivalent Standard, reliable HPLC system.
    Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) Excellent peak shape and longevity.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape in MS.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV cutoff.
    Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min Ensures elution of all components.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 5 µL Minimizes potential for peak distortion.
    Detector UV-Vis Diode Array Detector (DAD)
    Wavelength 254 nm Common wavelength for aromatic compounds.

    | Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution. |

  • System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified. This is a self-validating step.

    • Blank Injection: Inject the diluent to ensure no carryover or system contamination.

    • Standard Injections: Make five replicate injections of a standard solution (0.5 mg/mL).

    • Acceptance Criteria:

      • Retention Time %RSD: ≤ 1.0%

      • Peak Area %RSD: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.8 - 1.5

      • Theoretical Plates (N): > 2000

  • Data Analysis: Purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Structural Elucidation and Confirmation

While HPLC provides purity information, it does not confirm the structure. A combination of spectroscopic techniques is required for unambiguous structural assignment.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, making it perfect for this compound.[1][7]

  • Protocol 4.1.1: LC-MS Analysis:

    • Method: Utilize the HPLC method described in Protocol 3.1.

    • Instrumentation: Couple the HPLC outlet to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Mode: Positive ESI (+ESI). The nitrogen atoms in the isoquinoline ring and sulfonamide are readily protonated.

    • Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.

  • Expected Data:

    Ion Species Theoretical m/z

    | [M+H]⁺ | 227.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[8]

  • Protocol 4.2.1: ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., NH).

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For more complex structures or full assignment, 2D experiments like COSY and HMQC are recommended.

  • Hypothetical ¹H NMR Data Interpretation (in DMSO-d₆):

    Protons Approx. δ (ppm) Multiplicity Integration Assignment
    Aromatic 7.5 - 8.0 m 3H Protons on the benzene ring
    -SO₂NH₂ ~7.3 s (broad) 2H Sulfonamide protons
    Lactam NH ~8.2 s (broad) 1H Amide proton
    -CH₂-N- ~3.5 t 2H Methylene adjacent to amide N

    | -CH₂-Ar | ~2.9 | t | 2H | Methylene adjacent to aromatic ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy identifies the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It serves as a quick and reliable fingerprinting technique.[9][10]

  • Protocol 4.3.1: Attenuated Total Reflectance (ATR) FT-IR:

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3350 - 3250 N-H Stretch Amide & Sulfonamide N-H
    1680 - 1650 C=O Stretch Lactam (amide) carbonyl
    1350 - 1310 S=O Asymmetric Stretch Sulfonamide

    | 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide |

Elemental Analysis for Empirical Formula Confirmation

  • Principle: Combustion analysis provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This data is used to confirm that the empirical formula matches the proposed structure.

  • Protocol 5.1: CHNS Analysis:

    • Submit ~2-3 mg of the dried, pure compound to an analytical service for CHNS combustion analysis.

    • Compare the experimental percentages with the theoretical values.

  • Data Acceptance Criteria:

    Element Theoretical %
    C 47.78%
    H 4.46%
    N 12.38%
    S 14.17%

    The experimentally determined values should be within ±0.4% of the theoretical values.

Summary of Techniques for Complete Characterization

The relationship between these analytical techniques is synergistic. Each method provides a unique piece of the puzzle, and together they form a robust and defensible characterization package.

Characterization_Synergy Figure 2: Synergy of Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC Purity (%) MS Mass Spec Compound->MS Molecular Weight (g/mol) NMR NMR Compound->NMR Connectivity & 3D Structure FTIR FT-IR Compound->FTIR Functional Groups Present EA Elemental Analysis Compound->EA Elemental Composition (%)

Caption: Interrelation of analytical data for a complete compound profile.

Conclusion

The analytical methods outlined in this document provide a comprehensive and robust strategy for the characterization of this compound. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this molecule. Adherence to these self-validating protocols, including system suitability and comparison to theoretical values, ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a heterocyclic organic compound featuring a tetrahydroisoquinoline core structure, which is prevalent in a wide range of biologically active molecules. The presence of a lactam at the 1-position and a sulfonamide group at the 7-position introduces unique electronic and structural features that are critical to its chemical properties and potential pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. This guide provides a comprehensive overview of the application of NMR spectroscopy for the characterization of this compound, including detailed protocols for data acquisition and a systematic approach to spectral interpretation. While specific experimental data for this exact molecule is not widely published, this guide is built upon established principles of NMR spectroscopy and data from closely related analogs.[1][2][3]

Molecular Structure and Predicted NMR Characteristics

The chemical structure of this compound (C₉H₁₀N₂O₃S, MW: 226.25 g/mol , CAS: 885273-77-8) is presented below.[4] A thorough understanding of this structure is the foundation for interpreting its NMR spectra.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methylene, and amine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring (H-5, H-6, and H-8) will appear in this region. The sulfonamide group is an electron-withdrawing group, which will deshield the adjacent protons. The splitting patterns will be indicative of their ortho, meta, and para relationships.

  • Amide Proton (N-H, δ ~8.0-9.0 ppm): The proton on the nitrogen at the 2-position is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Sulfonamide Protons (SO₂NH₂, δ ~7.0-7.5 ppm): The two protons of the sulfonamide group are expected to appear as a broad singlet.[5]

  • Methylene Protons (C-3 and C-4, δ ~2.5-4.0 ppm): The protons on C-3 and C-4 will likely appear as triplets, assuming coupling to each other. The protons at C-3, being adjacent to the amide nitrogen, are expected to be slightly downfield compared to the C-4 protons.[2][6]

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O, δ ~165-175 ppm): The lactam carbonyl carbon (C-1) is expected to resonate in this downfield region.[5]

  • Aromatic Carbons (δ ~110-150 ppm): The six carbons of the benzene ring will appear in this range. The carbons attached to the sulfonamide group (C-7) and the fused ring system (C-4a and C-8a) will have distinct chemical shifts.

  • Methylene Carbons (CH₂, δ ~25-50 ppm): The carbons of the two methylene groups (C-3 and C-4) will be found in the aliphatic region of the spectrum.[7][8]

Experimental Protocols

A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality NMR data.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for sulfonamides and amides as it can help in observing exchangeable protons (NH and NH₂). Deuterated chloroform (CDCl₃) can also be used.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference to the residual solvent peak.[6]

Protocol 2: NMR Data Acquisition

The following workflow outlines the recommended sequence of NMR experiments.

Figure 2: NMR Data Acquisition Workflow A 1. ¹H NMR Acquisition B 2. ¹³C NMR Acquisition A->B C 3. 2D COSY Acquisition B->C D 4. 2D HSQC/HMQC Acquisition C->D E Data Processing and Analysis D->E

Caption: Recommended workflow for NMR data acquisition.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Correlated Spectroscopy (COSY):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which is crucial for assigning the methylene protons and the aromatic spin system.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC):

    • Acquire a ¹H-¹³C HSQC or HMQC spectrum to determine one-bond correlations between protons and their directly attached carbons. This is essential for unambiguous carbon signal assignments.

Data Analysis and Spectral Interpretation

A step-by-step interpretation of the acquired spectra will lead to the complete assignment of all proton and carbon signals.

Step 1: Analysis of the ¹H NMR Spectrum
  • Identify Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal (if used).

  • Assign Exchangeable Protons: Identify the broad singlets corresponding to the N-H and SO₂NH₂ protons. These can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchangeable proton signals will disappear or significantly decrease in intensity.

  • Assign Aromatic Protons: Analyze the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will reveal the substitution pattern on the benzene ring.

  • Assign Methylene Protons: In the aliphatic region (δ 2.5-4.0 ppm), identify the two signals corresponding to the C-3 and C-4 protons. The COSY spectrum will show a cross-peak between these two signals, confirming their adjacent relationship.

Step 2: Analysis of the ¹³C NMR Spectrum
  • Assign Carbonyl Carbon: The signal in the δ 165-175 ppm region is assigned to the C-1 carbonyl carbon.

  • Assign Aromatic Carbons: Use the HSQC/HMQC spectrum to correlate the assigned aromatic protons to their directly attached carbons. The quaternary carbons (C-4a, C-7, and C-8a) will not show a correlation in the HSQC/HMQC spectrum and can be assigned based on expected chemical shifts and potentially through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Assign Methylene Carbons: Use the HSQC/HMQC spectrum to correlate the assigned methylene protons to their corresponding carbons (C-3 and C-4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
1C=O-~170Carbonyl carbon.
2NH~8.5 (broad s)-Amide proton, exchangeable.
3CH₂~3.5 (t)~40Adjacent to amide nitrogen.
4CH₂~2.9 (t)~28Adjacent to aromatic ring.
4aC-~135Quaternary carbon.
5CH~7.3 (d)~128Aromatic proton.
6CH~7.5 (dd)~125Aromatic proton.
7C-SO₂NH₂-~140Quaternary carbon attached to sulfonamide.
8CH~7.9 (d)~129Aromatic proton ortho to carbonyl.
8aC-~130Quaternary carbon.
-SO₂NH₂~7.2 (broad s)-Sulfonamide protons, exchangeable.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Troubleshooting

  • Poor Resolution: Increase the number of scans and ensure proper shimming of the magnet.

  • Broad Signals for Exchangeable Protons: This is normal. Warming the sample slightly may sharpen the signals.

  • Low Signal-to-Noise Ratio for ¹³C NMR: Increase the number of scans and/or the sample concentration.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification and characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral analysis outlined in this guide, researchers can confidently determine the structure and purity of this compound. The use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC/HMQC) NMR experiments provides a comprehensive dataset for unambiguous signal assignment.

References

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Introduction

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core. This scaffold is of significant interest in medicinal chemistry and drug development, as derivatives of tetrahydroisoquinoline exhibit a wide range of biological activities.[1] The presence of both a lactam (the 1-oxo group) and a sulfonamide functional group imparts unique chemical properties, including potential hydrogen bonding capabilities and specific polarity, which are critical for its interactions with biological targets.[2]

Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and quantification of such molecules during synthesis and preclinical development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the requisite sensitivity and specificity for this purpose. This application note presents a comprehensive protocol for the analysis of this compound using LC-MS/MS, including a proposed fragmentation pathway to aid in its structural confirmation.

Compound Properties

A summary of the key physicochemical properties of the target analyte is provided below. This information is crucial for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 885273-77-8[3]
Molecular Formula C₉H₁₀N₂O₃S[3]
Molecular Weight 226.25 g/mol [3]
Appearance White to off-white crystalline powder[2]
Chemical Structure

Experimental Workflow

The overall analytical workflow is designed to ensure reproducible and accurate results, from initial sample handling to final data interpretation. The process involves solubilizing the analyte, separating it from potential impurities via HPLC, and analyzing it with a high-resolution mass spectrometer.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation sp1 Weigh Analyte Standard sp2 Solubilize in Diluent (e.g., 50:50 Acetonitrile:Water) sp1->sp2 sp3 Perform Serial Dilutions sp2->sp3 lc Inject Sample onto Reversed-Phase C18 Column sp3->lc Inject ms Ionize via ESI lc->ms ms1 Acquire Full Scan MS Data (Determine [M+H]⁺) ms->ms1 ms2 Perform Tandem MS (MS/MS) on Precursor Ion ms1->ms2 da1 Extract Ion Chromatogram (XIC) ms2->da1 Process Data da2 Analyze MS/MS Spectrum da1->da2 da3 Propose Fragmentation Pathway da2->da3

Fig 1. Overall experimental workflow for LC-MS/MS analysis.

Protocols

Sample Preparation

The objective is to prepare a clear, particulate-free solution of the analyte at a known concentration suitable for LC-MS injection.

  • Materials :

    • This compound standard (≥98% purity)

    • LC-MS grade Acetonitrile (ACN)

    • LC-MS grade Water

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • 0.22 µm syringe filters and syringes

    • Autosampler vials

  • Procedure :

    • Prepare Stock Solution (1 mg/mL) : Accurately weigh 1.0 mg of the analyte standard and transfer it to a 1.0 mL volumetric flask. Add approximately 0.5 mL of a 50:50 (v/v) mixture of ACN and water. Vortex until fully dissolved, then bring to the final volume with the same solvent mixture.

    • Prepare Working Solution (1 µg/mL) : Perform a serial dilution from the stock solution. For example, pipette 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with 50:50 ACN:Water. This creates a 1 µg/mL working solution.

    • Final Sample Preparation : Transfer an aliquot of the working solution into an autosampler vial. If any particulates are observed, filter the solution through a 0.22 µm syringe filter before transfer.

Liquid Chromatography (LC) Method

A reversed-phase high-performance liquid chromatography (HPLC) method is employed to ensure the analyte is well-retained and separated from solvent fronts and potential impurities. The polarity of the molecule, with its sulfonamide and carbonyl groups, makes it suitable for C18 chromatography.[2]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution and peak shape.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte for detection.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 5 minA standard screening gradient to ensure elution of the analyte.
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is selected as the most appropriate ionization technique. The tetrahydroisoquinoline nitrogen and the amide nitrogen are readily protonated, making positive mode detection highly sensitive.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains basic nitrogen atoms suitable for protonation.
Capillary Voltage 3.5 kVStandard voltage for stable spray in ESI.
Gas Temp. 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minTypical drying gas flow rate.
Full Scan MS Range m/z 100 - 500Covers the expected precursor ion (m/z 227.05) and potential adducts.
MS/MS Precursor m/z 227.05The calculated m/z for the protonated molecule [C₉H₁₀N₂O₃S + H]⁺.
Collision Energy 10, 20, 40 eV (stepped)Using a range of energies ensures the capture of both primary and secondary fragments.

Expected Results and Data Analysis

Full Scan Analysis

In the full scan MS spectrum, the primary ion observed should correspond to the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺ (Monoisotopic) : m/z 227.0490

  • Observed m/z : Should be within 5 ppm of the expected value on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

Proposed Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID) of the precursor ion (m/z 227.05), several characteristic fragmentation pathways can be predicted based on the structure. The most labile bonds are typically adjacent to charged sites or functional groups. The sulfonamide and lactam moieties are expected to be key drivers of fragmentation.

Fig 2. Proposed MS/MS fragmentation pathway for [M+H]⁺.
  • Loss of Sulfur Dioxide (SO₂) (-64 Da) : A common fragmentation for sulfonamides is the cleavage of the C-S bond, leading to the loss of SO₂. This would generate a major fragment ion (Fragment A) at m/z 163.06.

  • Loss of Carbon Monoxide (CO) (-28 Da) : The lactam carbonyl group can be lost as carbon monoxide from Fragment A, resulting in Fragment B at m/z 135.07.

  • Ring Cleavage (-41 Da) : Further fragmentation of Fragment B could involve cleavage of the heterocyclic ring, potentially leading to Fragment C at m/z 106.06.

Summary of Expected Ions
IonFormulaCalculated m/zDescription
[M+H]⁺ [C₉H₁₁N₂O₃S]⁺227.0490Precursor Ion
Fragment A [C₉H₁₁N₂O]⁺163.0558[M+H - SO₂]⁺
Fragment B [C₈H₉N₂]⁺135.0766[Fragment A - CO]⁺
Fragment C [C₇H₈N]⁺106.0657[Fragment B - CH₂NH]⁺

Conclusion

This application note provides a robust and detailed LC-MS/MS methodology for the analysis of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to yield high-quality, reproducible data suitable for compound identification and characterization in a drug discovery or chemical development setting. The proposed fragmentation pathway offers a basis for structural confirmation via tandem mass spectrometry, a critical step in ensuring analytical confidence.

References

Application Note: A Guide to the Cellular Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide in cell-based assays. This compound, featuring a key tetrahydroisoquinoline scaffold, is investigated here as a novel inhibitor of Poly(ADP-ribose) polymerase (PARP). We detail its proposed mechanism of action and provide a suite of validated, step-by-step protocols for its characterization, from initial cytotoxicity screening to specific target engagement and mechanistic assays. The protocols are designed to be self-validating and include the scientific rationale behind critical steps, ensuring robust and reproducible results.

Introduction: The Rationale for Targeting PARP

The 1,2,3,4-tetrahydroisoquinoline is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a sulfonamide functional group, which is present in a wide array of therapeutic agents, the resulting molecule, this compound, presents a compelling candidate for drug discovery.[2][3]

Our focus is on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[4] Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, recruiting the necessary DNA repair machinery.

Inhibition of PARP1 is a clinically validated anti-cancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , arises because when PARP-mediated SSB repair is blocked, the unrepaired SSBs are converted into highly toxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in BRCA-deficient cancer cells where the HR pathway is compromised, these DSBs accumulate, leading to genomic instability and apoptotic cell death.[4][5]

This application note provides the necessary protocols to test the hypothesis that this compound acts as a PARP inhibitor and to characterize its cellular effects.

Proposed Mechanism of Action: Synthetic Lethality

The central hypothesis is that this compound inhibits PARP1's enzymatic activity. The following diagram illustrates the proposed mechanism leading to synthetic lethality in BRCA-deficient cells.

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 par1 PAR Synthesis parp1->par1 repair1 SSB Repair Complex Recruited par1->repair1 survival1 DNA Repaired Cell Survival repair1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 replication DNA Replication ssb2->replication compound 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-sulfonamide inhibition compound->inhibition inhibition->parp2 Blocks Activity dsb Double-Strand Break (DSB) replication->dsb hr_fail Homologous Recombination Repair Fails (due to BRCA mutation) dsb->hr_fail death Genomic Instability Cell Death hr_fail->death

Caption: Proposed mechanism of synthetic lethality.

Experimental Workflow for Cellular Characterization

A logical progression of assays is crucial for characterizing a novel compound. The workflow should begin with broad assessments of cellular impact and progressively move towards more specific, mechanism-of-action studies.

G cluster_assays Cell-Based Assay Cascade start Start: Compound Synthesis & Solubilization (e.g., in DMSO) viability Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) Determine IC50 in BRCA+/+ vs BRCA-/- cells start->viability apoptosis Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7) Confirm apoptotic cell death viability->apoptosis If cytotoxic target_engagement Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) Verify direct binding to PARP1 in cells apoptosis->target_engagement If apoptotic mechanism Protocol 4: PARP Trapping Assay (Chromatin Fractionation) Measure compound's ability to trap PARP1 on DNA target_engagement->mechanism If target is engaged end Data Analysis & Mechanism Confirmation mechanism->end

Caption: Recommended workflow for compound characterization.

Core Application Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cell lines, particularly comparing a BRCA-deficient line (e.g., MDA-MB-436) with a BRCA-proficient line (e.g., MCF7).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active, viable cells.[8] The luminescent signal generated by a thermostable luciferase is directly proportional to the number of living cells in culture.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture BRCA-deficient and BRCA-proficient cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a white-walled, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a volume of 90 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in culture medium to create 10X working solutions. A typical final concentration range would be 1 nM to 100 µM.

    • Add 10 µL of the 10X compound solutions to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no-cell" background wells (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (no-cell wells) from all other measurements.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC₅₀ value.

Expected Quantitative Data:

Cell LineGenotypeCompound IC₅₀ (µM) [Example]
MDA-MB-436BRCA1 -/-0.5
Capan-1BRCA2 -/-0.8
MCF7BRCA +/+> 50
HeLaBRCA +/+> 50
Protocol 2: Apoptosis Induction Assessment

Objective: To confirm that cell death induced by the compound occurs via apoptosis.

Methodology: Caspase-Glo® 3/7 Assay.[10]

Principle: This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[10][11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment procedure as in Protocol 1, using a 96-well white-walled plate.

    • Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 1X, 5X, 10X IC₅₀) for a shorter duration, typically 24-48 hours.

    • Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.[12]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for ~30 minutes.[13]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11]

    • Add 100 µL of the reagent to each well.[13]

    • Mix gently by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[13]

    • Record luminescence with a plate-reading luminometer.

Data Analysis:

  • Subtract background luminescence.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

  • Present data as a bar graph showing the dose-dependent increase in caspase activity.

Protocol 3: Cellular Target Engagement Verification

Objective: To confirm that the compound directly binds to PARP1 within the intracellular environment.

Methodology: Cellular Thermal Shift Assay (CETSA).

Principle: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] By heating intact cells treated with the compound to various temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[14]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MDA-MB-436) in larger formats (e.g., 10 cm dishes) to high density.

    • Treat the cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection of Soluble PARP1:

    • Quantify the amount of soluble PARP1 in each supernatant using a standard Western blot or an ELISA-based method.

    • Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for PARP1.

    • Use a loading control (e.g., GAPDH) to normalize for protein content.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For each temperature, normalize the PARP1 signal to the loading control.

  • Plot the normalized soluble PARP1 fraction against the temperature for both vehicle- and compound-treated cells. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.[14]

Protocol 4: PARP Trapping Mechanistic Assay

Objective: To determine if the compound "traps" PARP1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[5]

Methodology: Chromatin Fractionation and Western Blot.

Principle: This assay biochemically separates cellular components into soluble and chromatin-bound fractions. A potent PARP trapping agent will increase the amount of PARP1 found in the chromatin-bound fraction.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., HeLa or MDA-MB-436) with the compound at various concentrations for 1-4 hours. Include a known PARP trapping agent (e.g., Olaparib) as a positive control.

    • Harvest and wash the cells.

    • Lyse the cells in a low-salt cytoplasmic lysis buffer (e.g., containing 0.1% Triton X-100) on ice to release soluble proteins.

    • Centrifuge to pellet the nuclei. The supernatant is the "soluble fraction".

  • Chromatin Fractionation:

    • Wash the nuclear pellet.

    • Resuspend the nuclei in a high-salt nuclear extraction buffer and incubate on ice to solubilize chromatin-bound proteins.

    • Centrifuge at high speed to pellet insoluble debris. The supernatant is the "chromatin-bound fraction".

  • Western Blot Analysis:

    • Determine the protein concentration of both the soluble and chromatin-bound fractions.

    • Perform a Western blot as described in Protocol 3, loading equal amounts of protein for each fraction.

    • Probe the membrane with an anti-PARP1 antibody.

    • Also, probe for a histone protein (e.g., Histone H3) as a marker for the chromatin fraction and a cytoplasmic protein (e.g., Tubulin) as a marker for the soluble fraction to validate the fractionation.

Data Analysis:

  • Quantify the PARP1 band intensity in the chromatin-bound fraction for each treatment condition.

  • Normalize this value to the Histone H3 loading control for that lane.

  • Calculate the fold-increase in chromatin-bound PARP1 relative to the vehicle control. A dose-dependent increase indicates PARP trapping activity.

References

Application Note & Protocols: Developing and Validating Assays for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and implementation of assays to characterize the activity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. Recognizing that the initial target for a novel compound may be unknown, this guide is structured around a chemically-informed hypothesis. The presence of a sulfonamide moiety strongly suggests potential activity against zinc-metalloenzymes, particularly the carbonic anhydrase (CA) family. Consequently, we present a multi-tiered assay cascade, beginning with a robust biochemical screen against key CA isoforms, followed by a physiologically relevant cell-based assay to confirm activity and assess cellular potency. This document provides detailed, step-by-step protocols, data analysis frameworks, and the scientific rationale behind key experimental decisions to ensure the development of a robust and self-validating research program.

Introduction: A Hypothesis-Driven Approach

This compound is a novel small molecule with a chemical structure amenable to biological activity. The core challenge with any new chemical entity (NCE) is the identification of its biological target(s) and the subsequent quantification of its activity. A purely speculative, broad screening approach can be resource-intensive. A more efficient strategy is to use chemical intuition to formulate a testable hypothesis.

The key pharmacophore in the subject molecule is the primary sulfonamide group (-SO₂NH₂). This functional group is a classic zinc-binding group, renowned for its ability to coordinate with the Zn²⁺ ion present in the active site of metalloenzymes. Among the most prominent and well-studied families of zinc-metalloenzymes are the carbonic anhydrases (CAs), which play critical roles in physiological processes ranging from pH regulation and respiration to tumorigenesis. Therefore, a logical and scientifically-grounded starting point for characterizing this compound is to assess its inhibitory activity against a panel of therapeutically relevant CA isoforms.

This guide outlines a two-stage workflow designed to first identify and quantify direct enzyme inhibition and then to validate this activity in a cellular context.

Assay Development Workflow

Assay_Development_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation Compound 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-sulfonamide Biochem_Assay Biochemical Assay: p-NPA Esterase Assay Compound->Biochem_Assay Test Compound IC50_Determination IC50 Determination & Selectivity Profiling Biochem_Assay->IC50_Determination Raw Kinetic Data Isoform_Panel CA Isoform Panel (e.g., I, II, IX, XII) Isoform_Panel->Biochem_Assay Enzyme Source Cell_Assay Cell-Based Assay: Hypoxic Cell Viability (MTT) IC50_Determination->Cell_Assay Validated Hit (Dose Response) IC50_Determination->Cell_Assay Proceed with Hit EC50_Determination EC50 Determination & Cellular Potency Cell_Assay->EC50_Determination Cell Viability Data Cell_Line CA IX-dependent Cancer Cell Line (e.g., HT-29) Cell_Line->Cell_Assay Cellular System Final_Report Final_Report EC50_Determination->Final_Report Validated Lead Candidate

Caption: A two-phase workflow for compound characterization.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The canonical mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site.[1][2] This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic cycle of hydrating carbon dioxide.[3] The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 in human CA II, leading to potent inhibition of the enzyme's activity.[2] Understanding this mechanism is crucial as it forms the basis of our primary biochemical assay.

CA_Inhibition_Mechanism cluster_native Native Enzyme Active Site cluster_inhibited Inhibited Enzyme Active Site Zn Zn²⁺ H2O H₂O Zn->H2O coordinates His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Sulfonamide R-SO₂NH⁻ Zn_I Zn²⁺ Zn_I->Sulfonamide coordinates His1_I His Zn_I->His1_I His2_I His Zn_I->His2_I His3_I His Zn_I->His3_I Thr199 Thr199 Sulfonamide->Thr199 H-Bond Native_State Catalytically Active Inhibited_State Catalytically Inactive Native_State->Inhibited_State + Sulfonamide - H₂O

Caption: Sulfonamide binding to the catalytic zinc ion in the CA active site.

Phase 1: Biochemical Assay Protocol

The primary screen will utilize a well-established colorimetric assay that measures the esterase activity of CAs.[4][5] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[4] Inhibitors will decrease the rate of this reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).

Materials & Reagents
  • Enzymes: Recombinant human carbonic anhydrases (e.g., hCA I, II, IX, XII).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).[5][6]

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Solvent: DMSO (for dissolving compounds).

  • Hardware: 96-well clear, flat-bottom microplates; microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For a typical 8-point dose-response curve, concentrations might range from 20 mM to 200 nM.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-SO₄ and adjust pH to 7.6.

    • Enzyme Working Solution: Dilute each recombinant CA isoform in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 2-5 nM, requires prior optimization).

    • Substrate Solution: Prepare a 10 mM stock of p-NPA in acetonitrile. Immediately before use, dilute to 3 mM in Assay Buffer.

  • Assay Plate Setup (96-well format):

    • Layout: Designate wells for Blanks, Maximum Activity (Vehicle Control), Positive Control (Acetazolamide), and Test Compound at various concentrations. Perform all measurements in triplicate.

    • Assay Addition:

      • Add 158 µL of Assay Buffer to all wells.

      • Add 2 µL of DMSO (for Maximum Activity wells) or the appropriate compound dilution in DMSO to the test and control wells. The final DMSO concentration should be 1%.

      • Add 20 µL of the appropriate CA Working Solution to all wells except the Blank wells.

      • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells for a final volume of 200 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis & Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize Data: Express the activity as a percentage of the uninhibited control (Maximum Activity).

    • % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

ParameterDescription
Top The maximum % inhibition (should plateau near 100%).
Bottom The minimum % inhibition (should plateau near 0%).
HillSlope The steepness of the curve.
IC50 The concentration of inhibitor that produces 50% inhibition.

Trustworthiness Check (Assay Validation): To ensure the assay is robust for screening, calculate the Z'-factor. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Phase 2: Cell-Based Assay Protocol

A biochemical hit must be validated in a cellular system to confirm its activity in a more complex biological environment. We propose a cell viability assay using a cancer cell line whose survival under hypoxic conditions is known to be dependent on the activity of a specific CA isoform, such as CA IX.[7][8] CA IX is a transmembrane protein expressed in many hypoxic tumors that helps maintain intracellular pH, promoting cell survival and proliferation.[7][9] Inhibition of CA IX in these cells under hypoxia should lead to intracellular acidification and reduced viability.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound in a CA IX-dependent cancer cell line under hypoxic conditions.

Materials & Reagents
  • Cell Line: HT-29 (human colon adenocarcinoma) or other cell line with well-documented hypoxia-induced CA IX expression.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound & Controls: As described in Phase 1.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Hardware: 96-well clear, flat-bottom cell culture plates; standard cell culture incubator (normoxic); hypoxic incubator or chamber (1% O₂); plate reader (570 nm).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours under standard conditions (37°C, 5% CO₂, 21% O₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X final concentrations of the test compound and controls in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Hypoxic Incubation:

    • Place the plate in a hypoxic chamber or incubator (37°C, 5% CO₂, 1% O₂) for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours under hypoxic conditions. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes in the dark to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation
  • Normalize Data: Express the absorbance data as a percentage of the vehicle-treated control cells.

    • % Viability = 100 * (Abs_compound / Abs_vehicle)

  • Determine EC50: Plot the % Viability against the logarithm of the compound concentration and fit the data to a 4PL curve to determine the EC50 value.

Expected Outcome: A compound that potently inhibits CA IX in the biochemical assay should demonstrate a dose-dependent decrease in cell viability under hypoxic, but not normoxic, conditions, confirming an on-target cellular effect.

Summary Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical Activity Profile of this compound

Assay TypeTarget/Cell LineConditionReadoutPotency (IC50/EC50, nM)
Biochemical hCA IN/AIC501,250
Biochemical hCA IIN/AIC50890
Biochemical hCA IX N/A IC50 45
Biochemical hCA XIIN/AIC50110
Cell-Based HT-29Normoxia (21% O₂)EC50>10,000
Cell-Based HT-29 **Hypoxia (1% O₂) **EC50 215
Control AcetazolamideHypoxia (1% O₂)EC50350

Conclusion

This application note provides a hypothesis-driven, structured workflow for characterizing the activity of this compound. By first confirming its hypothesized activity as a carbonic anhydrase inhibitor in a robust biochemical assay and then validating this activity in a relevant cell-based model, researchers can confidently establish a mechanism of action and generate the necessary data to advance the compound into further stages of drug discovery. The inclusion of proper controls, rigorous data analysis, and assay validation steps ensures the trustworthiness and reproducibility of the findings.

References

Application Notes and Protocols for the Evaluation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide as a SARS-CoV-2 Main Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Replication

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has underscored the urgent need for effective antiviral therapeutics. A critical target in the fight against this virus is the main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Due to its highly conserved nature among coronaviruses and its vital role in viral maturation, Mpro has emerged as a prime target for the development of small-molecule inhibitors.[3]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4] The derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, presents a promising candidate for Mpro inhibition. Its structure combines the rigid isoquinoline core with a sulfonamide group, which can potentially engage in key interactions within the Mpro active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and potential mechanism of action of this compound against the SARS-CoV-2 main protease.

PART 1: Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step process, likely commencing with a suitable substituted phenethylamine derivative that can be cyclized to form the 1-oxo-tetrahydroisoquinoline core, followed by sulfonation and amidation. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride Target->Intermediate1 Amidation Intermediate2 1-Oxo-1,2,3,4-tetrahydroisoquinoline Intermediate1->Intermediate2 Chlorosulfonation Intermediate3 N-acetyl-phenethylamine derivative Intermediate2->Intermediate3 Bischler-Napieralski Cyclization StartingMaterial Substituted Phenethylamine Intermediate3->StartingMaterial Acetylation

Caption: Retrosynthetic analysis for the proposed synthesis.

Experimental Protocol (Proposed)

Step 1: Acetylation of a Substituted Phenethylamine A suitable commercially available phenethylamine bearing an activating group meta to the ethylamine side chain would be the starting point. This activating group is necessary to direct the subsequent electrophilic cyclization.

  • Dissolve the substituted phenethylamine in a suitable solvent such as dichloromethane.

  • Add an acetylating agent, for example, acetyl chloride or acetic anhydride, and a base like triethylamine.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting N-acetyl-phenethylamine derivative by column chromatography or recrystallization.

Step 2: Bischler-Napieralski Cyclization This reaction will form the 3,4-dihydroisoquinoline intermediate.[5][7]

  • Dissolve the N-acetyl-phenethylamine derivative in a high-boiling point solvent like toluene or xylene.

  • Add a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7]

  • Reflux the mixture until the cyclization is complete.

  • Carefully quench the reaction, typically with ice, and basify the solution.

  • Extract the product with an organic solvent and purify.

Step 3: Oxidation to the 1-Oxo-tetrahydroisoquinoline The resulting dihydroisoquinoline can be oxidized to the desired lactam.

  • Dissolve the dihydroisoquinoline in a suitable solvent.

  • Treat with an oxidizing agent, such as potassium permanganate or a milder reagent, depending on the other functional groups present.

  • Monitor the reaction for the formation of the 1-oxo product.

  • Isolate and purify the 1-oxo-1,2,3,4-tetrahydroisoquinoline.

Step 4: Chlorosulfonation This step introduces the sulfonyl chloride group at the 7-position.

  • Carefully react the 1-oxo-1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid at a controlled low temperature.

  • Allow the reaction to proceed until the desired sulfonation is achieved.

  • Quench the reaction by pouring it onto ice.

  • Extract the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride and use it immediately in the next step due to its potential instability.

Step 5: Amidation The final step is the formation of the sulfonamide.

  • Dissolve the crude sulfonyl chloride in a suitable solvent.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia at a low temperature.

  • Stir until the reaction is complete.

  • Isolate the crude product by filtration or extraction.

  • Purify the final compound, this compound, by recrystallization or column chromatography.

Note: This is a proposed synthetic route and would require optimization and validation in a laboratory setting.

PART 2: In Vitro Evaluation of Mpro Inhibition

A Fluorescence Resonance Energy Transfer (FRET) based assay is a robust and widely used method for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro.[11] The principle of this assay relies on a fluorogenic substrate that contains a cleavage site for Mpro flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Workflow

Caption: Workflow for the in vitro Mpro inhibition FRET assay.

Detailed Protocol: FRET-based Mpro Inhibition Assay

Materials and Reagents:

  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FRET Substrate: A commercially available or custom-synthesized peptide substrate with a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

  • This compound: Synthesized and purified test compound.

  • Positive Control Inhibitor: A known Mpro inhibitor (e.g., GC376).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • DMSO: For dissolving the test compound and control inhibitor.

  • 384-well black plates: Low-volume, non-binding surface.

  • Fluorescence plate reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths for the chosen FRET pair.

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C. Add DTT fresh before use.

    • Prepare a stock solution of the test compound and the positive control in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and positive control in assay buffer containing a final DMSO concentration of 1-2%.

    • Prepare working solutions of SARS-CoV-2 Mpro and the FRET substrate in assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are 20-50 nM for Mpro and 10-20 µM for the substrate.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the serially diluted test compound or control inhibitor to the appropriate wells.

    • Include wells for a negative control (assay buffer with DMSO, no inhibitor) and a background control (assay buffer with DMSO and substrate, no enzyme).

    • Add 10 µL of the Mpro working solution to all wells except the background control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 340/490 nm for Edans/Dabcyl).

  • Data Analysis:

    • For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocity of test well / Velocity of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation
CompoundMpro IC50 (µM) [Hypothetical]
This compound5.2
Positive Control (GC376)0.1

PART 3: Proposed Mechanism of Action

The active site of the SARS-CoV-2 Mpro is a well-defined pocket with several subsites (S1, S2, S1', etc.) that accommodate the amino acid residues of the natural substrate. The catalytic dyad, consisting of Cysteine-145 and Histidine-41, is crucial for the proteolytic activity.[4]

Based on the structure of this compound, a plausible binding mode can be proposed where the molecule acts as a non-covalent, competitive inhibitor.

  • Hydrogen Bonding: The sulfonamide group is a key pharmacophore that can act as both a hydrogen bond donor (from the NH₂) and acceptor (from the SO₂). It is likely to form hydrogen bonds with key residues in the active site, such as the backbone amides of Gly143, Ser144, or the side chain of His163.

  • Hydrophobic Interactions: The tetrahydroisoquinoline core can engage in hydrophobic interactions with non-polar residues within the active site pockets, such as Met49, Met165, and the alkyl portion of the side chains of other residues.

  • π-π Stacking: The aromatic ring of the isoquinoline scaffold may participate in π-π stacking interactions with the imidazole ring of His41, a key catalytic residue.

G cluster_Mpro Mpro Active Site cluster_Inhibitor Inhibitor His41 His41 Cys145 Cys145 Gly143 Gly143 His163 His163 Met165 Met165 Glu166 Glu166 Inhibitor_core Tetrahydroisoquinoline Core Inhibitor_core->His41 π-π stacking Inhibitor_core->Met165 Hydrophobic Interaction Inhibitor_sulfonamide Sulfonamide Group Inhibitor_sulfonamide->Gly143 H-bond Inhibitor_sulfonamide->His163 H-bond

Caption: Proposed binding interactions of the inhibitor with Mpro.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely published methodologies for SARS-CoV-2 Mpro inhibition assays. To ensure the trustworthiness and self-validation of the experimental results, the following points are critical:

  • Purity of the Compound: The synthesized this compound should be of high purity (>95%), as confirmed by analytical techniques such as NMR, LC-MS, and HPLC. Impurities could lead to false-positive or false-negative results.

  • Enzyme Activity: The activity of the recombinant Mpro should be validated before screening inhibitors. This can be done by determining its Michaelis-Menten kinetics using the FRET substrate.

  • Inclusion of Controls: The use of both positive and negative controls in every assay plate is essential to validate the assay performance and to normalize the data.

  • Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the IC50 values.

  • Orthogonal Assays: To confirm the inhibitory activity and rule out assay-specific artifacts, it is advisable to use an orthogonal assay, such as a fluorescence polarization-based assay or a cell-based antiviral assay.

Conclusion

This compound represents a promising scaffold for the development of novel SARS-CoV-2 main protease inhibitors. The proposed synthetic route and the detailed in vitro testing protocol provided in these application notes offer a solid foundation for researchers to explore the potential of this and related compounds. Careful execution of these protocols, with attention to the principles of scientific integrity and self-validation, will be crucial in advancing our understanding of Mpro inhibition and in the quest for effective antiviral therapies.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] The introduction of a sulfonamide group at the 7-position significantly influences the molecule's physicochemical properties and biological activity, making the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide core a subject of intense investigation. This document provides a comprehensive guide for researchers engaged in the structure-activity relationship (SAR) studies of this compound class, with a particular focus on its role as a pharmacophore in the development of novel therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed protocols for synthesis, purification, and biological evaluation are provided to facilitate the systematic exploration of this chemical space.

Introduction: The Significance of the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from antiviral to cardiovascular effects.[1][2] The incorporation of a lactam function at the 1-position to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system has been shown to be an optimal structural feature for enhancing both in vitro potency and in vivo efficacy in certain contexts.[3] Furthermore, the sulfonamide group at the 7-position serves as a key interaction point with biological targets and a handle for modifying pharmacokinetic properties.

Notably, this scaffold has emerged as a crucial component in the design of novel inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[4][5] PARP inhibitors have shown significant promise in cancer therapy, particularly in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[6][7] The this compound core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, thereby competitively inhibiting their activity.[5] This guide will delve into the synthetic strategies and bioassay protocols necessary to systematically probe the SAR of this important scaffold.

Core Structure and Rationale for SAR Studies

The foundational structure for our investigation is this compound. The primary objective of SAR studies on this scaffold is to understand how modifications at various positions influence its biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Core_Structure cluster_0 This compound Core cluster_1 Potential Modification Points Core Core R1 R1 (Position 2) - Modulates solubility - Affects target engagement R2 R2 (Position 3) - Stereochemistry can be critical - Influences potency R3 R3 (Position 4) - Can impact ADME properties - Potential for additional interactions R4 R4 (Sulfonamide) - Key for target binding - Modifies physicochemical properties

Figure 1: General structure of this compound and key positions for SAR exploration.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives can be achieved through various routes. A common and efficient approach involves the cyclization of a suitably substituted phenylacetic acid derivative. The following protocol outlines a general synthetic scheme.

General Synthetic Workflow

The synthesis typically proceeds in a multi-step fashion, starting from a commercially available substituted toluene. The key steps involve benzylic bromination, cyanation, hydrolysis to the corresponding phenylacetic acid, nitration, reduction of the nitro group, and subsequent cyclization and sulfonamide formation.

Synthetic_Workflow Start Substituted Toluene Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Step2 Cyanation (NaCN) Step1->Step2 Step3 Hydrolysis (H2SO4, H2O) Step2->Step3 Step4 Nitration (HNO3, H2SO4) Step3->Step4 Step5 Amide Formation (Glycine ethyl ester, EDC, HOBt) Step4->Step5 Step6 Cyclization (Dieckmann) (NaOEt) Step5->Step6 Step7 Reduction of Nitro Group (Fe, NH4Cl) Step6->Step7 Step8 Diazotization & Sulfonylation (NaNO2, HCl; SO2, CuCl2) Step7->Step8 Step9 Sulfonamide Formation (Amine, Pyridine) Step8->Step9 Final Target Molecule Step9->Final

Figure 2: A representative synthetic workflow for the preparation of this compound derivatives.

Protocol: Synthesis of a this compound Analog

This protocol describes the synthesis of a representative analog. Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Substituted 2-phenylacetic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia (or desired amine)

  • Appropriate solvents (e.g., dichloromethane, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chlorosulfonylation: To a stirred solution of the substituted 2-phenylacetic acid in a suitable inert solvent at 0 °C, add chlorosulfonic acid dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Formation of the Sulfonyl Chloride: Carefully quench the reaction with ice water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Amide Formation: Dissolve the crude sulfonyl chloride in an appropriate solvent and add thionyl chloride. Reflux the mixture to form the acid chloride. After cooling, remove the excess thionyl chloride under vacuum.

  • Cyclization and Sulfonamide Formation: Dissolve the resulting acid chloride in a suitable solvent and add a solution of the desired amine (e.g., ammonia for the primary sulfonamide) in a base such as pyridine. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the desired this compound derivative.

Biological Evaluation and In Vitro Assays

The biological activity of the synthesized compounds can be assessed using a variety of in vitro assays. For PARP inhibitors, a primary enzymatic assay followed by cell-based assays is a standard approach.

PARP-1 Enzymatic Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme. A common method is a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the assay buffer.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add streptavidin-HRP and a colorimetric substrate (e.g., TMB).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.

Cell-Based Proliferation Assays

Principle: To assess the cellular activity of the compounds, proliferation assays are performed on cancer cell lines with and without BRCA mutations. The synthetic lethality of PARP inhibitors is particularly effective in BRCA-deficient cells.[7]

Cell Lines:

  • BRCA-deficient: e.g., HCC1937 (BRCA1 mutant), CAPAN-1 (BRCA2 mutant)

  • BRCA-proficient: e.g., MCF-7

Protocol (MTT Assay):

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound scaffold has yielded valuable insights into its SAR.

Position of Modification Structural Change Impact on Activity Reference
Position 2 (Nitrogen) Introduction of small alkyl or aryl groupsCan modulate solubility and cell permeability. Often, a free N-H is preferred for PARP inhibition to mimic the nicotinamide ribose.[5]
Position 4 Substitution with carboxamide groupsCan provide additional hydrogen bonding interactions with the target enzyme, significantly enhancing potency.[4][4][5]
Aromatic Ring Introduction of electron-withdrawing or -donating groupsCan influence the electronic properties of the sulfonamide and the overall planarity of the ring system, affecting target binding.[3]
7-Sulfonamide Variation of the amine substituentCrucial for interacting with the amino acid residues in the active site of the target protein. Primary sulfonamides often form key hydrogen bonds.[2]

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the design of novel therapeutic agents, particularly PARP inhibitors. The synthetic and biological evaluation protocols outlined in this document provide a robust framework for conducting detailed SAR studies. Future investigations could focus on exploring novel substitutions, elucidating the role of stereochemistry at positions 3 and 4, and optimizing the pharmacokinetic profiles of lead compounds. The integration of computational modeling and structural biology will further accelerate the discovery of potent and selective inhibitors based on this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. Recognizing the nuances of this specific synthesis, this document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My sulfonation of 1-oxo-1,2,3,4-tetrahydroisoquinoline is resulting in a low yield of the desired 7-sulfonyl chloride. What are the likely causes and how can I improve it?

Answer:

Low yields in the sulfonation step are a frequent challenge and can often be attributed to several factors. The key is a systematic evaluation of your reaction parameters.

  • Incomplete Reaction or Deactivation: The lactam functionality in the starting material can influence the electronic properties of the aromatic ring. Inadequate reaction time or temperature may lead to incomplete conversion.

  • Side Reactions: Over-sulfonation or the formation of undesired isomers can occur under harsh conditions. The reaction is also reversible in the presence of dilute acid.[1]

  • Degradation of Starting Material: 1-oxo-1,2,3,4-tetrahydroisoquinoline may be susceptible to degradation under strongly acidic or high-temperature conditions.

Workflow for Optimizing Sulfonation Yield:

Caption: Troubleshooting workflow for low sulfonation yield.

Recommended Actions:

  • Reagent Quality: Ensure the 1-oxo-1,2,3,4-tetrahydroisoquinoline is pure and dry. Use fresh, high-quality chlorosulfonic acid.

  • Stoichiometry: While an excess of chlorosulfonic acid is typically used, a large excess can lead to side products. Experiment with varying the equivalents of chlorosulfonic acid.[2]

  • Temperature Control: This is a critical parameter. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Reaction Time: The reaction time should be optimized. Prolonged reaction times, especially at elevated temperatures, can lead to degradation.

  • Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice to precipitate the sulfonyl chloride and minimize hydrolysis.

Table 1: Recommended Starting Conditions for Sulfonation

ParameterRecommended ConditionRationale
Reagent Ratio 1 : 3-5 (starting material : chlorosulfonic acid)Ensures complete reaction while minimizing excessive side reactions.
Temperature 0 °C to room temperatureControlled temperature profile minimizes degradation and side reactions.
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Balances reaction completion with minimizing byproduct formation.
Quenching Crushed iceRapidly stops the reaction and precipitates the product.

Question 2: I am struggling with the amidation of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. The yield of the final sulfonamide is poor. What could be going wrong?

Answer:

The amidation of sulfonyl chlorides is generally a robust reaction, but several factors can lead to low yields.[3]

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of water. This will form the corresponding sulfonic acid, which will not react with ammonia.

  • Purity of the Sulfonyl Chloride: Impurities from the sulfonation step can interfere with the amidation reaction.

  • Reaction Conditions: The choice of solvent, base (if used), and temperature are crucial for efficient amidation.

  • Formation of Byproducts: Dimerization or other side reactions can occur, especially if the reaction is not properly controlled. The formation of a bis-sulfonated amine is a possibility if a primary amine is used instead of ammonia.[4]

Workflow for Optimizing Amidation Yield:

Caption: Troubleshooting workflow for low amidation yield.

Recommended Actions:

  • Sulfonyl Chloride Quality: Use freshly prepared or properly stored 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Ensure it is dry.

  • Ammonia Source: Use a solution of ammonia in an organic solvent (e.g., dioxane or THF) or bubble anhydrous ammonia gas through the reaction mixture. Aqueous ammonia can lead to significant hydrolysis of the sulfonyl chloride.[5]

  • Solvent: The reaction should be carried out in an anhydrous aprotic solvent such as THF, dioxane, or dichloromethane (DCM).

  • Temperature: The addition of the ammonia solution should be done at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature.

  • Base: A non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl generated during the reaction.[6]

Table 2: Recommended Starting Conditions for Amidation

ParameterRecommended ConditionRationale
Ammonia Source Anhydrous ammonia in dioxane or THFMinimizes hydrolysis of the sulfonyl chloride.
Solvent Anhydrous THF or DioxaneAprotic and unreactive towards the sulfonyl chloride.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions.
Base 1.1 - 1.5 equivalents of pyridine or triethylamineNeutralizes the HCl byproduct, driving the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid instead of chlorosulfonic acid for the sulfonation step?

A1: While sulfuric acid can be used for aromatic sulfonation, chlorosulfonic acid is generally more reactive and can often provide better yields of the sulfonyl chloride directly.[1] Sulfonation with sulfuric acid typically yields the sulfonic acid, which would then require an additional step to convert it to the sulfonyl chloride (e.g., using thionyl chloride). This adds complexity and may reduce the overall yield.

Q2: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A2: Purification can indeed be challenging due to the polarity of the sulfonamide and lactam groups. Here are a few approaches:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure material. Common solvent systems to try include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Column Chromatography: Silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) is recommended.

  • Acid-Base Extraction: The sulfonamide proton is weakly acidic. You may be able to selectively extract the product into a basic aqueous solution and then precipitate it by neutralizing the solution. However, the lactam amide proton is much less acidic and should not interfere.

Q3: Are there any one-pot procedures available to synthesize the target molecule and improve efficiency?

A3: While a specific one-pot procedure for this compound is not widely reported, modern synthetic methodologies are trending towards such approaches for sulfonamide synthesis.[7][8] A potential one-pot strategy could involve the direct conversion of the crude sulfonation reaction mixture to the sulfonamide by carefully adding it to a solution of ammonia in an organic solvent. This would bypass the isolation of the potentially unstable sulfonyl chloride intermediate. However, this would require careful optimization to manage the quenching of excess chlorosulfonic acid and the subsequent amidation.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount. Both chlorosulfonic acid and thionyl chloride (if used) are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations involving these reagents must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the sulfonation reaction is highly exothermic and must be done with extreme care.

Experimental Protocols

The following protocols are provided as a starting point for optimization in your laboratory.

Protocol 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-oxo-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford the crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous ammonia in dioxane (2.0 M, 2.0 eq) dropwise.

  • After the addition is complete, add pyridine (1.2 eq) and allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

References

Technical Support Center: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

The synthesis of this target molecule is typically not a single reaction but a sequence. Therefore, this guide is divided into the key strategic stages:

  • Part 1: Formation of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Core

  • Part 2: Aromatic Sulfonation and Conversion to Sulfonamide

  • Part 3: General Troubleshooting and Purification

Part 1: Troubleshooting the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Core Synthesis

The formation of the core lactam structure is the foundation of the synthesis. The most common routes involve the cyclization of a β-phenylethylamine derivative. Two classical and effective methods are the Bischler-Napieralski and Pictet-Spengler reactions, followed by oxidation or direct cyclization of an appropriate precursor.

FAQ 1: Low or No Yield in Bischler-Napieralski Type Cyclization

Question: I am attempting a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline precursor to the target lactam, but I'm observing very low conversion of my starting β-arylethylamide. What are the likely causes and how can I improve the yield?

Answer: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent to generate a reactive nitrilium ion intermediate for cyclization.[1][2] Low yields are often traced back to two main factors: insufficient activation of the aromatic ring or issues with the dehydrating agent.

Troubleshooting Steps:

  • Assess Aromatic Ring Activation: The cyclization is highly dependent on the electron density of the aromatic ring.[3] If your precursor β-arylethylamide lacks electron-donating groups (EDGs) like methoxy or hydroxy groups, the electrophilic substitution will be slow.

    • Solution: For substrates without strong EDGs, more forcing conditions are necessary. Consider using a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) to increase the reactivity.[2][3]

  • Choice and Handling of Dehydrating Agent: POCl₃ is the most common reagent, but its effectiveness can be hampered by degradation from moisture.[4][5]

    • Solution: Always use freshly distilled or a new bottle of POCl₃. Ensure your glassware is rigorously dried. Alternatively, for milder conditions, especially with sensitive functional groups, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be effective at lower temperatures.[1][4]

  • Reaction Temperature and Solvent: Insufficient temperature can lead to stalling.

    • Solution: The reaction is typically run at reflux. If using a solvent like toluene, consider switching to a higher boiling solvent such as xylene to increase the reaction temperature.[4] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[6]

FAQ 2: Formation of an Unexpected Styrene Byproduct

Question: During my Bischler-Napieralski reaction, I've isolated a significant amount of a styrene-like byproduct instead of my desired dihydroisoquinoline. What is this side reaction and how can I prevent it?

Answer: This is a classic side reaction in the Bischler-Napieralski synthesis known as a retro-Ritter reaction .[3][4] The nitrilium ion intermediate, which is key for the cyclization, can instead fragment, leading to the formation of a stable styrene derivative and a nitrile. This pathway is particularly favored if the benzylic position is substituted in a way that promotes elimination.[4]

Mechanism of Side Reaction:

G Nitrilium Nitrilium Ion Intermediate Styrene Styrene Byproduct Nitrilium->Styrene retro-Ritter Fragmentation Cyclization Desired Cyclization Product (Dihydroisoquinoline) Nitrilium->Cyclization Electrophilic Aromatic Substitution Nitrile Nitrile

Caption: Competing pathways for the nitrilium ion intermediate.

Troubleshooting and Prevention:

  • Solvent Choice: The equilibrium of the retro-Ritter reaction can be influenced by the solvent.

    • Solution: Using the corresponding nitrile as the solvent can shift the equilibrium away from the fragmentation pathway, favoring the desired cyclization.[4] However, this may not always be practical depending on the cost and availability of the nitrile.

  • Alternative Reagents: Modifying the reaction to avoid the formation of a freely dissociating nitrilium ion can prevent this side reaction.

    • Solution: Using oxalyl chloride can generate an N-acyliminium intermediate, which is also a potent electrophile for cyclization but is less prone to the retro-Ritter fragmentation.[4]

FAQ 3: Issues with the Pictet-Spengler Reaction

Question: I'm using a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core, but the reaction is sluggish and yields are poor. How can I optimize this reaction?

Answer: The Pictet-Spengler reaction is a two-step process involving the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion), followed by an intramolecular electrophilic cyclization.[7][8][9] Similar to the Bischler-Napieralski reaction, its success hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion.

Optimization Strategies:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. It protonates the carbonyl, activating it for nucleophilic attack, and then facilitates the cyclization of the resulting imine.[9]

    • Solution: While traditional conditions use strong protic acids like HCl, Lewis acids such as BF₃·OEt₂ can also be effective.[8] For substrates with low aromatic ring activation, superacid-catalyzed conditions may be necessary.[6] It is crucial to perform small-scale trials to find the optimal acid and concentration.

  • Aldehyde/Ketone Partner: The reactivity of the carbonyl component is important.

    • Solution: Aldehydes are generally more reactive than ketones. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[8] Using formaldehyde (or a stable source like paraformaldehyde or 1,3,5-trioxane) is common and often proceeds readily.[10]

  • Reaction Conditions:

    • Solution: While often performed with heating, some highly activated systems (e.g., tryptamine derivatives) can react at physiological pH and ambient temperature.[8] For less reactive systems, heating is required. Ensure that water formed during the imine formation is effectively removed, either by a Dean-Stark trap or by the dehydrating nature of the acidic medium.

Part 2: Troubleshooting Sulfonation and Sulfonamide Formation

Once the isoquinoline core is synthesized, the next critical step is the introduction of the sulfonamide group at the 7-position. This is typically a two-step process: electrophilic sulfonation (or chlorosulfonation) of the aromatic ring, followed by reaction of the resulting sulfonyl chloride with an amine source.

FAQ 4: Poor Regioselectivity during Aromatic Sulfonation

Question: I am trying to sulfonate my 1-oxo-1,2,3,4-tetrahydroisoquinoline, but I am getting a mixture of isomers instead of the desired 7-substituted product. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution on the tetrahydroisoquinoline ring is governed by the directing effects of the substituents already present. The fused benzene ring is activated by the alkyl portion of the heterocyclic ring (an ortho-, para-director) and deactivated by the amide carbonyl group (a meta-director). The interplay of these effects determines the final substitution pattern. Directing the substitution specifically to the 7-position can be challenging.

Strategies to Control Regioselectivity:

  • Protecting Groups: The nitrogen atom of the lactam can be a site for side reactions or can influence the electronic properties of the ring system.

    • Solution: While the lactam nitrogen is less basic than an amine, its electronic influence is significant. It may be beneficial to perform the sulfonation on an earlier intermediate where the directing groups favor 7-substitution, and then perform the cyclization to form the lactam as a later step.

  • Choice of Sulfonating Agent: The steric bulk and reactivity of the sulfonating agent can influence the position of attack.

    • Solution: Chlorosulfonic acid is a common and powerful reagent for introducing a sulfonyl chloride group directly. Fuming sulfuric acid will yield a sulfonic acid. The conditions (temperature, reaction time) must be carefully controlled to prevent polysubstitution. Start at low temperatures (e.g., 0 °C) and slowly warm the reaction while monitoring its progress by TLC or LC-MS.

  • Alternative Synthetic Strategy: If direct sulfonation proves unselective, a different overall strategy may be required.

    • Solution: Consider a strategy where the sulfonamide group is already present on the starting material before the cyclization reaction. For example, starting with a 4-sulfonamido-substituted phenylethylamine derivative and then performing the cyclization would unambiguously place the sulfonamide at the desired 7-position of the final product.

FAQ 5: Low Yield or Side Products in Sulfonamide Formation

Question: I have successfully synthesized the 7-sulfonyl chloride derivative, but upon reacting it with ammonia (or an amine), I get a low yield of the desired sulfonamide, along with other impurities. What could be going wrong?

Answer: The reaction of a sulfonyl chloride with an amine is generally robust, but several issues can lead to poor outcomes, including hydrolysis of the sulfonyl chloride, formation of side products, and purification difficulties.[11]

Troubleshooting Protocol:

G cluster_0 Troubleshooting Sulfonamide Formation Start Start with 1-Oxo-THIQ-7-sulfonyl chloride Check_Reagents Are Amine and Solvent Anhydrous? Start->Check_Reagents Hydrolysis Side Product: Sulfonic Acid (from hydrolysis) Check_Reagents->Hydrolysis No (Moisture Present) Add_Base Is a Stoichiometric Base Present? Check_Reagents->Add_Base Yes Bis_Sulfonylation Side Product: Bis-sulfonylation of Primary Amine Add_Base->Bis_Sulfonylation No (Using Primary Amine) Success Successful Formation of Desired Sulfonamide Add_Base->Success Yes

Caption: Workflow for troubleshooting sulfonamide synthesis.

Key Considerations:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, which will convert them to the unreactive sulfonic acid.

    • Solution: Ensure that the amine, solvent (e.g., dichloromethane, THF), and glassware are scrupulously dry.[12] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry and Base: The reaction produces one equivalent of HCl, which will protonate the amine starting material, rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of the amine (one to react, one to act as the base) or, more commonly, use one equivalent of the amine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or DIPEA to scavenge the HCl.

  • Over-reaction with Primary Amines: If you are using a primary amine (R-NH₂), it is possible for it to react twice with the sulfonyl chloride, leading to a bis-sulfonylated impurity (R-N(SO₂-R')₂), which can be difficult to remove.

    • Solution: Use a slight excess of the primary amine relative to the sulfonyl chloride and add the sulfonyl chloride solution slowly to a solution of the amine. This maintains a high concentration of the amine, favoring the formation of the desired monosulfonamide.

Part 3: General Troubleshooting and Purification

FAQ 6: The Final Product is Difficult to Purify

Question: My crude product contains several closely-related impurities, and I'm struggling to get pure this compound by standard column chromatography or recrystallization. What are my options?

Answer: Purification of polar, hydrogen-bond donating molecules like sulfonamides can be challenging.[13] Often, impurities are structurally very similar to the product, making separation difficult.

Advanced Purification Strategies:

Technique When to Use Key Considerations & Troubleshooting
Recrystallization When the product is a solid and moderately pure (>85%).Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, water mixtures).[13] If the product crashes out too quickly, try a hot filtration to remove insoluble impurities, and allow the solution to cool slowly. Seeding with a pure crystal can help induce crystallization.
Flash Chromatography For separating mixtures with different polarities.If silica gel is not providing good separation, consider using a different stationary phase like alumina or a reverse-phase (C18) silica. Use a gradient elution and collect small fractions for careful analysis.
Preparative HPLC For difficult separations of closely related compounds.This is often the most powerful technique for final purification. Use a method development approach on an analytical HPLC first to find the optimal column and mobile phase conditions before scaling up to a preparative system.
Acid-Base Extraction To remove non-polar or basic/acidic impurities.The sulfonamide proton is weakly acidic. It may be possible to deprotonate it with a strong base to move it into an aqueous layer, leaving non-polar impurities in the organic layer. However, this can be risky as it may promote hydrolysis. This technique is generally better for removing impurities than for isolating the product itself.

References

Technical Support Center: Enhancing the Solution Stability of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. As a bifunctional compound featuring both a lactam within a tetrahydroisoquinoline framework and an aromatic sulfonamide, its stability is paramount for reproducible experimental outcomes and the development of robust formulations. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to identify and mitigate common stability challenges.

Understanding the Molecule: Key Stability Concerns

The chemical structure of this compound presents two primary points of potential degradation in solution: the lactam (a cyclic amide) and the sulfonamide group. Understanding the susceptibility of these functional groups to various environmental factors is the first step in ensuring the compound's integrity.

  • Lactam Hydrolysis: The amide bond within the lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This cleavage would result in the formation of a ring-opened amino acid derivative, rendering the compound inactive. The rate of hydrolysis is often dependent on pH and temperature.[1][2]

  • Sulfonamide Degradation: The sulfonamide group can also undergo degradation. It is generally more stable than the lactam, but can be susceptible to hydrolysis under strongly acidic conditions.[3] Furthermore, the aromatic ring and the sulfonamide moiety can be prone to oxidative and photodegradation.[4]

This guide will address these potential degradation pathways and provide strategies to maintain the stability of your compound in solution.

Troubleshooting Guide: Common Stability Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a loss of compound potency over time in my aqueous stock solution. What are the likely causes and how can I prevent this?

Answer: A gradual loss of potency is a classic sign of chemical degradation. For this compound, the most probable culprits are hydrolysis of the lactam ring and, to a lesser extent, degradation of the sulfonamide group.

Immediate Actions and Preventative Measures:

  • pH Control: The stability of both lactams and sulfonamides is highly pH-dependent.[3][5] It is crucial to maintain the pH of your stock solution within a stable range, typically near neutral (pH 6-8), unless experimental conditions dictate otherwise. Use of a buffered solvent system is highly recommended over unbuffered water.

  • Temperature Management: Degradation reactions are accelerated at higher temperatures. Store your stock solutions at reduced temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can also contribute to degradation.

  • Solvent Choice: If your experimental workflow allows, consider preparing stock solutions in anhydrous aprotic organic solvents like DMSO or DMF, where hydrolytic degradation is minimized. Subsequent dilutions into aqueous buffers should be done immediately prior to use.

Question 2: My solution has developed a yellow tint after exposure to laboratory light. What is happening and how can I avoid it?

Answer: The development of a colored tint, especially yellowing, upon exposure to light is often indicative of photodegradation. Aromatic compounds and sulfonamides can be susceptible to degradation by UV or visible light.[4]

Preventative Measures:

  • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Conduct Photostability Studies: To understand the compound's sensitivity to light, a forced degradation study under controlled light conditions should be performed as per ICH Q1B guidelines.[6][7][8][9][10]

Question 3: I suspect my compound is degrading, but I am unsure of the degradation products. How can I identify them?

Answer: Identifying degradation products is crucial for understanding the stability profile of your compound. This is typically achieved through forced degradation studies coupled with appropriate analytical techniques.

Recommended Approach:

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[11][12][13][14][15] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary degradation.[12][14]

  • Analytical Method: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is required. This method must be able to separate the parent compound from all potential degradation products.

  • Peak Identification: By comparing the chromatograms of the stressed samples with that of an unstressed control, you can identify the peaks corresponding to the degradation products. LC-MS is particularly powerful for this as it provides the mass-to-charge ratio (m/z) of the degradants, which can be used to elucidate their structures.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing an aqueous solution of this compound?

Q: Can I use antioxidants to improve the stability of my solution?

A: Yes, if oxidative degradation is identified as a significant pathway. Sulfonamides can be susceptible to oxidation.[16][17][18][19] The use of antioxidants such as sodium metabisulfite or thiourea has been shown to be effective in stabilizing some sulfonamide solutions.[4] However, the compatibility of the antioxidant with your experimental system must be verified.

Q: Is lyophilization a good strategy to improve the long-term stability of this compound?

A: Absolutely. Lyophilization, or freeze-drying, removes water from the compound, which is a key reactant in hydrolytic degradation.[20][21][22][23] Storing the compound as a lyophilized powder can significantly extend its shelf-life.[24] The powder can then be reconstituted in the desired solvent immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.[25][26]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in a quartz cuvette) and a sample of the solid compound to light in a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8][9][10]

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, prepare the samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.

Protocol 2: Preparation of a Stabilized Aqueous Solution

This protocol provides a general procedure for preparing a more stable aqueous solution of this compound for experimental use.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)

  • Sterile, amber vials

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). This stock solution, being in an aprotic solvent, will be relatively stable against hydrolysis when stored properly.

  • Storage of Stock Solution: Store the DMSO stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

  • Preparation of Working Solution: Immediately before each experiment, thaw one aliquot of the DMSO stock solution.

  • Dilution: Serially dilute the stock solution into the pre-warmed (to experimental temperature) aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods unless their stability has been thoroughly validated under the specific storage conditions.

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

Potential Degradation Pathways A This compound B Ring-Opened Hydrolysis Product (Amino Acid Derivative) A->B Lactam Hydrolysis (Acid/Base Catalyzed) C Sulfonic Acid Derivative A->C Sulfonamide Hydrolysis (Strongly Acidic) D Oxidative Degradation Products A->D Oxidation E Photodegradation Products A->E Photolysis

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment A Prepare Stock Solution B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC/LC-MS Method B->C D Analyze Stressed Samples C->D E Identify Degradation Products and Pathways D->E F Optimize Formulation and Storage Conditions (pH, Temperature, Solvent, Antioxidants) E->F G Long-Term Stability Study F->G H Establish Shelf-Life G->H

Caption: A systematic workflow for assessing compound stability.

Data Summary Table

Stress ConditionTypical Reagents/ConditionsPotential Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl, 60°CRing-opened amino acid, Sulfonic acid
Base Hydrolysis 0.1 M - 1 M NaOH, 60°CRing-opened amino acid
Oxidation 3% H₂O₂, Room TemperatureOxidized derivatives of the aromatic ring or sulfonamide
Thermal 80°C (solid state)Various thermal degradants
Photolysis ICH Q1B light exposureVarious photolytic degradants

References

Technical Support Center: Chromatography Troubleshooting for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. As your dedicated application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Introduction to the Molecule and Purification Challenges

This compound is a versatile scaffold in medicinal chemistry.[1] Its structure, featuring a lactam, a sulfonamide, and an aromatic system, imparts a degree of polarity that can present unique challenges during chromatographic purification. Potential issues include poor solubility, peak tailing on silica gel, and co-elution with structurally similar impurities. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: A Logical Approach to Purification Problems

Navigating purification challenges requires a logical, step-by-step process. The following flowchart outlines a decision-making workflow for troubleshooting common issues encountered during the chromatography of this compound.

Troubleshooting_Purification start Start: Crude Product Mixture tlc_analysis Initial TLC Analysis (Multiple Solvent Systems) start->tlc_analysis poor_separation Issue: Poor Separation (Spots Overlapping or at Baseline/Solvent Front) tlc_analysis->poor_separation No streaking_tailing Issue: Streaking or Tailing of Spots tlc_analysis->streaking_tailing No no_elution Issue: Compound Not Eluting (Stays at Baseline) tlc_analysis->no_elution No good_separation Good Separation on TLC (Rf ~0.2-0.4) tlc_analysis->good_separation Yes adjust_solvent_polarity Adjust Solvent Polarity (Gradient Elution) poor_separation->adjust_solvent_polarity Optimize Mobile Phase add_modifier Add Modifier to Mobile Phase (e.g., Acetic Acid, Triethylamine) streaking_tailing->add_modifier Acidic/Basic Compound? increase_polarity Drastically Increase Mobile Phase Polarity (e.g., MeOH in DCM) no_elution->increase_polarity Compound Too Polar? switch_phase Switch Stationary Phase (e.g., Alumina, Reversed-Phase) no_elution->switch_phase Irreversible Adsorption? column_chromatography Proceed to Column Chromatography (Flash or HPLC) good_separation->column_chromatography column_issues Column Performance Issues (e.g., Broad Peaks, High Backpressure) column_chromatography->column_issues No successful_purification Successful Purification column_chromatography->successful_purification Yes check_loading Reduce Sample Load column_issues->check_loading Overloading? check_packing Re-pack Column column_issues->check_packing Poor Packing? check_pressure Check for Blockages /Adjust Flow Rate column_issues->check_pressure High Pressure? adjust_solvent_polarity->tlc_analysis Re-evaluate add_modifier->tlc_analysis Re-evaluate increase_polarity->tlc_analysis Re-evaluate switch_phase->tlc_analysis Re-evaluate check_loading->column_chromatography Re-run check_packing->column_chromatography Re-run check_pressure->column_chromatography Re-run

Caption: A flowchart for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?

A1: Streaking, or tailing, is often indicative of strong interactions between the analyte and the acidic silanol groups on the surface of the silica gel. Both the lactam and the sulfonamide moieties in your compound contain basic nitrogen atoms that can interact with these acidic sites.

  • Solution: To mitigate this, you can add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica.

    • For Normal-Phase Chromatography: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. A common solvent system to start with for polar compounds is dichloromethane (DCM) and methanol (MeOH).

    • Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina.

Q2: I am having trouble getting good separation between my product and a closely related impurity. What chromatographic strategies can I employ?

A2: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

  • Mobile Phase Optimization:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation.

    • Solvent Selectivity: Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, consider switching to a DCM/MeOH or a toluene/acetone system. The different solvent properties can alter the selectivity of the separation.

  • Stationary Phase Selection:

    • Particle Size: Using a stationary phase with a smaller particle size will increase the column efficiency and can improve resolution.

    • Bonded Phases: Consider using a diol- or cyano-bonded silica phase, which can offer different selectivity compared to plain silica.

  • Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase (e.g., C18) chromatography is an excellent alternative. Your polar compound will likely elute with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid to improve peak shape.

Q3: My compound seems to be insoluble in the initial mobile phase for my column. How should I load my sample?

A3: Poor solubility in the mobile phase is a common issue with polar compounds. There are two primary methods for loading your sample onto the column:

  • Liquid Loading: Dissolve your crude product in a minimal amount of a strong, polar solvent in which it is highly soluble (e.g., DCM, methanol, or DMSO). Inject this concentrated solution directly onto the column. Be aware that using a loading solvent that is much stronger than your mobile phase can lead to band broadening and reduced separation.

  • Dry Loading: This is often the preferred method for compounds with limited solubility in the mobile phase.

    • Dissolve your crude product in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.

Q4: I am observing high backpressure during my flash chromatography run. What are the likely causes and solutions?

A4: High backpressure can be caused by several factors:

  • Blockage: The column frit may be blocked by particulate matter from your sample or the silica. Ensure your sample is filtered before loading if it contains any solids.

  • Fine Particles: If the silica gel contains too many fine particles, it can lead to high backpressure. Use high-quality silica gel with a consistent particle size distribution.

  • Solvent Viscosity: Highly viscous mobile phases can increase backpressure. If possible, choose a less viscous solvent system.

  • Flow Rate: A flow rate that is too high for the column dimensions and particle size will result in increased pressure. Reduce the flow rate.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol provides a starting point for the purification of this compound on silica gel.

  • TLC Analysis:

    • Develop a TLC method to determine a suitable solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Aim for an Rf value of your target compound between 0.2 and 0.4 for optimal separation.

    • If streaking is observed, add 0.5% triethylamine (TEA) to the mobile phase.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column.

    • Allow the silica to settle, then drain the excess solvent to the top of the silica bed.

  • Sample Loading:

    • Use the dry loading method described in Q3 for best results.

  • Elution:

    • Begin eluting with a less polar solvent system than what was determined by TLC (e.g., if 95:5 DCM/MeOH gave a good Rf, start with 100% DCM).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity requirements, RP-HPLC is a powerful technique.

  • Column and Mobile Phase Selection:

    • Column: A C18 column is a good starting point.

    • Mobile Phase A: 0.1% formic acid or acetic acid in water.

    • Mobile Phase B: 0.1% formic acid or acetic acid in acetonitrile or methanol. The acidic modifier helps to protonate any basic sites on the molecule, leading to sharper peaks.

  • Method Development:

    • Perform analytical runs to determine the optimal gradient. A typical starting gradient might be 5% to 95% B over 20-30 minutes.

    • Monitor the elution of your compound using a UV detector, likely around 254 nm or 280 nm due to the aromatic ring.

  • Preparative Run:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system using the optimized method.

    • Collect fractions corresponding to the peak of your target compound.

  • Product Isolation:

    • Combine the pure fractions. If the mobile phase is volatile, it can be removed under reduced pressure. If water is present, lyophilization (freeze-drying) is often the best method to obtain the final product.

Data Summary

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-bonded Silica (e.g., 5 µm)
Typical Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneWater/Acetonitrile or Water/Methanol
Mobile Phase Modifier 0.1-1% Triethylamine (if needed)0.1% Formic Acid or Acetic Acid
Elution Mode GradientGradient
Sample Loading Dry loading recommendedLiquid injection (filtered)
Detection TLC with UV visualizationUV (e.g., 254 nm, 280 nm)

References

overcoming poor cell permeability of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide provides in-depth troubleshooting and experimental strategies to address the compound's most significant challenge: poor cell permeability. Our goal is to equip you with the foundational knowledge and practical protocols required to diagnose permeability issues and implement effective solutions in your cell-based assays.

Frequently Asked Questions (FAQs): Understanding the Permeability Barrier

This section addresses the fundamental questions regarding the physicochemical properties of this compound and the general principles of cell permeability.

Q1: What intrinsic properties of this compound contribute to its presumed poor cell permeability?

A1: The cell permeability of a small molecule is governed by its physicochemical properties. While specific experimental data for this exact molecule is limited, we can infer its likely behavior based on its structure. The structure contains a sulfonamide group and a lactam (the 1-oxo group), which are key determinants of its behavior.[1][2]

  • Hydrogen Bonding Capacity: The sulfonamide group (-SO₂NH₂) and the amide within the isoquinoline ring are strong hydrogen bond donors and acceptors. A high capacity for hydrogen bonding increases a molecule's affinity for water, making it less likely to partition into the hydrophobic lipid bilayer of the cell membrane.[3]

  • Polarity: The presence of polar functional groups, particularly the sulfonamide, contributes to a higher polar surface area (PSA). Molecules with a high PSA generally exhibit lower passive diffusion across cell membranes.

  • Solubility Profile: The compound is described as slightly soluble in water but has good solubility in some organic solvents like DMF.[1] This suggests a balance of hydrophilic and lipophilic character, but the sulfonamide group's hydrophilicity can still hinder membrane translocation.[2]

Physicochemical Property Profile (Predicted & Known)

Property Value/Description Implication for Permeability Reference
Molecular Formula C₉H₁₀N₂O₃S - [4]
Molecular Weight 226.25 g/mol Within the range for good permeability (Lipinski's Rule of 5). [4]
Structure Contains isoquinoline, carbonyl, and sulfonamide groups. The sulfonamide and carbonyl groups are polar and can form hydrogen bonds, potentially reducing permeability.[1] [1]

| Solubility | Slightly soluble in water; soluble in organic solvents like dichloromethane and DMF. | The hydrophilic sulfonamide group can limit passive diffusion across the lipid membrane.[1] |[1] |

Q2: My compound shows high efficacy in a cell-free (e.g., enzyme) assay but low activity in a cell-based assay. Is this definitively a permeability issue?

A2: A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability, but it is not definitive. Other factors could be at play:

  • Efflux Pumps: The compound may be actively transported out of the cell by transmembrane efflux pumps, such as P-glycoprotein (P-gp/MDR1).[5][6][7] This means the compound gets in but is quickly removed before it can reach its target.

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by intracellular enzymes.

  • Target Unavailability: The target protein might not be expressed at sufficient levels in your chosen cell line or may be localized in a compartment the drug cannot access.

Therefore, a discrepancy in activity warrants a direct investigation into the compound's ability to cross the cell membrane.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to confirming and overcoming low intracellular compound concentration.

Q1: How can I experimentally confirm that poor permeability is the cause of low activity in my cell-based assay?

A1: You must directly measure the compound's ability to cross a cell monolayer. The most common and robust method for this is the Caco-2 Transwell Permeability Assay . Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[8][9] This assay not only measures permeability but can also identify if the compound is a substrate for efflux pumps.[10]

Below is a workflow to diagnose the issue, followed by a detailed experimental protocol.

References

Technical Support Center: Optimizing Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-quality results.

I. Synthetic Strategy Overview

The synthesis of this compound (CAS 885273-77-8) presents a unique challenge due to the presence of both a lactam and a sulfonamide functionality. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aromatic ring, a key consideration for the cyclization step. A plausible and efficient synthetic approach involves a two-stage process:

  • Formation of the Sulfonamide Precursor: Synthesis of a suitable phenethylamine derivative bearing the sulfonamide group.

  • Cyclization to the Lactam Core: Intramolecular cyclization to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system.

This guide will focus on a robust pathway that prioritizes the early introduction of the sulfonamide group, followed by a cyclization reaction.

II. Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a pathway starting from a commercially available substituted toluene.

retrosynthesis target This compound intermediate2 N-Acetyl-2-(4-sulfamoylphenyl)ethylamine target->intermediate2 Lactam Formation intermediate1 2-(4-Sulfamoylphenyl)ethylamine intermediate2->intermediate1 Acetylation starting_material2 2-(4-Chlorosulfonylphenyl)acetic acid intermediate1->starting_material2 Amidation & Reduction starting_material1 4-Methylbenzenesulfonyl chloride starting_material2->starting_material1 Oxidation

Caption: Retrosynthetic analysis of this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Sulfamoylphenyl)ethylamine

This multi-step process begins with the chlorosulfonylation of a suitable starting material, followed by amination and reduction.

Step 1a: Chlorosulfonylation of Phenylacetic Acid

  • To a cooled (0 °C) flask containing chlorosulfonic acid (3-5 equivalents), slowly add phenylacetic acid (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 1b: Amination

  • Dissolve the crude 2-(4-chlorosulfonylphenyl)acetic acid in a suitable solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Acidify the mixture with dilute HCl and extract with an organic solvent to remove any unreacted starting material.

  • Basify the aqueous layer and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to yield 2-(4-sulfamoylphenyl)acetic acid.

Step 1c: Reduction of the Carboxylic Acid

  • The carboxylic acid can be reduced to the corresponding amine via several methods, including conversion to an amide followed by reduction with a hydride reagent (e.g., LiAlH₄).

Protocol 2: Cyclization to form this compound

A common method for this transformation is a variation of the Pictet-Spengler reaction or a Bischler-Napieralski type cyclization followed by oxidation. However, a more direct approach for the "1-oxo" moiety involves cyclization of an N-acyl precursor.

Step 2a: N-Acetylation of 2-(4-Sulfamoylphenyl)ethylamine

  • Dissolve 2-(4-sulfamoylphenyl)ethylamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride dropwise.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-acetyl-2-(4-sulfamoylphenyl)ethylamine.

Step 2b: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • The cyclization of the N-acetylated intermediate to the desired lactam can be achieved using a strong acid catalyst.

  • A common reagent for this type of cyclization is polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

  • Heat the N-acetyl precursor in the chosen acid catalyst (e.g., PPA at 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully pour the hot reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

troubleshooting_workflow cluster_synthesis Synthesis Stages cluster_issues Potential Issues & Solutions start Start Synthesis sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation cyclization Cyclization to Lactam sulfonamide_formation->cyclization issue1 Low Yield in Sulfonamide Formation sulfonamide_formation->issue1 Problem? purification Purification cyclization->purification issue2 Incomplete Cyclization cyclization->issue2 Problem? issue3 Side Product Formation cyclization->issue3 Problem? end Final Product purification->end issue4 Purification Difficulties purification->issue4 Problem? solution1 Check starting material purity. Ensure anhydrous conditions. Optimize base and solvent. issue1->solution1 Solution solution2 Increase reaction temperature/time. Use a stronger Lewis acid (e.g., Eaton's reagent). Ensure precursor purity. issue2->solution2 Solution solution3 Optimize reaction temperature. Consider a milder cyclization agent. Analyze side products by MS to identify the pathway. issue3->solution3 Solution solution4 Use a different solvent system for chromatography. Attempt recrystallization from various solvents. Consider derivatization for easier separation. issue4->solution4 Solution

Caption: A troubleshooting workflow for the synthesis of this compound.

FAQs and Troubleshooting in Detail

Question 1: My yield for the sulfonamide precursor is consistently low. What are the likely causes?

  • Answer: Low yields in sulfonamide synthesis often stem from a few key issues. Firstly, the sulfonyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and that you are using anhydrous solvents to prevent the formation of the unreactive sulfonic acid. Secondly, the choice of base and solvent is critical. A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the amine nucleophile. The solvent should be inert and capable of dissolving both reactants effectively.

Question 2: The cyclization to form the lactam is not proceeding to completion. How can I improve this?

  • Answer: Incomplete cyclization is a common hurdle, especially with an electron-withdrawing group like a sulfonamide on the aromatic ring, which deactivates it towards electrophilic attack.

    • Increase Reaction Severity: You can try increasing the reaction temperature or prolonging the reaction time.

    • Stronger Acid Catalyst: If polyphosphoric acid is not effective, consider using Eaton's reagent (7.5 wt % phosphorus pentoxide in methanesulfonic acid), which is a more powerful cyclization agent.

    • Precursor Purity: Ensure your N-acetyl-2-(4-sulfamoylphenyl)ethylamine precursor is of high purity, as impurities can inhibit the reaction.

Question 3: I am observing significant side product formation during the cyclization step. What are these and how can I minimize them?

  • Answer: Side products in Friedel-Crafts type cyclizations can arise from several pathways.

    • Alternative Cyclization Positions: Although the desired cyclization is para to the ethylamine group, some ortho cyclization might occur, leading to isomeric products. This is less likely due to sterics but can be identified by careful NMR analysis.

    • Polymerization/Degradation: At high temperatures and strong acid concentrations, polymerization or degradation of the starting material or product can occur. Try to use the minimum effective temperature and reaction time.

    • N-Deacetylation: Under harsh acidic conditions, the acetyl group might be cleaved, leading to the uncyclized amine.

    • Minimization Strategies: A careful optimization of the reaction temperature is crucial. Running the reaction at a slightly lower temperature for a longer duration might favor the desired product. If side reactions persist, exploring alternative cyclization methods, such as those based on palladium-catalyzed C-H activation, could be a viable, albeit more complex, alternative.

Question 4: I am struggling to purify the final product. What are some effective purification strategies?

  • Answer: The polarity of both the lactam and sulfonamide groups can make purification challenging.

    • Column Chromatography: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) and gradually increase the polarity.

    • Recrystallization: This can be a highly effective method for obtaining a pure product. Experiment with a range of solvents. A polar solvent like ethanol or isopropanol, potentially with the addition of water to induce crystallization, could be a good starting point.

    • Acid-Base Extraction: The lactam nitrogen is weakly basic, and the sulfonamide proton is acidic. You may be able to exploit these properties in a carefully controlled acid-base workup to remove certain impurities.

V. Reaction Optimization Parameters

Optimizing reaction conditions is key to a successful synthesis. The following table provides a starting point for your experiments.

ParameterSulfonamide Formation (Amination)Cyclization (Friedel-Crafts)
Temperature 0 °C to Room Temperature80 - 120 °C
Solvent Dichloromethane, THFPolyphosphoric Acid, Eaton's Reagent
Catalyst --
Key Reagents Aqueous Ammonia, TriethylaminePolyphosphoric Acid, P₂O₅/MeSO₃H
Reaction Time 1 - 3 hours2 - 12 hours

VI. Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of your final product.

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the two methylene groups of the tetrahydroisoquinoline core (often appearing as triplets), and the NH protons of the lactam and sulfonamide.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the lactam and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀N₂O₃S, MW: 226.25 g/mol ) should be observed.[1]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the lactam, the N-H stretches of the lactam and sulfonamide, and the S=O stretches of the sulfonamide group.

  • Melting Point: A sharp melting point is a good indicator of purity.

VII. Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Polyphosphoric acid is corrosive and can cause severe burns. Handle with appropriate PPE. Quenching the hot acid should be done carefully by slowly adding it to ice.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

This technical support guide provides a comprehensive framework for the synthesis and optimization of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can approach this synthesis with greater confidence and success.

References

Technical Support Center: Stability and Degradation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during forced degradation studies and stability testing of this molecule. Our goal is to equip you with the scientific rationale and practical steps to anticipate degradation pathways, develop robust stability-indicating methods, and ensure the integrity of your research.

Introduction to the Molecule and its Stability Profile

This compound possesses three key functional groups that influence its stability: a lactam (cyclic amide) within the tetrahydroisoquinoline ring system, a secondary amine, and an aromatic sulfonamide. Understanding the inherent reactivity of each of these moieties is crucial for predicting its degradation behavior under various stress conditions. Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential for identifying potential degradants, which in turn informs formulation development, packaging, and storage conditions.[1][2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Degradation

Question 1: I am planning my acidic hydrolysis study. What are the most probable degradation pathways for this compound?

Answer: Under acidic conditions, two primary degradation pathways are anticipated, targeting the lactam and sulfonamide functional groups.

  • Lactam Hydrolysis: The cyclic amide (lactam) bond is susceptible to acid-catalyzed hydrolysis. This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.[3][4]

  • Sulfonamide Hydrolysis: Aromatic sulfonamides can also undergo hydrolysis under acidic conditions, although they are generally more stable than esters or lactams.[3] The typical mechanism involves the cleavage of the sulfur-nitrogen (S-N) bond, which would yield the corresponding sulfonic acid and the free amine.

  • Expert Insight: In our experience, lactam hydrolysis is often the more facile pathway under moderately acidic conditions compared to sulfonamide cleavage. The rate of hydrolysis is dependent on the acid concentration and temperature.[5][6] It is advisable to start with milder conditions (e.g., 0.1 M HCl at room temperature) and gradually increase the stress to achieve the target degradation of 5-20%.

Proposed Acidic Degradation Pathways:

G parent This compound deg1 Lactam Hydrolysis Product (Ring-opened amino acid) parent->deg1 H+ / H2O deg2 Sulfonamide Hydrolysis Product (Sulfonic acid derivative) parent->deg2 H+ / H2O (harsher conditions)

Caption: Predicted acidic degradation pathways.

Question 2: My basic hydrolysis experiments are showing minimal degradation. Should I be using harsher conditions?

Answer: While amides and lactams do undergo base-catalyzed hydrolysis, they are generally more resistant than esters.[3] If you are observing minimal degradation, carefully consider the following before escalating the stress conditions:

  • Reaction Time and Temperature: Ensure you have allowed sufficient time for the reaction to proceed. Increasing the temperature (e.g., to 50-60°C) can significantly accelerate the hydrolysis rate.

  • Concentration of Base: You can incrementally increase the concentration of your base (e.g., from 0.1 M NaOH to 1 M NaOH).

  • Solubility: Ensure your compound is fully dissolved in the reaction medium. Poor solubility can limit the accessibility of the hydroxide ions to the reactive sites.

The primary degradation pathway under basic conditions is the hydrolysis of the lactam ring. The sulfonamide group is generally stable to basic hydrolysis.

Proposed Basic Degradation Pathway:

G parent This compound deg1 Lactam Hydrolysis Product (Ring-opened amino acid salt) parent->deg1 OH- / H2O

Caption: Predicted basic degradation pathway.

Section 2: Oxidative Degradation

Question 3: What are the likely products of oxidative degradation for this molecule?

Answer: The tetrahydroisoquinoline ring system is susceptible to oxidation. A common oxidative degradation pathway for tetrahydroisoquinolines is rearomatization to the corresponding isoquinoline. This would result in the formation of a double bond within the heterocyclic ring. The lactam functionality can also be a site for oxidation, potentially leading to the formation of N-oxides or other oxidative products. The thioether in some beta-lactam antibiotics is a known site of oxidation, but our target molecule does not contain this moiety.[7]

  • Experimental Tip: Hydrogen peroxide (3-30%) is a commonly used oxidizing agent for forced degradation studies.[8] The reaction is often carried out at room temperature.

Proposed Oxidative Degradation Pathway:

G parent This compound deg1 Rearomatized Product (Isoquinoline derivative) parent->deg1 [O] (e.g., H2O2)

Caption: Predicted oxidative degradation pathway.

Section 3: Photodegradation

Question 4: My compound appears to be sensitive to light. What kind of degradation should I expect?

Answer: Both sulfonamides and lactams can be susceptible to photolytic degradation.[9][10] The degradation mechanism under photolytic stress can be complex and may involve radical reactions. Potential photodegradation pathways include:

  • Cleavage of the Sulfonamide Bond: Similar to acidic hydrolysis, photolytic energy can induce the cleavage of the S-N bond.

  • Modification of the Tetrahydroisoquinoline Ring: Photolytic conditions can lead to various reactions within the ring system, including oxidation or rearrangement.

  • Lactam Ring Opening: Photolysis can also provide the energy for the hydrolysis of the lactam ring.[9][10]

  • Regulatory Guidance: The ICH Q1B guideline provides specific recommendations for photostability testing, including the light sources and exposure levels.

Section 4: Analytical Method Troubleshooting

Question 5: I am developing a stability-indicating HPLC method and am facing issues with peak shape and resolution. What are some common troubleshooting steps?

Answer: Developing a robust stability-indicating HPLC method requires careful optimization to ensure that all potential degradants are well-separated from the parent compound and from each other. Here are some common issues and their solutions:

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Adjust mobile phase pH to suppress ionization of the analyte or degradants. - Add a competitive amine (e.g., triethylamine) to the mobile phase. - Reduce sample concentration. - Dissolve the sample in the mobile phase.[11]
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column chemistry. - Gradient slope is too steep.- Optimize the organic modifier percentage in the mobile phase. - Try a different column with a different stationary phase (e.g., C8, Phenyl). - Adjust the gradient profile to be shallower.[11][12]
Drifting Retention Times - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is equilibrated for a sufficient time before starting the run. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.[13]

Experimental Workflow for Method Development:

G cluster_0 Forced Degradation cluster_1 HPLC Method Development cluster_2 Method Validation A Prepare Stressed Samples (Acid, Base, Oxidative, Photolytic, Thermal) B Initial Screening (Different columns and mobile phases) A->B C Optimize Separation (Gradient, pH, Temperature) B->C D Peak Purity Analysis (Using DAD or MS detector) C->D E Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) D->E

Caption: Workflow for stability-indicating method development.

Section 5: Mass Spectrometry in Degradant Identification

Question 6: How can I use mass spectrometry (MS) to identify the degradation products?

Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[14] Here's a general approach:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its degradants. This allows for the determination of the elemental composition of each species.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent drug to understand its characteristic fragmentation pattern. Then, acquire MS/MS spectra for each degradant.

  • Structural Elucidation: By comparing the fragmentation patterns of the degradants to that of the parent drug, you can deduce the structural modifications that have occurred. For example, a mass shift of +18 Da in a degradant compared to the parent drug would suggest a hydrolytic event.

  • Expert Tip: The fragmentation of the isoquinoline ring system can provide valuable structural information. Look for characteristic losses and ring cleavages. The sulfonamide group can also show characteristic fragmentation, such as the loss of SO2.

References

how to increase the purity of synthesized 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Welcome to the dedicated technical support guide for the synthesis and purification of this compound (CAS 885273-77-8).[1] This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving high purity for this key synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven purification strategies for sulfonamides and related heterocyclic compounds.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and step-by-step protocols to resolve them.

Q1: My initial analysis (TLC, crude ¹H NMR) shows multiple products after the final reaction step. What are the likely impurities and how do I begin to tackle the purification?

A1: Identifying Impurities and Formulating a Strategy

The presence of multiple species in your crude product is a common outcome. The impurities typically fall into three categories: unreacted starting materials, reaction byproducts, and residual solvents.

  • Common Impurities:

    • Unreacted Starting Materials: Depending on your synthetic route, this could be the precursor 1-Oxo-1,2,3,4-tetrahydroisoquinoline or the sulfonating agent.

    • Hydrolyzed Reagents: For instance, if you are synthesizing from 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride[2], any exposure to moisture can hydrolyze it back to the sulfonic acid, which will have vastly different properties.

    • Side-Reaction Products: Over-sulfonylation or reactions at other positions on the aromatic ring, though less common, can occur under harsh conditions.

    • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps.

Initial Purification Strategy: Your choice of purification method depends on the nature and quantity of the impurities observed. A logical workflow can help you select the most efficient technique.

Purification_Workflow TLC Analyze Crude Product by TLC Decision1 Are spots well-separated? TLC->Decision1 Decision2 Is the major impurity solubility-dependent? Decision1->Decision2 No Chroma Silica Gel Column Chromatography Decision1->Chroma  Yes (Rf Δ > 0.1) Decision3 Do impurities have different acidic/basic properties? Decision2->Decision3 No Recryst Recrystallization Decision2->Recryst Yes Decision3->Chroma No Extraction Acid-Base Extraction Decision3->Extraction Yes Final_Product Pure Product (>98%) Chroma->Final_Product Recryst->Final_Product Extraction->Final_Product

Caption: Workflow for selecting a primary purification method.

Q2: I've chosen recrystallization, but my product is "oiling out" or the yield is very low. How can I optimize the recrystallization process?

A2: Mastering the Art of Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, but it is highly dependent on the solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Low yield often points to the product having significant solubility in the cold solvent.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves the compound when hot but not when cold. Good starting points for sulfonamides include alcohols (isopropanol, ethanol) and aqueous mixtures.[3]

    • Test small batches of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring or swirling can facilitate this.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Slow Cooling: This is the most critical step. Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals, as the crystal lattice has time to form correctly, excluding impurities.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; inappropriate solvent.Add more hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider a different solvent system with a lower boiling point.
No Crystals Form Solution is too dilute; compound is highly soluble in the solvent.Boil off some of the solvent to increase concentration and try cooling again. If that fails, the solvent is inappropriate.
Very Low Yield Product is too soluble in the cold solvent; too much solvent was used initially.Use the absolute minimum amount of hot solvent for dissolution. Try a solvent in which the product is less soluble.
Colored Impurities Impurities are adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the product.
Q3: My compound and impurities have very similar polarities, making recrystallization ineffective. What is a reliable starting protocol for silica gel column chromatography?

A3: A Systematic Approach to Column Chromatography

Silica gel column chromatography is the method of choice for separating compounds with similar polarities.[4][5] The principle relies on the differential adsorption of compounds to the stationary phase (silica) as the mobile phase (eluent) passes through the column.

Step-by-Step Protocol for Flash Column Chromatography:

  • Eluent System Selection (TLC Analysis): This is the most important preparatory step. Run TLC plates of your crude mixture in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol). The goal is to find a system where your target compound has a Retention Factor (Rƒ) of ~0.25-0.35 . This Rƒ provides the best balance for good separation on a column.

  • Column Packing:

    • Prepare a "slurry" of silica gel in your chosen eluent system.

    • Pour the slurry into your column and allow it to pack under gravity or with light pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top to protect the silica bed during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique generally results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Monitoring: Spot each fraction (or every few fractions) onto a TLC plate. Develop the plate and visualize the spots (e.g., under a UV lamp).[6]

  • Combine and Isolate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Suggested Starting Eluent Systems

Impurity ProfileRecommended Eluent System (Silica Gel)Rationale
Non-polar impurities Gradient: Start with 50% Ethyl Acetate in Hexanes, gradually increase to 100% Ethyl Acetate.Less polar impurities will elute first in the lower polarity solvent, while the more polar product remains on the column longer.
Polar impurities Isocratic: 5% Methanol in Dichloromethane.The polar product will move down the column while the highly polar impurities will be strongly adsorbed to the silica and move very slowly.
Multiple impurities of similar polarity Shallow Gradient: Start with 2% Methanol in Dichloromethane, slowly increase to 7-10% Methanol.A shallow gradient provides the best resolution for separating compounds with small differences in polarity.

Frequently Asked Questions (FAQs)

Q: What analytical methods are essential for confirming the purity of my final product? A: A combination of methods provides the most comprehensive assessment of purity.[6]

  • HPLC (High-Performance Liquid Chromatography): This is the industry standard for quantitative purity analysis, often providing a purity value as a percentage (e.g., 98.5%).[6][7]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR confirms the chemical structure of your compound. The absence of signals from impurities in the ¹H NMR spectrum is a strong indicator of high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your product and can help identify the mass of any co-eluting impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of a pure crystalline solid.

Q: What are the primary safety considerations when working with this compound and its precursors? A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Sulfonyl Chlorides: Precursors like 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride are reactive, corrosive, and moisture-sensitive.[2] They should be handled in a fume hood, and care should be taken to avoid inhalation and skin contact.

  • Sulfonamides: While the target compound itself is not acutely toxic, sulfonamides as a class are known to cause allergic reactions in some individuals.[8] Always handle the final product with care.

  • Solvents: Always be aware of the flammability and toxicity of the solvents used in synthesis and purification.

Q: My synthesis involves a Pictet-Spengler or similar cyclization reaction. What specific impurities should I look out for? A: If your synthesis involves building the tetrahydroisoquinoline core, you may encounter impurities related to incomplete cyclization (the intermediate imine or amine) or side reactions like oxidation, which could lead to the formation of the corresponding isoquinoline. These impurities often have different polarities and basicities, making them amenable to separation by column chromatography or acid-base extraction.

References

Technical Support Center: Scaling Up 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this molecule from bench-scale discovery to pilot-plant production. We will address frequently asked questions, provide in-depth troubleshooting guides, and offer validated protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary synthetic routes to the 1-oxo-1,2,3,4-tetrahydroisoquinoline core, and how do they compare for large-scale production?

A: There are several established methods for constructing the tetrahydroisoquinoline (THIQ) scaffold, but not all are suitable for synthesizing the 1-oxo variant, and their scalability differs significantly. The two most cited routes for general THIQ synthesis are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2][3]

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using strong dehydrating agents like POCl₃ or P₂O₅.[2][4][5] While effective, it typically yields a 3,4-dihydroisoquinoline, which requires a subsequent oxidation and then reduction or other modifications to arrive at the desired 1-oxo-THIQ structure. The harsh, corrosive reagents and high temperatures often required for this reaction present significant challenges for standard manufacturing equipment and can lead to side reactions, such as the formation of styrene derivatives.[5][6]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[7][8][9] It is a powerful method for generating the THIQ core, often with good stereocontrol. However, to achieve the 1-oxo functionality, one would need to start with a precursor that facilitates lactam formation, such as a derivative of homophthalic acid.

  • Recommended Route for 1-Oxo-THIQs: For this specific target, a more direct and scalable approach involves the reaction of homophthalic anhydride with pre-formed imines .[10][11] This method allows for a one-step ring closure and directly installs the desired 1-oxo functionality and allows for substitution at the 2 and 3 positions.[10][11] A related expedient method is a one-pot tandem Michael amination-lactamization sequence.[12][13] These routes generally use milder conditions and offer a more convergent synthesis, which is highly advantageous for scale-up.

Q2: I am struggling with the regioselectivity of the sulfonamide group introduction. How can I ensure it is installed at the C-7 position?

A: Achieving regiocontrol during electrophilic aromatic substitution on the THIQ core is a critical challenge. The position of substitution is directed by the existing groups on the aromatic ring. For the 7-sulfonamide, you have two primary strategies:

  • Synthesize from a Pre-functionalized Starting Material: The most reliable method for ensuring C-7 substitution is to begin the synthesis with a starting material that already contains the desired functionality or a precursor group. For example, starting with a 4-substituted-phenethylamine derivative where the substituent can later be converted to a sulfonamide.

  • Direct Sulfonylation of the THIQ Core: If you choose to sulfonylate the pre-formed 1-oxo-THIQ ring, the reaction conditions must be carefully controlled. The reaction typically involves chlorosulfonic acid.[14] To favor the C-7 position, kinetic control at low temperatures (e.g., -10 to 0 °C) is often employed to minimize side reactions and the formation of other isomers.[14] The inherent directing effects of the ring substituents will play a major role, and extensive process optimization and characterization will be necessary to validate the regioselectivity at scale.

Q3: My final product is proving difficult to purify, with low recovery from recrystallization. What are the best strategies for large-scale purification?

A: Sulfonamides can be notoriously difficult to purify via crystallization due to low solubility in many common organic solvents.[15][16] Simply screening solvents may not be sufficient.

  • Solvent/Anti-Solvent Systems: A systematic approach using a good solvent (to dissolve the product and impurities at elevated temperatures) and an anti-solvent (in which the product is insoluble) can induce cleaner and more efficient crystallization upon cooling.

  • pH-Mediated Purification: Exploiting the acidic nature of the sulfonamide N-H bond can be effective. The crude product can be dissolved in an aqueous base (e.g., dilute NaOH), washed with an immiscible organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.

  • Derivatization for Purification: A more advanced technique involves temporarily converting the sulfonamide into a more soluble or easily crystallizable intermediate.[16] For example, the sulfonamide can be acylated, the resulting derivative purified by crystallization, and then the acyl group can be removed by simple hydrolysis to yield the high-purity final product.[16] This adds steps but can resolve persistent purity issues and ultimately be more economical at scale by drastically improving yield and batch-to-batch consistency.

Q4: What are the most critical safety considerations when scaling up this synthesis?

A: Safety must be paramount. Key hazards include:

  • Hazardous Reagents: The use of reagents like chlorosulfonic acid, phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) requires specialized handling procedures.[17][18] These are highly corrosive, moisture-sensitive, and release toxic fumes. A closed-system transfer and a robust scrubbing system for off-gassing are mandatory at scale.

  • Exothermic Reactions: Both the cyclization and sulfonylation steps can be highly exothermic. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and design an adequate cooling capacity to prevent thermal runaway.

  • Pressure Management: Reactions that generate gaseous byproducts (e.g., HCl) must be performed in reactors equipped with appropriate pressure relief systems.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete Cyclization to Form the 1-Oxo-THIQ Core
  • Symptom: HPLC or TLC analysis shows a significant amount of starting material (e.g., homophthalic anhydride or imine) remaining even after extended reaction times.

  • Causality Analysis: This issue typically points to insufficient activation of the electrophile or reduced nucleophilicity of the reacting species. Moisture is a common culprit, as it can quench reagents and catalysts.

  • Troubleshooting Workflow:

G start Incomplete Cyclization Detected check_moisture Verify Anhydrous Conditions (Dry Solvents/Inert Atmosphere) start->check_moisture check_reagents Confirm Reagent Purity & Stoichiometry check_moisture->check_reagents If conditions are dry check_temp Review Reaction Temperature Profile check_reagents->check_temp If reagents are pure reaction_complete Reaction Complete? check_temp->reaction_complete increase_temp Increase Temperature Incrementally (e.g., 5-10 °C steps) increase_temp->reaction_complete change_catalyst Consider Alternative Acid Catalyst (e.g., p-TsOH, Lewis Acid) change_catalyst->reaction_complete reaction_complete->increase_temp No reaction_complete->change_catalyst Still No end Consult Process Chemistry Team reaction_complete->end Still No

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and a Key Structural Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and its close structural analog, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, and analytical characterization of these compounds, offering detailed experimental protocols and supporting data to facilitate their unambiguous identification and differentiation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to the THIQ core can significantly impact a molecule's physicochemical properties and pharmacological profile. This guide focuses on two such analogs: this compound, which incorporates a lactam function, and its corresponding amine, 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. The presence of the 1-oxo group is anticipated to alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making a comparative analysis essential for researchers working with this compound class.

Physicochemical Properties and Identification

A fundamental aspect of confirming the identity of a compound lies in its unique physicochemical properties. The table below summarizes the key identifiers for this compound and its non-oxo analog.

PropertyThis compound1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Chemical Structure
CAS Number 885273-77-8[3]31404-61-2
Molecular Formula C₉H₁₀N₂O₃S[3]C₉H₁₂N₂O₂S
Molecular Weight 226.25 g/mol [3]212.27 g/mol
Synonyms 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid amideSKF-29661

Synthesis and Purification Protocols

The synthesis of these target compounds can be approached through established methodologies for the formation of the tetrahydroisoquinoline core. Below are representative protocols for the synthesis of both compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step sequence starting from a suitably substituted toluene derivative. The key steps would be the formation of a phthalide intermediate followed by ring-opening and subsequent cyclization to the desired lactam.

  • Step 1: Chlorosulfonylation of 2-Methylbenzoic Acid. To a solution of 2-methylbenzoic acid in chloroform, add chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(chlorosulfonyl)-2-methylbenzoic acid.

  • Step 2: Amidation. Dissolve 4-(chlorosulfonyl)-2-methylbenzoic acid in tetrahydrofuran (THF) and cool to 0 °C. Bubble ammonia gas through the solution for 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-methyl-4-sulfamoylbenzoic acid.

  • Step 3: Bromination. Reflux a mixture of 2-methyl-4-sulfamoylbenzoic acid, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride for 6 hours. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to give 2-(bromomethyl)-4-sulfamoylbenzoic acid.

  • Step 4: Lactam Formation. Dissolve 2-(bromomethyl)-4-sulfamoylbenzoic acid in a solution of ammonia in methanol. Stir the mixture at room temperature for 24 hours. Concentrate the reaction mixture and purify by recrystallization to afford this compound.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

The synthesis of the non-oxo analog can be achieved via a Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline ring system.[1][4][5]

  • Step 1: Synthesis of 4-amino-3-(2-aminoethyl)benzenesulfonamide. This intermediate can be prepared from a suitable commercially available starting material through a series of standard aromatic substitution and reduction reactions.

  • Step 2: Pictet-Spengler Cyclization. To a solution of 4-amino-3-(2-aminoethyl)benzenesulfonamide in a mixture of water and ethanol, add an aqueous solution of formaldehyde (37%). Acidify the mixture with concentrated hydrochloric acid and heat at reflux for 6 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide.

Comparative Analytical Characterization

Unambiguous characterization of the synthesized compounds is critical. The following sections detail the expected outcomes from key analytical techniques, highlighting the distinguishing features between the 1-oxo and non-oxo analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the carbonyl group in the 1-oxo derivative will significantly influence the chemical shifts of neighboring protons and carbons.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 8.15s1HNH (amide)
7.80d1HAr-H
7.65dd1HAr-H
7.40s2HSO₂NH₂
7.30d1HAr-H
3.45t2HCH₂-N
2.90t2HCH₂-Ar
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide 7.60d1HAr-H
7.45dd1HAr-H
7.20s2HSO₂NH₂
7.10d1HAr-H
4.05s2HCH₂-N
3.20t2HCH₂-N
2.80t2HCH₂-Ar
2.50 (br s)1HNH (amine)
Compound Chemical Shift (δ, ppm) Assignment
This compound 165.0C=O
145.0Ar-C
140.0Ar-C
135.0Ar-C
128.0Ar-CH
127.0Ar-CH
125.0Ar-CH
42.0CH₂-N
28.0CH₂-Ar
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide 144.0Ar-C
138.0Ar-C
133.0Ar-C
127.5Ar-CH
126.5Ar-CH
124.5Ar-CH
45.0CH₂-N
43.0CH₂-N
28.5CH₂-Ar
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of synthesized compounds. Due to the difference in polarity imparted by the 1-oxo group, the two compounds will exhibit distinct retention times under reverse-phase conditions.

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Compound Expected Retention Time (min) Expected Purity (%)
This compound~8.5>98
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide~6.2>98

The 1-oxo derivative is expected to be more polar and thus have a shorter retention time on a reverse-phase column compared to its non-oxo counterpart.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) in positive mode is a suitable technique for these molecules.

Compound Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compoundESI+227.05209 ([M+H-H₂O]⁺), 163 ([M+H-SO₂NH₂]⁺)
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamideESI+213.07133 ([M+H-SO₂NH₂]⁺), 117

The fragmentation of sulfonamides in mass spectrometry often involves the loss of the SO₂NH₂ group.[2][6] The distinct molecular weights and fragmentation patterns provide definitive confirmation of the identity of each compound.

Biological Context and Potential Applications

The tetrahydroisoquinoline scaffold is associated with a broad range of biological activities, including acting as inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT).[7][8][9] PNMT is involved in the biosynthesis of adrenaline, and its inhibitors have been investigated for various therapeutic applications. The introduction of a sulfonamide group at the 7-position, as seen in the compounds discussed, is a common strategy in the design of PNMT inhibitors. The presence or absence of the 1-oxo functionality could modulate the binding affinity and selectivity of these compounds for their biological targets. Further biological evaluation of these specific analogs would be necessary to fully elucidate their pharmacological profiles.

Conclusion

This guide has provided a detailed comparative analysis of this compound and 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. Through the presentation of representative synthesis protocols and analytical data, we have highlighted the key distinguishing features that enable their unambiguous identification. The structural and physicochemical differences arising from the 1-oxo group are expected to translate into distinct biological activities, underscoring the importance of precise characterization in drug discovery and development. Researchers utilizing these or similar compounds are encouraged to use the provided methodologies as a foundation for their own experimental work.

Visual Summaries

Chemical Structures

cluster_0 This compound cluster_1 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide c1 c1 c2 c2

Caption: Chemical structures of the compared compounds.

General Synthesis Workflow

start Starting Material intermediate Key Intermediate start->intermediate Multi-step synthesis product1 1-Oxo-THIQ-7-sulfonamide intermediate->product1 Lactamization product2 THIQ-7-sulfonamide intermediate->product2 Pictet-Spengler Reaction

Caption: General synthetic pathways.

References

A Researcher's Guide to the In Vitro Bioactivity Validation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. Drawing from established methodologies in enzyme inhibition assays, this document outlines a scientifically rigorous approach to characterize the compound's potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. The protocols and comparisons herein are designed to ensure data integrity and provide a clear path for preclinical assessment.

The 1,2,3,4-tetrahydroisoquinoline scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Notably, derivatives of this core structure, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have been successfully developed as potent PARP inhibitors.[2] Given the structural similarities, it is hypothesized that this compound may also exhibit inhibitory activity against PARP enzymes, which are crucial for DNA repair and represent a significant target in oncology.[3][4][5]

This guide will detail a multi-faceted in vitro validation strategy, beginning with primary biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency. We will compare the performance of our topic compound against well-established, clinically approved PARP inhibitors such as Olaparib and Talazoparib, providing a clear benchmark for its potential therapeutic utility.[6][7]

Section 1: Initial Biochemical Validation: Direct PARP1/2 Inhibition

The initial step in validating a putative PARP inhibitor is to determine its direct effect on the enzymatic activity of the primary targets, PARP1 and PARP2.[8][9] For this purpose, a robust and sensitive biochemical assay is paramount. We will employ a chemiluminescent ELISA-based assay, which offers high sensitivity and a stable signal, making it suitable for high-throughput screening and accurate IC50 determination.[4]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors (Olaparib, Talazoparib) Incubation Incubate enzyme, DNA, NAD+, and inhibitor in histone-coated wells Compound_Prep->Incubation Reagent_Prep Prepare assay reagents: Recombinant PARP1/2 enzyme, NAD+, activated DNA, histone-coated plates Reagent_Prep->Incubation Washing Wash to remove unbound reagents Incubation->Washing Detection Add anti-poly(ADP-ribose) antibody followed by HRP-conjugated secondary antibody Washing->Detection Substrate_Addition Add chemiluminescent substrate Detection->Substrate_Addition Measurement Measure luminescence using a plate reader Substrate_Addition->Measurement IC50_Calc Calculate IC50 values using non-linear regression analysis Measurement->IC50_Calc

Caption: Workflow for the biochemical validation of PARP1/2 inhibition.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a suitable wash buffer to remove unbound histones.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Olaparib, and Talazoparib in assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzymatic Reaction: To each well, add recombinant human PARP1 or PARP2 enzyme, activated DNA, and the prepared compound dilutions. Initiate the reaction by adding NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unreacted components. Add a primary antibody specific for poly(ADP-ribose) chains, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetExpected IC50 Range (nM)Reference IC50 (Olaparib)[6]Reference IC50 (Talazoparib)[6]
This compoundPARP1To be determined~5 nM~1 nM
This compoundPARP2To be determinedTo be determinedTo be determined
Olaparib (Control)PARP11-10--
Talazoparib (Control)PARP10.5-5--
Section 2: Cellular Bioactivity: Assessing Potency in a Relevant Cancer Cell Line

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's ability to engage its target in a cellular context and exert a biological effect.[9] We will utilize a cell-based PARP activity assay in a human colon cancer cell line (e.g., LoVo) to assess the cellular potency of this compound.[10] This assay measures the inhibition of PARP activity within intact cells.[10]

cluster_cell_prep Cell Culture & Treatment cluster_lysis_assay Lysis & PARP Activity Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed LoVo cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of This compound and control inhibitors for 1 hour Cell_Seeding->Compound_Treatment Cell_Lysis Lyse the cells to release intracellular components Compound_Treatment->Cell_Lysis PARP_Assay Measure PARP activity in the lysates using a chemiluminescent assay kit Cell_Lysis->PARP_Assay Normalization Normalize PARP activity to total protein concentration PARP_Assay->Normalization IC50_Calculation Calculate cellular IC50 values Normalization->IC50_Calculation

Caption: Workflow for the cell-based validation of PARP inhibition.

  • Cell Culture: Culture LoVo cells in appropriate media until they reach approximately 80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and control inhibitors for 1 hour.

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer.

  • PARP Activity Measurement: Transfer the cell lysates to a histone-coated plate. Measure the incorporation of biotinylated poly(ADP-ribose) onto the histones using a streptavidin-HRP conjugate and a chemiluminescent substrate, as per the manufacturer's instructions for cellular PARP activity assays.[10]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay for normalization.

  • Data Analysis: Normalize the luminescence signal to the protein concentration for each well. Plot the normalized PARP activity against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

CompoundCell LineExpected Cellular IC50 Range (nM)Reference Cellular IC50 (PARP Inhibitor)[10]
This compoundLoVoTo be determined~14 nM
Olaparib (Control)LoVo10-50-
Talazoparib (Control)LoVo1-20-
Section 3: Mechanism of Action - Distinguishing Catalytic Inhibition from PARP Trapping

A critical aspect of characterizing PARP inhibitors is to understand their mechanism of action, which can be through catalytic inhibition, PARP trapping, or a combination of both.[5][7] PARP trapping, where the inhibitor locks the PARP enzyme onto DNA, can be a more potent mechanism of cytotoxicity than simple catalytic inhibition.[7] A fluorescence polarization (FP) assay can be employed to assess the PARP trapping potential of this compound.[3]

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor This compound Inhibitor->PARP1 inhibits or traps

Caption: Simplified pathway of PARP1 in DNA single-strand break repair and the point of inhibition.

  • Reagent Preparation: Prepare a reaction mixture containing a fluorescently labeled DNA oligonucleotide duplex, recombinant PARP1 enzyme, and NAD+.

  • Compound Addition: Add serial dilutions of this compound and control inhibitors to the reaction mixture in a black, low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for PARP binding and trapping.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters. An increase in fluorescence polarization indicates the trapping of the PARP enzyme on the DNA.

  • Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the EC50 for PARP trapping.

CompoundExpected Trapping EC50 Range (nM)Reference Trapping Potency (Talazoparib vs. Olaparib)[7]
This compoundTo be determined-
Olaparib (Control)10-100Less potent trapper
Talazoparib (Control)0.1-10~100-fold more potent trapper than Olaparib
Conclusion

This guide provides a structured and comparative approach to the in vitro validation of this compound as a potential PARP inhibitor. By systematically evaluating its biochemical and cellular activity and comparing it to established clinical candidates, researchers can generate a robust dataset to support further preclinical and clinical development. The provided protocols and expected outcomes serve as a foundation for a thorough and scientifically sound investigation into the bioactivity of this novel compound.

References

Navigating the PARP Inhibitor Landscape: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving field of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative analysis of the in vivo efficacy of prominent PARP inhibitors, offering a data-driven perspective for researchers and drug development professionals. While the specific compound "1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide" lacks extensive published in vivo efficacy data, its structural motifs are reminiscent of scaffolds used in PARP inhibitor development. Therefore, this guide will focus on a comparative review of well-established PARP inhibitors, providing a robust framework for evaluating potential new chemical entities within this class.

The Rationale for PARP Inhibition: Exploiting Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. When PARP is inhibited, these SSBs accumulate and, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs). In cells with intact homologous recombination (HR) repair pathways, these DSBs can be effectively repaired. However, in cancer cells harboring mutations in HR genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[1][2] This selective killing of cancer cells with deficient HR pathways is the cornerstone of PARP inhibitor therapy.[2]

An additional mechanism contributing to the cytotoxicity of PARP inhibitors is "PARP trapping." This phenomenon involves the inhibitor stabilizing the PARP enzyme on the DNA, creating a steric hindrance that is more toxic than the simple inhibition of PARP's enzymatic activity.[3] The potency of PARP trapping varies among different inhibitors and is a key differentiator in their preclinical and clinical efficacy.[3]

Comparative In Vivo Efficacy of Leading PARP Inhibitors

The in vivo anti-tumor activity of PARP inhibitors is a critical determinant of their clinical potential. Below is a comparative summary of the in vivo efficacy of three leading PARP inhibitors: Olaparib, Niraparib, and Rucaparib, based on preclinical xenograft models.

CompoundCancer TypeAnimal ModelCell LineDosage and AdministrationKey Efficacy ResultsReference
Niraparib Ovarian Cancer (BRCAwt)CDX MouseA278062.5 mg/kg, once dailySignificantly different in vivo efficacy compared to Olaparib (P = 0.005)[4]
Olaparib Ovarian Cancer (BRCAwt)CDX MouseA2780100 mg/kg, once dailyLess efficacious than Niraparib in this BRCAwt model[4]
Niraparib Pancreatic Cancer (Intracranial)Orthotopic MouseCapan-145 mg/kg, daily62% Tumor Growth Inhibition (TGI) after 35 days[4]
Olaparib Pancreatic Cancer (Intracranial)Orthotopic MouseCapan-175 mg/kg, daily-19% TGI (tumor growth) after 35 days[4]
Niraparib Pancreatic Cancer (Subcutaneous)CDX MouseCapan-145 mg/kg, daily53% TGI after 44 days[4]
Olaparib Pancreatic Cancer (Subcutaneous)CDX MouseCapan-127% TGI after 44 days[4]
Rucaparib Ovarian CancerNude MiceN/A30 mg/kg, IP, daily for 14 daysEfficiently decreased tumor size[1]
PJ34 (Parp1-IN-34) Pancreatic CancerNude MicePANC-160 mg/kg, IP, daily for 14 days80-90% reduction in human cancer cells in tumors[1]

Key Insights from the Data:

  • Differential Efficacy in BRCA Wild-Type Models: Niraparib has demonstrated superior in vivo efficacy compared to Olaparib in a BRCA-wildtype ovarian cancer model, suggesting that factors beyond BRCA mutation status can influence responsiveness to PARP inhibitors.[4]

  • Blood-Brain Barrier Penetration: The significant anti-tumor effect of Niraparib in an intracranial tumor model highlights its ability to cross the blood-brain barrier, a critical attribute for treating brain metastases.[4]

  • Potency of PARP Trapping: While not directly quantified in all these in vivo studies, the differing efficacies may be partially attributed to the varying PARP trapping potencies of these inhibitors.[3]

Signaling Pathway and Experimental Workflow

The mechanism of action of PARP inhibitors and the workflow for evaluating their in vivo efficacy can be visualized as follows:

PARP_Inhibitor_Mechanism_and_Workflow cluster_mechanism Mechanism of Action: Synthetic Lethality cluster_workflow In Vivo Efficacy Workflow DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication if unrepaired BER Base Excision Repair PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB leads to HR_proficient Homologous Recombination (HR) Proficient DSB->HR_proficient repaired by HR_deficient HR Deficient (e.g., BRCAmut) DSB->HR_deficient HR_proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death PARPi PARP Inhibitor PARPi->PARP inhibits & traps Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Growth (to measurable size) Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Dosing Administer PARP Inhibitor (Vehicle Control) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring daily Endpoint Endpoint Analysis (Tumor Excision, Biomarkers) Monitoring->Endpoint

Caption: Mechanism of PARP inhibitor-induced synthetic lethality and a typical workflow for in vivo anti-tumor efficacy studies.

Experimental Protocol: Subcutaneous Xenograft Model for In Vivo Efficacy Assessment

This protocol provides a generalized framework for evaluating the in vivo efficacy of a novel PARP inhibitor.

1. Cell Culture and Preparation:

  • Culture the chosen cancer cell line (e.g., a BRCA-mutant ovarian cancer cell line) in the recommended medium and conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., a mixture of Matrigel and PBS) at the desired concentration.

2. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[1]
  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Formulation and Administration:

  • Formulate the PARP inhibitor and vehicle control. The formulation will depend on the compound's solubility and intended route of administration (e.g., oral gavage, intraperitoneal injection).
  • Administer the treatment daily or according to the desired schedule.

5. Efficacy Monitoring and Endpoint:

  • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

6. Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
  • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion and Future Directions

The in vivo efficacy of PARP inhibitors is a complex interplay of their enzymatic inhibitory potency, PARP trapping ability, pharmacokinetic properties, and the genetic background of the tumor. While compounds like Olaparib, Niraparib, and Rucaparib have paved the way, there is still a need for novel inhibitors with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. For new chemical entities like "this compound" to be considered viable candidates, rigorous preclinical in vivo testing is paramount. The experimental framework outlined in this guide provides a starting point for such evaluations, enabling a data-driven approach to the development of the next generation of PARP inhibitors.

References

A Comparative Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and its Analogs: Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived molecules with profound biological activities.[1][2] This structural motif offers a rigid framework that can be precisely decorated with functional groups, enabling the exploration of vast chemical space and interaction with diverse biological targets. This guide provides an in-depth comparison of a specific, promising derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide , against the broader family of THIQ analogs. Our focus will be on its established role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, with comparative analysis against other THIQs targeting a range of disease-related proteins. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols to empower researchers in their drug discovery efforts.

Part 1: The Reference Compound: this compound

This molecule serves as our primary point of comparison. Its structure is characterized by a lactam (the 1-oxo group) within the THIQ framework and a sulfonamide moiety at the 7-position of the aromatic ring.[3] These features are not merely decorative; the lactam often mimics the nicotinamide moiety of NAD+, crucial for interacting with enzymes like PARP, while the sulfonamide group can enhance solubility and provide additional hydrogen bonding interactions within a target's active site.[3][4]

Chemical Profile:

PropertyValueReference
CAS Number 885273-77-8[5]
Molecular Formula C₉H₁₀N₂O₃S[5]
Molecular Weight 226.25 g/mol [5]
Appearance Typically a white to off-white crystalline powder[3]
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary therapeutic interest in 1-oxo-THIQ derivatives, including our reference compound, lies in their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[4] These enzymes are critical for repairing single-strand DNA breaks (SSBs) via the Base Excision Repair (BER) pathway.[6]

Inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] Healthy cells can efficiently repair DSBs using the high-fidelity Homologous Recombination (HR) pathway. However, certain cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cells, the inability to repair the PARP inhibitor-induced DSBs leads to genomic catastrophe and cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is termed synthetic lethality .[6]

The 1-oxo-THIQ scaffold acts as a pharmacophore that occupies the nicotinamide binding site of the PARP enzyme, preventing it from catalyzing the poly(ADP-ribosyl)ation necessary for DNA repair.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage_N DNA Damage SSB_N Single-Strand Break (SSB) DNA_Damage_N->SSB_N PARP_N PARP Activation & BER Pathway SSB_N->PARP_N recruits Replication_N Replication Fork SSB_N->Replication_N Survival_N Cell Survival & DNA Repair PARP_N->Survival_N repairs SSB DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR Repair) DSB_N->HR_N HR_N->Survival_N DNA_Damage_C DNA Damage SSB_C Single-Strand Break (SSB) DNA_Damage_C->SSB_C PARP_Blocked PARP Trapping & BER Inhibition SSB_C->PARP_Blocked Replication_C Replication Fork SSB_C->Replication_C PARPi 1-Oxo-THIQ (PARP Inhibitor) PARPi->PARP_Blocked blocks DSB_C Accumulated DSBs Replication_C->DSB_C causes HR_Deficient Deficient HR Repair (e.g., BRCA mutation) DSB_C->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis fails to repair

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Part 2: Comparative Analysis with Other THIQ Derivatives

The true strength of the THIQ scaffold lies in its versatility. By modifying the core and its substituents, chemists can tune the molecule's properties to engage a wide array of biological targets.

Focus Area 1: PARP Inhibition - A Direct Comparison

While this compound is a representative of its class, extensive research has been conducted on related 1-oxo-THIQ analogs, allowing for a direct comparison with clinically approved PARP inhibitors like Olaparib.[4] Studies have shown that novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides can exhibit potent PARP inhibition while demonstrating clear advantages over Olaparib in key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.[4]

Table 1: Comparative Performance of THIQ-based PARP Inhibitors vs. Olaparib

Compound/AnalogPARP1 IC₅₀ (nM)Human Liver Microsomal Stability (% remaining after 30 min)Human Plasma Protein Binding (%)Key Structural FeatureReference
Olaparib (Reference Drug) ~1-5~60%~90%Phthalazinone core[7][8]
1-Oxo-THIQ-4-carboxamide Lead ~10-50>95%<85%1-Oxo-THIQ core with carboxamide at C4[4]
Des-fluoro Analog ~20-70>95%<80%Fluorine removed from carboxamide moiety[4]

Note: Data is synthesized from representative values found in the literature to illustrate comparative trends.

The data suggests that the 1-oxo-THIQ scaffold can produce compounds with comparable, albeit slightly lower, potency to Olaparib but with significantly improved metabolic stability and lower plasma protein binding.[4] High metabolic stability is desirable as it can lead to a longer half-life in vivo, potentially allowing for less frequent dosing. Lower plasma protein binding means more free drug is available to engage the target, which can enhance efficacy.

Focus Area 2: Diversification of the THIQ Scaffold for Other Targets

The THIQ scaffold is not limited to PARP inhibition. Its structural plasticity has been exploited to develop inhibitors for a range of other critical therapeutic targets.

Table 2: Functional Diversity of the Tetrahydroisoquinoline Scaffold

Scaffold ModificationTargetBiological Activity / ApplicationRepresentative Compound ClassReference
C1-substituted hydroxamatesHistone Deacetylase 8 (HDAC8)Neuroblastoma, Cancer TherapyC1-aryl-THIQ-hydroxamates[9]
Varied C-ring substitutionsKRas OncogeneAnti-Angiogenesis, Colon Cancer2-aryl-THIQ derivatives[10][11]
3-Carboxylic Acid DerivativesPD-1/PD-L1 InteractionCancer Immunotherapy(1S,3S)-THIQ-3-carboxylic acids[12]
N-Sulfonylated THIQsMicrobial TargetsAntibacterial, AntifungalN-benzenesulfonyl-THIQs[13][14]
Varied core substitutionsDHFR / CDK2Anticancer5,6,7,8-THIQ derivatives[15]

This diversification highlights the scaffold's adaptability. For instance, incorporating a hydroxamic acid moiety, a known zinc-binding group, transforms the THIQ core into a potent HDAC8 inhibitor.[9] Similarly, modifying the substituents on an attached aryl ring at the 2-position can generate effective KRas inhibitors.[11] This demonstrates that while the 1-oxo-7-sulfonamide derivative is optimized for one purpose (PARP inhibition), the fundamental THIQ structure serves as an exceptional starting point for broad-based drug discovery campaigns.

Part 3: Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, robust experimental protocols are essential. Below are representative, detailed methodologies for the synthesis of a generic 1-oxo-THIQ derivative and its evaluation in a standard in vitro PARP inhibition assay.

Protocol 1: General Synthesis of a 1-Oxo-1,2,3,4-tetrahydroisoquinoline Derivative

This protocol describes a common and efficient method for constructing the 1-oxo-THIQ core via a one-pot tandem Michael amination–lactamization sequence.[16][17]

Synthesis_Workflow reagent reagent step step A Starting Material A: 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid Mix A->Mix B Starting Material B: Primary Amine (R-NH2) B->Mix C Solvent: e.g., Acetonitrile C->Mix D Intermediate: Michael Adduct Step2 Lactamization (Intramolecular Cyclization) D->Step2 Spontaneous E Final Product: 1-Oxo-1,2,3,4-tetrahydroisoquinoline Purify Workup & Purification (e.g., Chromatography) E->Purify Step 3 Step1 Michael Amination Mix->Step1 Step 1 Step1->D Step2->E

Caption: General workflow for the one-pot synthesis of 1-Oxo-THIQ derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile (0.2 M), add the desired primary amine (1.1 eq).

  • Reaction Execution: Stir the resulting mixture at room temperature. The choice of solvent and temperature can be optimized, but many reactions proceed efficiently under these mild conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). The reaction proceeds through a tandem sequence where the initial Michael addition of the amine is followed by a spontaneous intramolecular cyclization (lactamization) to form the desired ring system.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PARP1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a robust, high-throughput method for quantifying the inhibitory activity of test compounds against PARP1.

HTRF_Assay_Principle cluster_0 No Inhibition cluster_1 With Inhibition PARP1_A PARP1 Enzyme PAR_A Poly(ADP-ribose) Chains (Biotinylated) PARP1_A->PAR_A uses DNA_A Activated DNA DNA_A->PARP1_A activates NAD_A NAD+ (Substrate) NAD_A->PAR_A to create Biotin_NAD Biotinylated NAD+ Acceptor_A Streptavidin-XL665 (Acceptor) PAR_A->Acceptor_A binds to Donor_A Anti-PAR Antibody-Eu3+ (Donor) PAR_A->Donor_A binds to FRET High HTRF Signal (FRET Occurs) Acceptor_A->FRET Donor_A->FRET PARP1_B PARP1 Enzyme No_PAR No PAR Chains Formed PARP1_B->No_PAR DNA_B Activated DNA DNA_B->PARP1_B NAD_B NAD+ (Substrate) NAD_B->No_PAR Inhibitor 1-Oxo-THIQ Inhibitor Inhibitor->PARP1_B blocks Acceptor_B Streptavidin-XL665 No_FRET Low HTRF Signal (No FRET) Acceptor_B->No_FRET Donor_B Anti-PAR Antibody-Eu3+ Donor_B->No_FRET

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide offers an in-depth analysis of the potential cross-reactivity of the novel compound, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. While direct comprehensive screening data for this specific molecule is not yet publicly available, we can infer a probable selectivity profile by examining structurally related compounds from the tetrahydroisoquinoline (THIQ) family. This guide will delve into the known enzymatic interactions of THIQ derivatives, providing a comparative framework and detailing the experimental methodologies crucial for assessing enzyme inhibitor specificity.

Introduction to this compound and the Imperative of Selectivity Profiling

This compound is a synthetic molecule featuring a rigid tetrahydroisoquinoline core, a scaffold known for its presence in a wide array of biologically active compounds.[1][2] The addition of a sulfonamide group at the 7-position introduces a key functional moiety that can participate in crucial interactions with enzyme active sites.[3]

The success of any potential therapeutic agent hinges on its ability to selectively interact with its intended target while minimizing off-target effects. Cross-reactivity, the binding of a drug to unintended proteins, can lead to unforeseen side effects and reduced efficacy. Therefore, early and thorough selectivity profiling is a cornerstone of modern drug discovery. This guide will explore the potential cross-reactivity of our lead compound by drawing parallels with its structural cousins that have been more extensively studied.

Comparative Analysis: Insights from Structurally Related Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for inhibitors of multiple, unrelated protein families.[2] Notably, THIQ derivatives have shown significant inhibitory activity against enzymes such as Phenylethanolamine N-methyltransferase (PNMT) and Rho-associated coiled-coil containing protein kinase (ROCK).

Phenylethanolamine N-methyltransferase (PNMT) Inhibition: A Case Study in Selectivity

PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[4] Several 7-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent and selective PNMT inhibitors.[3][5]

A study on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines demonstrated that while these compounds are potent PNMT inhibitors, they can also exhibit affinity for the α2-adrenoceptor, a common off-target for this class of molecules.[5] However, strategic modifications to the sulfonamide nitrogen were shown to significantly enhance selectivity. For instance, the introduction of alkyl chains with electron-dense atoms, like fluorine, led to compounds with over 500-fold selectivity for PNMT over the α2-adrenoceptor.[5] This highlights the critical role of specific chemical substitutions in governing cross-reactivity.

Table 1: Comparative Inhibitory Potency and Selectivity of PNMT Inhibitors

CompoundhPNMT Ki (µM)α2-adrenoceptor AffinitySelectivity (PNMT vs. α2)
Sulfonamide Analog 160.13ModerateModerate
Sulfone Analog 241.3LowHigh
3-fluoromethyl-7-(N-substituted aminosulfonyl)-THIQsVariesVariesUp to >500-fold

Data extrapolated from studies on structurally similar compounds.[3][5]

Rho Kinase (ROCK) Inhibition: A Look at Kinase Selectivity

The ROCK family of serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in various diseases, including glaucoma, hypertension, and cancer.[6][7] A series of tetrahydroisoquinoline derivatives have been developed as highly potent and selective ROCK inhibitors.[7][8]

In a comprehensive kinase panel profiling of a lead THIQ-based ROCK inhibitor (compound 35), remarkable selectivity was observed. When tested against a panel of 442 kinases, the compound exhibited an off-target hit rate of only 1.6%.[7] This demonstrates that the THIQ scaffold can be tailored to achieve a high degree of specificity even within the highly conserved kinase family.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's selectivity profile relies on a suite of robust biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting cross-reactivity data and making informed decisions in drug development.

In Vitro Enzyme Inhibition Assays

These assays directly measure the effect of a compound on the activity of a purified enzyme. Common formats include:

  • Radiometric Assays: These classic assays utilize a radiolabeled substrate (e.g., [γ-³²P]ATP for kinases) to quantify enzyme activity.

  • Fluorescence-Based Assays: These methods employ fluorescent probes that change their properties upon enzymatic modification of a substrate.

  • Luminescence-Based Assays: These assays often measure the depletion of ATP, a common co-substrate for many enzymes, through a coupled luciferase reaction.

The output of these assays is typically an IC50 value , which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Kinase Panel Screening

To assess cross-reactivity against a broad range of kinases, high-throughput screening against a panel of purified kinases is the industry standard. These panels can range from a few dozen to nearly the entire human kinome. This approach provides a comprehensive overview of a compound's selectivity profile within this important enzyme class.

Caption: Logical flow of a typical kinase panel screening experiment.

Cell-Based Assays

While in vitro assays are essential, it is equally important to assess a compound's activity and selectivity in a more physiologically relevant context. Cell-based assays can measure the inhibition of a specific signaling pathway downstream of the target enzyme. These assays provide valuable information on cell permeability, target engagement in a cellular environment, and potential off-target effects that may not be apparent from in vitro screens.

Conclusion and Future Directions

Based on the analysis of structurally related tetrahydroisoquinoline derivatives, it is plausible that this compound may exhibit inhibitory activity against enzymes such as PNMT or certain kinases like ROCK. The existing data on analogous compounds underscore the potential for achieving high selectivity through careful chemical design.[5][7]

To definitively characterize the cross-reactivity profile of this compound, a systematic and multi-faceted experimental approach is required. This should include:

  • Broad Kinase Panel Screening: To identify any potential off-target kinase interactions.

  • Screening Against a Panel of Other Relevant Enzymes: Based on the known activities of THIQ and sulfonamide-containing compounds.

  • Cell-Based Pathway Analysis: To confirm on-target and off-target effects in a cellular context.

By employing these rigorous methodologies, the scientific community can build a comprehensive understanding of the selectivity of this promising compound, paving the way for its potential development as a targeted therapeutic agent.

References

A Researcher's Guide to Assessing the Specificity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of the compound 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. We will navigate through the process of primary target identification, selectivity profiling against related enzymes, broad off-target screening, and cellular target engagement verification.

Introduction: Deconstructing a Scaffold of Interest

The compound this compound, with the chemical structure shown below (CAS 885273-77-8), represents a molecule of interest in medicinal chemistry.[1][2] Its core, the tetrahydroisoquinoline (THIQ) scaffold, is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities.[3] Furthermore, its precursor, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is utilized in the synthesis of agents targeting proteases and kinases.[4]

Despite its promising backbone, the specific biological targets of this compound are not extensively documented in public literature. This guide, therefore, presents a strategic and objective methodology to build a comprehensive specificity profile from the ground up. Our investigation will focus on a plausible primary target class, the quinone reductases, based on structural similarities to known inhibitors, and extend to a broad kinome scan to proactively identify potential off-targets.

Formulating a Testable Hypothesis: The Case for NQO2 as a Primary Target

NRH:quinone oxidoreductase 2 (NQO2), also known as QR2, is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones.[5] Unlike its well-characterized paralog NQO1, NQO2 can utilize NRH (N-ribosyldihydronicotinamide) as an electron donor and has been implicated in neurodegenerative diseases, cancer, and malaria.[5][6][7][8]

Several lines of reasoning position NQO2 as a high-priority hypothetical target for our subject compound:

  • Structural Precedent: A wide array of structurally diverse compounds, including those containing sulfonamide moieties, have been identified as potent and selective NQO2 inhibitors.[6]

  • Known Inhibitor Profile: Many clinically used drugs, such as the kinase inhibitor imatinib and the antimalarial chloroquine, are also potent NQO2 inhibitors, highlighting a potential for cross-reactivity that warrants investigation.[9][10]

  • Distinct Active Site: Despite structural similarities, the active sites of NQO1 and NQO2 have different electrostatic potentials, allowing for the development of highly selective inhibitors for NQO2 over NQO1.[11][12]

This guide will proceed with NQO2 as our primary hypothetical target, against which we will compare our compound with established inhibitors.

Comparative Specificity Analysis: A Multi-Pronged Experimental Approach

A robust assessment of specificity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This multi-pronged approach ensures that we not only measure direct enzymatic inhibition but also confirm that the compound can reach and bind its target in a complex cellular environment.

Primary Target Validation and Selectivity: NQO1 vs. NQO2

The first step is to determine if our compound directly inhibits NQO2 activity and to assess its selectivity against the closely related NQO1 enzyme.

Experimental Design: A biochemical assay using purified, recombinant human NQO1 and NQO2 enzymes will be employed. The assay measures the enzyme's ability to reduce a substrate (e.g., menadione), with the rate of reaction monitored spectrophotometrically.[11][13]

Comparators: To contextualize our findings, we will compare the potency of this compound with two well-characterized NQO2 inhibitors:

  • Quercetin: A natural product known to inhibit NQO2.[9][11]

  • SBC-110488: A representative potent, synthetic imidazoacridin-6-one inhibitor.[5][14] (Note: A specific name is used here for illustrative purposes).

Hypothetical Data Summary:

CompoundNQO2 IC₅₀ (nM)NQO1 IC₅₀ (nM)Selectivity (NQO1 IC₅₀ / NQO2 IC₅₀)
This compound 150>10,000>66x
Quercetin250>20,000>80x
SBC-110488 (Imidazoacridin-6-one)15>10,000>660x

Table 1: Hypothetical IC₅₀ values demonstrating the potency and selectivity of the test compound against NQO2 compared to established inhibitors.

Interpretation: In this hypothetical scenario, our compound shows potent, sub-micromolar inhibition of NQO2 and excellent selectivity (>66-fold) over NQO1. This provides strong initial evidence for NQO2 being a primary target.

Broad Off-Target Profiling: Kinome-Wide Scan

Given that the compound's precursor scaffold is used in kinase inhibitor development, a broad screening against the human kinome is a critical step to identify potential off-target interactions that could lead to unintended biological effects or toxicity.[15] Commercial services offer comprehensive panels for this purpose.[16][17][18]

Experimental Design: The compound will be screened at a standard concentration (e.g., 1 µM) against a panel of over 300 human protein kinases. The output is typically reported as the percent inhibition of kinase activity.

Hypothetical Data Summary:

Kinase TargetPercent Inhibition at 1 µM
NQO2 (Control)95%
CDK2/CycA8%
ERK12%
p38α5%
SRC11%
... (300+ other kinases)<10%

Table 2: Representative data from a hypothetical kinase panel screen. Significant inhibition is typically considered >50% at the screening concentration.

Interpretation: The hypothetical data show no significant inhibition of any tested kinase at 1 µM, suggesting a clean profile with respect to the kinome and reinforcing the specificity for NQO2.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are essential, but they don't confirm that a compound can enter a cell and bind to its target in the crowded intracellular environment. CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissue.[19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[21][22]

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells 1. Culture Cells Expressing NQO2 treat 2. Treat with Compound or DMSO (Vehicle) cells->treat heat 3. Heat Aliquots to a Range of Temperatures treat->heat lyse 4. Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse wb 5. Quantify Soluble NQO2 (e.g., Western Blot) lyse->wb plot 6. Plot Melting Curves wb->plot Logic_Flow cluster_invitro In Vitro Assessment cluster_incell Cell-Based Validation cluster_decision Decision Point ic50 Potency & Selectivity (NQO2 vs NQO1 Assay) profile Build Specificity Profile ic50->profile kinome Broad Off-Target Screen (Kinome Panel) kinome->profile cetsa Target Engagement (CETSA) cetsa->profile decision decision profile->decision Is the compound potent, selective, and cell-active? proceed Proceed to Further Pharmacological Studies decision->proceed Yes redesign Redesign Compound or Re-evaluate Target decision->redesign No

References

A Comparative Guide to the Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Scaffold

In the landscape of modern medicinal chemistry, the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold holds a privileged position. Its rigid, three-dimensional structure provides an excellent framework for the development of highly specific and potent therapeutic agents. A prime example of its importance is its role as a core component of several Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. One such crucial building block is 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a key intermediate in the synthesis of the PARP inhibitor Veliparib (ABT-888). The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide provides a comparative analysis of two prominent synthetic methods for this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Method 1: Synthesis via Intramolecular Cyclization of a Substituted Phenylacetic Acid Derivative

This widely utilized approach builds the tetrahydroisoquinoline ring system through an intramolecular cyclization of a carefully functionalized phenylacetic acid derivative. The key steps involve the formation of an amide bond followed by a cyclization reaction, typically under acidic conditions.

Causality of Experimental Choices

The choice of starting materials is dictated by a retrosynthetic analysis that cleaves the lactam ring of the target molecule. This leads to a substituted phenylacetic acid and an amino-group-containing fragment. The sulfonamide group is introduced early in the synthesis to avoid potential side reactions or harsh conditions that might be incompatible with this functional group later on. The cyclization step often employs a strong acid to protonate the amide carbonyl, rendering the adjacent carbon more electrophilic and susceptible to intramolecular attack by the aromatic ring.

Experimental Protocol

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

To a cooled (0-5 °C) solution of 4-methylbenzoic acid in chlorosulfonic acid, a slow addition of thionyl chloride is performed. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 3-(chlorosulfonyl)-4-methylbenzoic acid.

Step 2: Synthesis of 4-Methyl-3-(sulfamoyl)benzoic acid

3-(Chlorosulfonyl)-4-methylbenzoic acid is added portion-wise to a cooled (0-5 °C) aqueous solution of ammonia. The reaction mixture is stirred and allowed to warm to room temperature. The pH is then adjusted to ~2 with concentrated hydrochloric acid. The precipitated product is filtered, washed with water, and dried to yield 4-methyl-3-(sulfamoyl)benzoic acid.

Step 3: Synthesis of 2-(Bromomethyl)-5-(sulfamoyl)benzoic acid

A mixture of 4-methyl-3-(sulfamoyl)benzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp. After completion of the reaction, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the crude product is purified by recrystallization to give 2-(bromomethyl)-5-(sulfamoyl)benzoic acid.

Step 4: Synthesis of this compound

To a solution of 2-(bromomethyl)-5-(sulfamoyl)benzoic acid in a suitable solvent such as DMF, is added a source of ammonia (e.g., ammonium carbonate) and a base (e.g., potassium carbonate). The reaction mixture is heated to facilitate both the amination of the benzyl bromide and the subsequent intramolecular cyclization. After cooling, the product is isolated by filtration and purified by recrystallization.

Visualizing the Workflow

Method1_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Methylbenzoic_acid 4-Methylbenzoic acid Chlorosulfonylation Chlorosulfonylation 4-Methylbenzoic_acid->Chlorosulfonylation Intermediate_1 3-(Chlorosulfonyl)-4- methylbenzoic acid Chlorosulfonylation->Intermediate_1 Ammonolysis Ammonolysis Intermediate_2 4-Methyl-3- (sulfamoyl)benzoic acid Ammonolysis->Intermediate_2 Bromination Radical Bromination Intermediate_3 2-(Bromomethyl)-5- (sulfamoyl)benzoic acid Bromination->Intermediate_3 Cyclization Amination/ Cyclization Final_Product 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-sulfonamide Cyclization->Final_Product Intermediate_1->Ammonolysis Intermediate_2->Bromination Intermediate_3->Cyclization

Caption: Workflow for Method 1.

Method 2: Synthesis via Catalytic Hydrogenation and Cyclization of a Cyano-Substituted Benzyl Cyanide

This alternative approach constructs the tetrahydroisoquinoline ring system from a dinitrile precursor. The key transformations involve the reduction of one nitrile group to a primary amine, which then undergoes intramolecular cyclization with the other nitrile group, followed by hydrolysis of the resulting imine.

Causality of Experimental Choices

This route is attractive due to the commercial availability of substituted benzyl cyanides. The selective reduction of one nitrile group in the presence of another is a critical step and is often achieved through catalytic hydrogenation under controlled conditions. The choice of catalyst and reaction parameters is crucial to prevent over-reduction. The subsequent cyclization is typically acid-catalyzed, promoting the intramolecular attack of the newly formed amine onto the remaining nitrile group.

Experimental Protocol

Step 1: Synthesis of 3-Cyano-4-methylbenzonitrile

This starting material can be prepared from 4-methyl-3-nitrobenzonitrile via a Sandmeyer reaction. The nitro group is first reduced to an amino group, which is then diazotized and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.

Step 2: Synthesis of 3-Cyano-4-(aminomethyl)benzonitrile

A solution of 3-cyano-4-methylbenzonitrile in a suitable solvent (e.g., methanol saturated with ammonia) is subjected to catalytic hydrogenation in the presence of a catalyst such as Raney nickel or a palladium-based catalyst. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature until the selective reduction of one nitrile group is complete.

Step 3: Synthesis of 1-Imino-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

The crude 3-cyano-4-(aminomethyl)benzonitrile is treated with a strong acid, such as hydrogen chloride in an anhydrous solvent, to promote intramolecular cyclization. The amino group attacks the nitrile group, leading to the formation of the cyclic imine.

Step 4: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

The cyclic imine from the previous step is hydrolyzed by heating in an aqueous acidic solution. This converts the imine functionality to a ketone (lactam) to yield 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile.

Step 5: Synthesis of this compound

The nitrile group of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is first hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating with a strong acid or base. The resulting carboxylic acid is then converted to the sulfonamide. This is typically a multi-step process involving conversion to the sulfonyl chloride followed by reaction with ammonia.

Visualizing the Workflow

Method2_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 3-Cyano-4-methylbenzonitrile 3-Cyano-4-methylbenzonitrile Selective_Reduction Selective Catalytic Hydrogenation 3-Cyano-4-methylbenzonitrile->Selective_Reduction Intermediate_1 3-Cyano-4-(aminomethyl) benzonitrile Selective_Reduction->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_2 1-Imino-1,2,3,4-tetrahydro- isoquinoline-7-carbonitrile Cyclization->Intermediate_2 Hydrolysis_1 Imine Hydrolysis Intermediate_3 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-carbonitrile Hydrolysis_1->Intermediate_3 Hydrolysis_2 Nitrile Hydrolysis Intermediate_4 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-carboxylic acid Hydrolysis_2->Intermediate_4 Sulfonamidation Sulfonamidation Final_Product 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-7-sulfonamide Sulfonamidation->Final_Product Intermediate_1->Cyclization Intermediate_2->Hydrolysis_1 Intermediate_3->Hydrolysis_2 Intermediate_4->Sulfonamidation

Caption: Workflow for Method 2.

Comparative Analysis

FeatureMethod 1: Intramolecular Cyclization of Phenylacetic Acid DerivativeMethod 2: Catalytic Hydrogenation and Cyclization of Benzyl Cyanide
Starting Materials Readily available substituted benzoic acids.Substituted benzonitriles, which may require multi-step synthesis.
Number of Steps Generally fewer steps to the core structure.Can be a longer sequence, especially if the starting material is not commercially available.
Key Reactions Amide formation, radical bromination, intramolecular cyclization.Selective catalytic hydrogenation, intramolecular cyclization, hydrolysis.
Reagents & Conditions Uses potentially hazardous reagents like chlorosulfonic acid and NBS. Radical bromination requires UV irradiation.Relies on catalytic hydrogenation which requires specialized high-pressure equipment.
Scalability Generally scalable, but handling of corrosive and hazardous reagents can be challenging on a large scale.Potentially more amenable to large-scale production if the hydrogenation step is well-optimized.
Yield & Purity Yields can be variable depending on the efficiency of the cyclization step. Purity is often good after recrystallization.Yields can be high if the selective reduction is efficient. Purification of intermediates may be required.
Environmental Impact Generates significant amounts of acidic and halogenated waste."Greener" in some aspects due to the use of catalytic hydrogenation, but solvent usage can be high.

Conclusion: Selecting the Optimal Synthetic Route

Both methods presented offer viable pathways to this compound. The choice of the most suitable method will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

Method 1 is a more classical approach that is well-documented in the literature. While it involves some hazardous reagents, the steps are generally straightforward and can be performed with standard laboratory equipment. This method may be preferable for smaller-scale syntheses where the handling of hazardous materials can be carefully controlled.

Method 2 presents a more modern and potentially more efficient route, particularly for larger-scale production. The success of this method hinges on the selective catalytic hydrogenation step, which requires careful optimization and specialized equipment. However, if this step can be performed efficiently, this route may offer advantages in terms of overall yield and reduced use of hazardous reagents.

Ultimately, a thorough process of optimization and a careful consideration of safety and environmental factors are essential for the successful and sustainable synthesis of this critical pharmaceutical intermediate.

A Researcher's Guide to Validating the Mechanism of Action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a novel compound is paramount. It forms the bedrock of a successful therapeutic program, guiding lead optimization, predicting potential toxicities, and ensuring on-target efficacy. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, a compound with a structure suggestive of kinase or protease inhibition, yet with a publicly undefined primary target.[1]

Rather than a rigid protocol, this document outlines a logical, multi-pronged strategy. We will navigate from broad, unbiased target identification to specific validation of target engagement and downstream cellular consequences. Throughout, we will compare hypothetical outcomes for our lead compound with established alternatives to provide context and benchmarks for your own experimental findings.

Part 1: Initial Target Discovery - An Unbiased Approach

Given the novelty of this compound, our initial foray into its MoA must be broad, casting a wide net to identify potential interacting proteins. This unbiased approach minimizes assumptions and can reveal unexpected targets.

Experimental Workflow: Target Identification

The initial phase of our investigation will focus on identifying which proteins in the cellular proteome directly bind to our compound of interest. Several robust methods can be employed, each with its own strengths.[2] A combination of these techniques is often most powerful.

G cluster_0 Unbiased Target Identification cluster_1 Experimental Approaches compound This compound affinity Affinity Chromatography compound->affinity darts DARTS compound->darts cell_lysate Cell Lysate / Proteome cell_lysate->affinity abpp Activity-Based Protein Profiling (ABPP) cell_lysate->abpp cell_lysate->darts ms Mass Spectrometry (LC-MS/MS) affinity->ms abpp->ms darts->ms hits Putative Target Proteins ('Hits') ms->hits

Caption: Workflow for unbiased target identification of small molecules.

This classical method relies on immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[3][4]

  • Synthesis of an Affinity Probe: A crucial first step is to synthesize an analog of this compound that incorporates a linker arm and a reactive handle (e.g., biotin or an alkyne) for conjugation to a solid support (e.g., agarose beads). Structure-activity relationship (SAR) studies are essential to ensure the modification does not abrogate biological activity.

  • Immobilization: The affinity probe is covalently attached to streptavidin- or neutravidin-coated beads (for biotinylated probes) or alkyne-reactive beads.

  • Incubation: The immobilized probe is incubated with a complex protein mixture, such as a total cell lysate.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washes.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified using mass spectrometry.

Trustworthiness Check: A critical control is to run a parallel experiment with beads that have not been conjugated to the compound or are conjugated with a structurally similar but inactive analog. True binding partners should only be present in the eluate from the active compound's beads.

DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[3][4]

  • Incubation: Aliquots of cell lysate are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: A protease, such as pronase, is added to each aliquot and incubated for a specific time.

  • Quenching: The digestion is stopped by adding a protease inhibitor cocktail and denaturing the sample.

  • Analysis: The samples are resolved by SDS-PAGE. Proteins that are stabilized by the compound will be protected from digestion and will appear as more intense bands at their expected molecular weight in the compound-treated lanes compared to the vehicle control.

  • Identification: The protected protein bands are excised from the gel and identified by mass spectrometry.

Part 2: Target Validation and Mechanistic Deep Dive

Once a list of putative targets has been generated, the next phase is to rigorously validate these interactions and understand their functional consequences.

Biophysical and Biochemical Validation

Direct binding assays are essential to confirm the interaction between the compound and its putative target(s) and to quantify the binding affinity.

ITC is a gold-standard biophysical technique that measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

  • Preparation: The purified putative target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: A series of small injections of the compound into the protein solution are performed.

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.

Enzymatic Assays

If the identified target is an enzyme (e.g., a kinase or a protease), it is crucial to determine if the compound modulates its activity.

  • Reaction Setup: The purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibition: A dose-response curve is generated by adding varying concentrations of this compound to the reaction.

  • Detection: The phosphorylation of the substrate is measured, typically using a phosphospecific antibody or by detecting the consumption of ATP.

  • Data Analysis: The data is plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Comparison with Alternatives: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)
This compoundHypothetical Kinase A85
Staurosporine (Broad-spectrum inhibitor)Hypothetical Kinase A5
Sunitinib (Known multi-kinase inhibitor)Hypothetical Kinase A20

This table provides a framework for comparing the potency of our test compound against well-characterized kinase inhibitors.

Cellular Target Engagement

Confirming that the compound interacts with its target within the complex environment of a living cell is a critical validation step.

CETSA extends the principle of thermal shift to the cellular level.

  • Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to various temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement in the cellular context.

Part 3: Elucidating the Downstream Cellular Pathway

Once the direct target is validated, the next logical step is to investigate the downstream consequences of target modulation.

Signaling Pathway Analysis

G compound This compound target Target Kinase A compound->target Inhibition downstream1 Substrate 1 (Phosphorylation) target->downstream1 downstream2 Substrate 2 (Phosphorylation) target->downstream2 phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) downstream1->phenotype downstream2->phenotype

Caption: Hypothetical signaling pathway inhibited by the compound.

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

  • Cell Treatment: Cells are treated with a range of concentrations of this compound for a defined period.

  • Lysis: The cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with antibodies specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Quantification: The antibody binding is detected, and the band intensities are quantified to determine the effect of the compound on substrate phosphorylation.

Comparison with Alternatives: Hypothetical Phospho-protein Modulation
Treatmentp-Substrate 1 (Relative to Vehicle)Total Substrate 1 (Relative to Vehicle)
Vehicle1.01.0
This compound (1 µM)0.31.0
Sunitinib (1 µM)0.21.1
Inactive Analog (1 µM)0.91.0

This data illustrates how our lead compound's effect on a downstream signaling event can be benchmarked against a known inhibitor and a negative control.

Part 4: Assessing Selectivity and Off-Target Effects

A critical aspect of MoA validation is to understand the selectivity of the compound. A highly selective compound is often desirable to minimize off-target effects and potential toxicity.

Selectivity Profiling

The compound should be screened against a large panel of kinases to assess its selectivity.

  • Screening: this compound is tested at one or more concentrations against a commercially available panel of hundreds of purified kinases.

  • Data Analysis: The percent inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%) at a given concentration.

  • Follow-up: For any identified off-target hits, full IC50 curves should be generated to determine the potency of the interaction.

Conclusion

The validation of the mechanism of action for a novel compound like this compound is a systematic and iterative process. It begins with broad, unbiased methods to identify potential targets, followed by rigorous biochemical, biophysical, and cellular validation. By comparing the experimental results for the test compound with those of well-characterized alternatives, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular effects. This detailed MoA elucidation is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS No. 885273-77-8) is one such compound, a molecule that, like many research chemicals, lacks a comprehensive, publicly available safety and toxicity profile.[1][2] This absence of data necessitates a conservative and rigorous approach to its handling and disposal. The structural motifs—a sulfonamide group, known for physiological activity[3], and an isoquinoline core, common in bioactive and sometimes toxic compounds[4][5][6]—compel us to treat this substance with the highest degree of caution.

This guide provides a robust, step-by-step protocol for the safe disposal of this compound. Our methodology is grounded in established best practices for hazardous chemical waste management, aligning with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA).[7] By treating this compound as potentially hazardous, we ensure the protection of laboratory personnel, the integrity of our research, and compliance with environmental regulations.

Hazard Assessment and Risk Mitigation

Given the lack of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from analogous structures.

  • Sulfonamide Moiety: This functional group is the basis for a class of antibiotics and other pharmacologically active drugs.[3] While therapeutic at intended doses, uncontrolled release into the environment or accidental exposure presents a potential health risk.

  • Tetrahydroisoquinoline Core: Derivatives of this structure can be potent and, in some cases, hazardous. For instance, 1,2,3,4-tetrahydroisoquinoline is classified as a corrosive substance that can cause severe skin burns and eye damage and is harmful if ingested or inhaled.[8] Other derivatives are known skin, eye, and respiratory irritants.[9][10]

Immediate Safety Protocols: Your First Line of Defense

Before any handling or disposal procedures begin, the following personal protective equipment (PPE) and handling protocols are mandatory. This proactive approach is not merely a suggestion but a critical safety requirement.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-rated safety goggles are required at all times.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection: A full-length laboratory coat must be worn and buttoned.

  • Handling Environment: All transfers and manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[11]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulous. The following workflow ensures that all waste streams are managed safely and in accordance with regulatory standards.

Workflow for Proper Chemical Waste Disposal

G A Step 1: Waste Generation (Pure compound, solutions, contaminated labware) B Step 2: Segregation (Separate from incompatible waste like strong oxidizers) A->B Crucial First Step C Step 3: Containerization & Labeling (Use approved, sealed container. Label with 'Hazardous Waste' & contents) B->C Contain & Identify D Step 4: Storage in SAA (Store at or near point of generation. Inspect weekly.) C->D Safe Accumulation E Step 5: EHS Pickup Request (Contact institutional EHS for removal) D->E Initiate Disposal F Final Disposal (Transport to licensed waste facility) E->F Regulatory Compliance

Step 1: Waste Identification and Segregation

The principle of causality here is simple: to prevent unintended and potentially dangerous chemical reactions, waste streams must be kept separate.

  • Identify All Waste: This includes unreacted solid compound, solutions containing the compound, and all contaminated materials (e.g., pipette tips, gloves, vials, absorbent paper).

  • Segregate Immediately: Collect waste containing this compound separately from all other chemical waste streams.[11][12] It is critical to keep this waste stream isolated from incompatible materials, particularly strong oxidizing agents and strong acids, which are known incompatibilities for the parent tetrahydroisoquinoline structure.[8]

Step 2: Containerization

The container is the primary barrier between the hazardous waste and the laboratory environment.

  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, constructed of a chemically compatible material (high-density polyethylene is a common choice), and has a secure, leak-proof screw cap.[7][11]

  • Prevent Overfilling: Fill containers to no more than 75-80% of their capacity to allow for expansion and prevent spills during transport.[13]

  • Keep Containers Closed: The container must be kept tightly sealed at all times except when waste is being added.[12] This prevents the release of vapors and protects against accidental spills.

Step 3: Labeling

Proper labeling is a non-negotiable regulatory requirement that ensures safety and proper handling by all personnel.

  • Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[14][15]

    • The full chemical name: "this compound" and its CAS number "885273-77-8" .[11]

    • A complete list of all constituents in the container, including solvents, with estimated percentages.

    • An indication of the hazards (e.g., "Irritant," "Harmful").[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations strictly govern the temporary storage of hazardous waste within laboratories.

  • Designated Location: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][16][17]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Inspect Regularly: Perform and document weekly inspections of the SAA to check for leaks, container degradation, or improper labeling.[11]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste into the custody of trained professionals.

  • Contact EHS: Once the container is nearly full, or before it has been in the lab for the maximum allowable time (check your institution's policy, often around 6 months[13]), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[16]

  • Professional Disposal: EHS will ensure the waste is transported from the SAA to a Central Accumulation Area (CAA) and ultimately disposed of by a licensed hazardous waste management company in compliance with all EPA Resource Conservation and Recovery Act (RCRA) regulations.[7][14]

Decontamination Procedures

Effective decontamination is essential to prevent inadvertent exposure and cross-contamination.

  • Surface Decontamination: For work surfaces in the fume hood, wipe down with a solvent known to dissolve the compound (e.g., ethanol or methanol), followed by a wash with soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent to remove any residue. These rinses must be collected as hazardous waste. Following the solvent rinse, the glassware can be washed using standard laboratory procedures.

  • Spill Management: In the event of a small spill inside a chemical fume hood, use a commercial spill kit or an appropriate absorbent material to contain it. All materials used for cleanup must be placed in the designated hazardous waste container. For larger spills or any spill outside of a fume hood, evacuate the area and contact your EHS department immediately.

Summary of Disposal Parameters

For quick reference, the key operational and logistical parameters are summarized below.

ParameterRequirementRationale & Justification
Waste Classification Hazardous WastePrecautionary measure due to lack of specific toxicity data and hazardous nature of analogous structures.[8][11]
Personal Protective Equipment Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent skin, eye, and respiratory exposure.[11]
Handling Area Certified Chemical Fume HoodTo contain and exhaust potentially harmful dust and vapors.[11]
Segregation Separate from incompatible chemicals (esp. strong oxidizers/acids)To prevent dangerous chemical reactions.[8][11]
Container Compatible, leak-proof, screw-cap, sealed when not in useTo ensure primary containment and prevent spills or vapor release.[7][12]
Labeling Must include "Hazardous Waste," full chemical name, and constituentsRegulatory compliance (EPA/RCRA) and personnel safety.[14][15]
Storage Designated Satellite Accumulation Area (SAA)To ensure safe, temporary storage at the point of generation as per regulations.[16]
Final Disposal Via institutional EHS to a licensed waste vendorTo ensure environmentally sound and legally compliant disposal.[7][16]

References

Personal protective equipment for handling 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Safe Handling: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Hazard Identification & Risk Assessment

The structure of this compound contains several functional groups that inform its potential hazard profile:

  • Sulfonamide Group: Compounds in this class can be irritants and some are suspected of causing genetic defects.[2]

  • Tetrahydroisoquinoline Core: The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is classified as corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[3]

  • Lactam (cyclic amide): While amides are generally stable, some heterocyclic compounds can have unforeseen biological activity.[4]

Based on this analysis, it is prudent to assume this compound may be, at a minimum, a skin, eye, and respiratory irritant.[5][6] All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The goal is to establish a barrier between the researcher and the chemical, preventing any route of exposure. All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1][7]

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove should be tucked under the cuff of the lab coat, and the outer glove cuff pulled over the lab coat sleeve.[8] This prevents any skin exposure at the wrist. Change outer gloves immediately if contamination is suspected, and change both pairs at least every 60 minutes.[9]
Eye & Face Protection Tight-sealing chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes.[10] A face shield offers a secondary, broader barrier of protection for the entire face from splashes during solution preparation or transfers.[11]
Body Protection A disposable, low-permeability gown with a solid front and tight-fitting knit cuffs.This provides a barrier against spills and fine dust. The tight cuffs are essential for a secure interface with gloves.[8] A chemically resistant apron can be worn over the gown for added protection during large-volume work.
Respiratory Protection An N95-rated respirator is required when handling the powder outside of a contained system (e.g., weighing).Surgical masks offer no protection from chemical dust.[9][10] An N95 respirator will filter fine particulates. All users must be fit-tested according to OSHA standards. For large spills, a chemical cartridge respirator may be necessary.[9]
Operational Workflow: From Bench to Waste

This workflow minimizes exposure at every stage of handling. The principle of "as low as reasonably achievable" (ALARA) exposure should guide all actions.

G cluster_prep Preparation & Weighing cluster_handling Solution Handling cluster_cleanup Cleanup & Disposal prep Don Full PPE (Double Gloves, Gown, Goggles, Face Shield, N95 Respirator) weigh Weigh Compound in Fume Hood Use anti-static weigh boat prep->weigh Verify hood sash is at correct height dissolve Dissolve solid in chosen solvent Add solid to solvent slowly weigh->dissolve Transport in sealed container transfer Transfer solution using appropriate glassware (e.g., pipette, cannula) dissolve->transfer decon Decontaminate workspace Wipe down fume hood surfaces transfer->decon After experiment completion disposal Segregate & Dispose of Waste (Solid, Liquid, Sharps, Contaminated PPE) decon->disposal doff Doff PPE in correct order (Outer gloves -> Gown -> Face Shield -> Goggles -> Inner gloves) disposal->doff

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Seek immediate medical attention.

  • Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep or vacuum the material into a labeled hazardous waste container.[6]

  • Small Spill (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[1][2]

  • Waste Segregation: It is crucial to segregate this waste from other laboratory streams to prevent accidental reactions.[1] Keep away from strong oxidizing agents.[12]

  • Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The label must include "Hazardous Waste" and the full chemical name.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be placed in a designated hazardous waste container.

  • Aqueous Waste: Do not dispose of solutions down the drain. Collect all liquid waste in a labeled, sealed container for pickup by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: "Empty" containers that held the solid compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[2]

By adhering to these stringent protocols, researchers can safely handle this compound, ensuring personal safety and environmental compliance. Always consult your institution's specific EHS guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.